Tetrathionate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
15536-54-6 |
|---|---|
Molekularformel |
O6S4-2 |
Molekulargewicht |
224.3 g/mol |
InChI |
InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
InChI-Schlüssel |
HPQYKCJIWQFJMS-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-] |
Kanonische SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-] |
Andere CAS-Nummern |
15536-54-6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of Tetrathionate in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathionate (S₄O₆²⁻) serves as a crucial respiratory electron acceptor for a variety of bacteria, most notably for enteric pathogens such as Salmonella enterica. This ability to utilize this compound provides a significant metabolic advantage, particularly in specific anaerobic environments like the inflamed gut. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological implications, and experimental methodologies related to this compound metabolism in bacteria.
Core Concepts of this compound Respiration
Under anaerobic conditions, certain bacteria can utilize this compound as a terminal electron acceptor in a process analogous to nitrate respiration.[1] This process, known as this compound respiration, allows for the oxidation of various electron donors, leading to the generation of a proton motive force and subsequent ATP synthesis. The key enzyme in this pathway is this compound reductase.[2]
In the context of infection, particularly with Salmonella Typhimurium, the host's inflammatory response plays a pivotal role. Inflammation leads to the production of reactive oxygen species (ROS), which oxidize endogenous thiosulfate in the gut lumen to form this compound.[3][4] This host-generated this compound creates a unique niche that Salmonella, equipped with the genetic machinery for this compound respiration, can exploit to outcompete the resident fermenting microbiota.[3][4]
The Genetic Basis: The ttr Operon
The capacity for this compound respiration is primarily encoded by the ttr operon.[5][6] In Salmonella Typhimurium, this operon is located within the Salmonella Pathogenicity Island 2 (SPI-2).[5] The ttr locus typically consists of the following genes:
-
ttrS : Encodes the sensor kinase of a two-component regulatory system.[5]
-
ttrR : Encodes the response regulator of the two-component system.[5]
-
ttrBCA : Encodes the structural components of the this compound reductase enzyme complex.[5]
The this compound Reductase Enzyme Complex
This compound reductase is a multi-subunit enzyme complex anchored to the periplasmic face of the cytoplasmic membrane.[5] Its composition is as follows:
-
TtrA : The catalytic subunit, containing a molybdopterin guanine dinucleotide cofactor and a [4Fe-4S] cluster.[5] It is responsible for the reduction of this compound to thiosulfate.[7]
-
TtrB : An iron-sulfur subunit that is thought to bind four [4Fe-4S] clusters and facilitate electron transfer.[5]
-
TtrC : An integral membrane protein that anchors the TtrA and TtrB subunits to the cytoplasmic membrane and contains a quinol oxidation site.[5]
The overall reaction catalyzed by this compound reductase is:
S₄O₆²⁻ + 2e⁻ + 2H⁺ → 2S₂O₃²⁻
Regulation of the ttr Operon
Expression of the ttrBCA operon is tightly regulated to ensure that the this compound reductase is synthesized only when this compound is available and under anaerobic conditions. This regulation is primarily mediated by the TtrS/TtrR two-component system and the global anaerobic regulator Fnr.[3][5]
Signaling Pathway for ttr Operon Regulation
Caption: Regulation of the ttrBCA operon by the TtrS/TtrR two-component system and Fnr.
Quantitative Data
The following tables summarize key quantitative data related to this compound metabolism.
Table 1: Enzyme Kinetics
| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference(s) |
| This compound Hydrolase | Metallosphaera cuprina | This compound | 0.35 | 86.3 (µmol/L) | 6.0 | >95 | [7] |
Table 2: Bacterial Growth on this compound
| Organism | Carbon Source | Electron Acceptor | Doubling Time (h) | Reference(s) |
| Salmonella Typhimurium LT2 | Acetate | This compound | 4.5 | [8] |
| Salmonella Typhimurium LT2 | Ethanolamine + B₁₂ | This compound | 3.8 | [8] |
| Salmonella Typhimurium LT2 | 1,2-Propanediol | This compound | 3.5 | [8] |
| Salmonella Typhimurium LT2 | Glucose | (Fermentation) | 1.2 | [8] |
Experimental Protocols
Detailed methodologies for studying this compound metabolism are crucial for reproducible research. Below are outlines of key experimental protocols.
Protocol 1: Anaerobic Bacterial Growth Curve with this compound
Objective: To determine the growth kinetics of a bacterial strain using this compound as a respiratory electron acceptor.
Materials:
-
Bacterial strain of interest (e.g., Salmonella Typhimurium)
-
Anaerobic chamber or jars with gas packs
-
Sterile anaerobic growth medium (e.g., minimal medium with a specific carbon source)
-
Sterile stock solution of potassium this compound
-
Spectrophotometer
-
Sterile culture tubes or flasks
Procedure:
-
Prepare the anaerobic growth medium and dispense it into sterile culture vessels inside an anaerobic chamber.
-
Pre-reduce the medium in the anaerobic chamber for at least 24 hours.
-
Inoculate the medium with an overnight culture of the bacterial strain to a starting OD₆₀₀ of ~0.05.
-
Add sterile this compound solution to the desired final concentration (e.g., 10 mM). Include a control culture without this compound.
-
Incubate the cultures at the appropriate temperature (e.g., 37°C) under anaerobic conditions.
-
At regular time intervals, remove an aliquot of the culture and measure the optical density (OD₆₀₀) using a spectrophotometer.
-
Plot the log(OD₆₀₀) versus time to generate a growth curve and calculate the doubling time.[9][10][11][12]
Protocol 2: this compound Reductase Activity Assay
Objective: To measure the activity of this compound reductase in bacterial cell extracts.
Materials:
-
Bacterial cells grown anaerobically in the presence of this compound
-
Lysis buffer (e.g., BugBuster)
-
Methyl viologen (MV)
-
Sodium dithionite
-
Potassium this compound
-
Anaerobic cuvettes
-
Spectrophotometer
Procedure:
-
Harvest bacterial cells grown anaerobically with this compound by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells according to the manufacturer's protocol.
-
Clarify the lysate by centrifugation to obtain the cell-free extract.
-
In an anaerobic chamber, prepare a reaction mixture in an anaerobic cuvette containing buffer and methyl viologen.
-
Reduce the methyl viologen with a small amount of sodium dithionite until a stable blue color is achieved.
-
Initiate the reaction by adding a known amount of the cell-free extract to the cuvette.
-
Start the spectrophotometric reading, monitoring the oxidation of methyl viologen (decrease in absorbance at 578 nm) over time.
-
Add this compound to the cuvette to confirm that the observed oxidation is this compound-dependent.
-
Calculate the specific activity as µmol of methyl viologen oxidized per minute per mg of protein.[13]
Protocol 3: Construction of a ttrA Deletion Mutant
Objective: To create a knockout mutant of the ttrA gene to study the effect of its absence on this compound respiration.
Methodology: The Lambda Red recombinase system is a widely used method for generating gene deletions in Salmonella and other bacteria.
Procedure Outline:
-
Design PCR primers with homology to the regions flanking the ttrA gene and to a selectable antibiotic resistance cassette.
-
Amplify the resistance cassette using these primers to generate a linear DNA fragment with flanking homology to the ttrA locus.
-
Introduce a helper plasmid expressing the Lambda Red recombinase enzymes into the wild-type bacterial strain.
-
Induce the expression of the recombinase enzymes.
-
Electroporate the purified linear DNA fragment into the bacterial cells expressing the recombinase.
-
Select for transformants on agar plates containing the appropriate antibiotic.
-
Verify the correct replacement of the ttrA gene with the resistance cassette by PCR and sequencing.
-
(Optional) Remove the antibiotic resistance cassette using a flippase (FLP) recombinase system, leaving a "scar" sequence.[4][6][14]
Protocol 4: In Vivo Competitive Index (CI) Assay in a Mouse Model
Objective: To determine the competitive fitness of a mutant strain (e.g., ΔttrA) compared to the wild-type strain during infection.
Procedure Outline:
-
Grow the wild-type and mutant strains to the mid-logarithmic phase.
-
Mix the two strains in a 1:1 ratio.
-
Infect a cohort of mice (e.g., C57BL/6) with the bacterial mixture via an appropriate route (e.g., oral gavage).
-
At a specified time point post-infection, euthanize the mice and collect relevant organs (e.g., cecum, spleen, liver).
-
Homogenize the organs and plate serial dilutions on selective agar to differentiate between the wild-type and mutant strains (e.g., based on antibiotic resistance markers).
-
Calculate the competitive index (CI) as the ratio of mutant to wild-type bacteria recovered from the host, normalized to the input ratio. A CI < 1 indicates that the mutant is attenuated.[15][16][17][18][19]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive index experiment.
Caption: Workflow for a competitive index experiment to assess bacterial fitness.
Conclusion
This compound metabolism is a specialized form of anaerobic respiration that provides a distinct advantage to bacteria capable of utilizing it, particularly in the context of host-pathogen interactions. The genetic and enzymatic machinery for this compound respiration, encoded by the ttr operon, is a key virulence factor for pathogens like Salmonella. Understanding the intricacies of this metabolic pathway, from its regulation to its role in vivo, is crucial for the development of novel anti-infective strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the fascinating biology of this compound respiration.
References
- 1. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan-genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. A double ttrA and pduA knock-out mutant of Salmonella Typhimurium is not attenuated for mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genetic basis of this compound respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Alternative Electron Acceptor this compound Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Growth curves of anaerobic bacteria in solid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Method for the Construction of Salmonella enterica Serovar Typhimurium Vaccine Carrier Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative PCR-Based Competitive Index for High-Throughput Screening of Salmonella Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Pools of Targeted Salmonella Deletion Mutants Identifies Novel Genes Affecting Fitness during Competitive Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Two Complementary Single-Gene Deletion Mutant Libraries of Salmonella Typhimurium in Intraperitoneal Infection of BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Application of Tetrathionate as a Selective Agent for Salmonella
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The isolation of specific pathogenic bacteria from complex microbial environments is a cornerstone of clinical diagnostics, food safety, and public health. Tetrathionate broth, first described by Mueller in 1923, represents a classic and highly effective selective enrichment medium for the isolation of Salmonella species.[1][2] Its efficacy hinges on a unique metabolic capability of Salmonella: the anaerobic respiration of this compound (S₄O₆²⁻). This guide provides a comprehensive overview of the historical discovery, the biochemical and genetic basis of this compound's selective action, quantitative data on its efficacy, and detailed experimental protocols for its use. A pivotal discovery revealing that this compound is produced in vivo during intestinal inflammation has reinvigorated interest in this pathway as a key factor in Salmonella pathogenesis and a potential target for novel therapeutic strategies.[3]
Historical Context and Principle of Selectivity
The development of this compound broth was a significant advancement in microbiology, moving beyond simple nutrient media to environments that could actively suppress commensal organisms while enriching for specific pathogens.[4] Mueller's initial formulation utilized the principle that this compound, formed by the reaction of sodium thiosulfate and iodine, inhibits the growth of many enteric bacteria, particularly coliforms like Escherichia coli.[1][4] However, Salmonella and a few other genera like Proteus possess the enzyme this compound reductase, which allows them to use this compound as a terminal electron acceptor for anaerobic respiration.[2][5] This metabolic advantage enables Salmonella to proliferate in an otherwise inhibitory environment.
Subsequent modifications by Kauffmann, such as the addition of ox bile and brilliant green, further enhanced the medium's selectivity by inhibiting Gram-positive bacteria and other non-target organisms.[6][7] The inclusion of calcium carbonate serves as a buffer to neutralize the sulfuric acid produced during this compound reduction, maintaining a stable pH.[8]
The Biochemical and Genetic Basis of this compound Respiration
The selectivity of this compound is entirely dependent on the pathogen's ability to respire anaerobically using this sulfur compound. This process is a form of anaerobic respiration where this compound, rather than oxygen, serves as the final electron acceptor.
The this compound Reduction Pathway
The core of this metabolic process is the reduction of this compound to thiosulfate, catalyzed by the this compound reductase enzyme complex.[9] Thiosulfate can then be further reduced to hydrogen sulfide by other enzyme systems within Salmonella.[9]
References
- 1. Gut inflammation provides a respiratory electron acceptor for Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Salmonella typhimurium Mutants in a Model of Experimental Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Contribution of Salmonella Pathogenicity Islands 1 and 2 to Enteric Disease Progression Using a Novel Bovine Ileal Loop Model and a Murine Model of Infectious Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A double ttrA and pduA knock-out mutant of Salmonella Typhimurium is not attenuated for mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salmonella enterica serovars in absence of ttrA and pduA genes enhance the cell immune response during chick infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrathionate Reductase: Structure, Function, and Regulation
Abstract
Tetrathionate reductase (Ttr) is a complex, membrane-bound enzyme crucial for anaerobic respiration in a variety of bacteria, most notably in facultative anaerobes like Salmonella enterica. It catalyzes the reduction of this compound (S₄O₆²⁻) to thiosulfate (S₂O₃²⁻), using this compound as a terminal electron acceptor. This capability provides a significant competitive advantage in specific anaerobic environments, such as the inflamed mammalian gut, where this compound is generated by the host's immune response. The enzyme is a multi-subunit complex, typically comprising a catalytic subunit (TtrA), an electron-transferring subunit (TtrB), and a membrane anchor subunit (TtrC). The expression of the Ttr system is tightly regulated by the TtrS/TtrR two-component system in response to the presence of this compound and is also influenced by the cell's anaerobic state via the global regulator Fnr. This guide provides a comprehensive overview of the structure, function, and regulatory mechanisms of this compound reductase, along with relevant quantitative data and experimental protocols for its study.
Molecular Structure
The this compound reductase enzyme is a multi-protein complex anchored to the periplasmic face of the cytoplasmic membrane.[1] In Salmonella typhimurium, the structural genes ttrA, ttrB, and ttrC are encoded in the ttrBCA operon.[1] The resulting complex is composed of three distinct subunits, each with a specialized role.
-
TtrA (Catalytic Subunit): TtrA is the catalytic core of the enzyme where the reduction of this compound occurs.[2] Sequence analysis predicts that it contains a molybdopterin guanine dinucleotide cofactor at its active site, which is characteristic of the DMSO reductase family of enzymes.[1][3] Additionally, it binds a [4Fe-4S] iron-sulfur cluster, which is involved in the intramolecular electron transfer to the active site.[1][2]
-
TtrB (Electron Transfer Subunit): TtrB functions as an electron relay, shuttling electrons from the membrane anchor to the catalytic subunit.[4] It is predicted to bind four separate [4Fe-4S] clusters, forming an electron transfer chain that bridges TtrC and TtrA.[1]
-
TtrC (Membrane Anchor Subunit): TtrC is an integral membrane protein that anchors the TtrA and TtrB subunits to the cytoplasmic membrane.[1] It is believed to contain a quinol oxidation site, allowing the enzyme to receive electrons from the membrane's quinone pool, thereby coupling this compound reduction to the cell's respiratory chain.[1] Although TtrC is crucial for this compound-dependent cell growth, it is not essential for the catalytic activity of TtrAB when an artificial electron donor like methyl viologen is used.[5]
The TtrA and TtrB subunits are targeted to the periplasmic side of the membrane via the twin-arginine translocation (Tat) system, which is specialized for exporting folded proteins.[3][5]
Enzymatic Function and Mechanism
The primary function of this compound reductase is to catalyze the two-electron reduction of this compound to two molecules of thiosulfate.[6][7]
Reaction: S₄O₆²⁻ + 2e⁻ → 2S₂O₃²⁻
This reaction allows bacteria to use this compound as a terminal electron acceptor for anaerobic respiration.[1] This is particularly advantageous for pathogens like Salmonella, which can exploit the inflammatory environment of the host gut. During inflammation, immune cells produce reactive oxygen species that oxidize thiosulfate (a detoxification product of microbial H₂S) into this compound, providing Salmonella with a respiratory substrate that is unavailable to most commensal gut flora.[8]
The proposed electron flow begins with the oxidation of quinols in the cytoplasmic membrane at the TtrC subunit. Electrons are then passed through the series of four [4Fe-4S] clusters in TtrB.[1][4] Finally, the electrons are transferred to the [4Fe-4S] cluster in TtrA and then to the molybdenum cofactor, where this compound is bound and reduced to thiosulfate.[1]
Figure 1: Proposed electron flow pathway for this compound reduction.
Regulation of Gene Expression
The genes required for this compound respiration are organized into the ttrRSBCA locus.[1] Their expression is induced by the presence of this compound and requires an anaerobic environment. This regulation is managed by a dedicated two-component system and a global anaerobic regulator.
-
TtrS/TtrR Two-Component System: TtrS is a membrane-bound sensor kinase, and TtrR is a cytoplasmic response regulator.[1][6] It is proposed that TtrS senses the presence of this compound in the periplasm, leading to its autophosphorylation.[6] The phosphate group is then transferred to TtrR.[6] Phosphorylated TtrR acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon to induce the synthesis of the this compound reductase enzyme complex.[6][9]
-
Fnr (Fumarate and Nitrate Reductase Regulator): Fnr is a global transcriptional regulator that senses anoxia.[1] Expression of an active this compound reduction system is dependent on Fnr, ensuring that the enzyme is only produced under the anaerobic conditions where it is functional.[1][10]
Figure 2: Regulatory pathway for the expression of the ttrBCA operon.
Quantitative Enzyme Data
Detailed kinetic parameters for the bacterial TtrABC complex are not extensively characterized in the literature. However, data is available for other enzymes capable of reducing this compound or acting on it, which can provide a point of comparison.
| Enzyme | Source Organism / System | Substrate | K_m_ | k_cat_ (sec⁻¹) | V_max_ | Notes | Reference |
| Thioredoxin Reductase 1 (TR1) | Rat Liver | This compound | 5.23 mM | 6.83 | - | A mammalian selenoenzyme that can efficiently reduce this compound. | [8] |
| This compound Hydrolase (TTH_Mc_) | Metallosphaera cuprina Ar-4 | This compound | 0.35 mM | - | 86.3 µmol/min | An archaeal enzyme that hydrolyzes, not reduces, this compound. | [11] |
Experimental Methodologies
The study of this compound reductase involves a combination of biochemical assays, genetic manipulation, and microbiological growth experiments.
This compound Reductase Activity Assay
A common method to measure Ttr activity in intact cells or cell extracts is to monitor the oxidation of a reduced artificial electron donor.
Principle: Reduced methyl viologen (MV) is a potent reducing agent with a deep purple color. In the presence of this compound reductase, MV donates electrons to this compound, causing MV to become oxidized and lose its color. This change can be monitored spectrophotometrically.[3]
Protocol:
-
Preparation: Prepare an anaerobic assay buffer (e.g., 20 mM Tris-HCl, pH 6.8).[3] Prepare stock solutions of methyl viologen, sodium this compound, and a reducing agent for MV (e.g., sodium dithionite).
-
Reaction Mixture: In a sealed, anaerobic cuvette, add the assay buffer and an appropriate amount of the enzyme source (e.g., periplasmic fraction or whole cells).[3]
-
Initiation: Add methyl viologen to the cuvette. Add a small amount of sodium dithionite to reduce the methyl viologen, indicated by the appearance of a stable purple color.
-
Measurement: Start the reaction by adding this compound to the cuvette.[3] Immediately monitor the decrease in absorbance at 578 nm (for methyl viologen oxidation) at a controlled temperature (e.g., 30°C).[3]
-
Calculation: The rate of this compound reduction is proportional to the rate of methyl viologen oxidation, which can be calculated using the Beer-Lambert law and the extinction coefficient for reduced methyl viologen (ε₅₇₈ = 9.7 mM⁻¹·cm⁻¹).[3]
Genetic Analysis of the ttr Locus
Understanding the function of individual Ttr subunits and regulatory components often requires the creation and characterization of mutant bacterial strains.
Figure 3: Experimental workflow for the genetic analysis of Ttr function.
Workflow Description:
-
Strain Construction: Using techniques like λ Red recombineering, specific genes (ttrA, ttrB, ttrC) can be deleted or modified in the bacterial chromosome.[5][12] For protein analysis, sequences encoding epitope tags (e.g., His-tag, HA-tag) can be fused to the 3' end of a gene.[12]
-
Growth Phenotyping: The resulting mutant strains are tested for their ability to grow anaerobically on minimal media where this compound is the sole available terminal electron acceptor.[5] A failure to grow indicates a critical loss of function.
-
Biochemical Analysis: Cell extracts or fractions from the mutant strains are subjected to the this compound reductase activity assay to determine if the catalytic function is impaired.[5]
-
Protein Expression Analysis: For epitope-tagged strains, Western blotting is used to confirm that the modified protein is expressed and correctly processed (e.g., signal peptide cleavage) and localized.[5][12]
Conclusion
This compound reductase is a sophisticated molecular machine that plays a vital role in the metabolic adaptability and virulence of many important bacteria. Its multi-subunit structure is elegantly designed to couple quinol oxidation in the membrane to the reduction of a periplasmic substrate. The enzyme's tight, dual-layered regulation ensures its production only when it is both needed (this compound is present) and useful (conditions are anaerobic). The unique reliance of pathogens like Salmonella on this compound respiration within the host makes the Ttr enzyme system a compelling target for the development of novel antimicrobial strategies aimed at disrupting pathogen metabolism and colonization. Further research into its precise catalytic mechanism and the development of specific inhibitors could provide new avenues for combating infectious diseases.
References
- 1. The genetic basis of this compound respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Possible Involvement of a this compound Reductase Homolog in Dissimilatory Arsenate Reduction by Anaeromyxobacter sp. Strain PSR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of this compound by mammalian thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathway of Tetrathionate Reduction in Salmonella
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salmonella enterica, a significant foodborne pathogen, possesses a remarkable metabolic flexibility that contributes to its virulence and survival within the host. A key aspect of this adaptability is its ability to utilize tetrathionate (S₄O₆²⁻) as a terminal electron acceptor for anaerobic respiration. This process, encoded by the ttr gene cluster, provides Salmonella with a distinct growth advantage in the inflamed gut environment, where this compound is generated through the host's inflammatory response. This technical guide provides a comprehensive overview of the biochemical pathway of this compound reduction, detailing the genetic and enzymatic components, regulatory mechanisms, and key experimental methodologies for its study. This information is critical for researchers and professionals in drug development seeking to understand and target the metabolic pathways essential for Salmonella pathogenesis.
The Biochemical Pathway of this compound Reduction
This compound respiration is a crucial anaerobic metabolic process for Salmonella. The central enzyme in this pathway is the this compound reductase, a multi-subunit complex that catalyzes the reduction of this compound to thiosulfate (S₂O₃²⁻).[1][2] This reaction allows the bacterium to utilize alternative electron donors, thereby generating a proton motive force for ATP synthesis and supporting growth in the anaerobic environment of the gut.[3]
The overall reaction is as follows:
S₄O₆²⁻ + 2e⁻ + 2H⁺ → 2S₂O₃²⁻
The this compound reductase enzyme is a membrane-bound complex composed of three main subunits: TtrA, TtrB, and TtrC, encoded by the ttrA, ttrB, and ttrC genes, respectively.[4]
-
TtrA: This is the catalytic subunit, containing a molybdopterin cofactor, and is responsible for the direct reduction of this compound.[5][6] It is a periplasmic protein.
-
TtrB: This subunit is an iron-sulfur protein that is thought to facilitate electron transfer from TtrC to TtrA.[4]
-
TtrC: This is an integral membrane protein that anchors the complex to the cytoplasmic membrane and is believed to oxidize quinols in the membrane, transferring the electrons to TtrB.[4]
The following DOT script visualizes the biochemical pathway of this compound reduction in Salmonella.
Genetic Organization and Regulation
The genes encoding the this compound reduction machinery are organized in the ttrRSBCA locus.[4] This locus consists of two operons:
-
ttrBCA : This operon encodes the three structural subunits of the this compound reductase enzyme.
-
ttrSR : This operon encodes a two-component regulatory system, TtrS and TtrR, which controls the expression of the ttrBCA operon.[4]
Regulation of ttr Gene Expression:
The expression of the ttr genes is tightly regulated to ensure that the this compound reductase is only produced when required. This regulation occurs at the transcriptional level and is primarily controlled by the TtrS/TtrR two-component system and the global anaerobic regulator FNR (Fumarate and Nitrate Reductase regulator).[4][7]
-
TtrS/TtrR System: TtrS is a sensor histidine kinase that is thought to detect the presence of this compound in the periplasm. Upon sensing this compound, TtrS autophosphorylates and then transfers the phosphate group to TtrR, the response regulator. Phosphorylated TtrR then acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon and inducing its expression.[4]
-
FNR: The expression of the ttr operon is also dependent on anaerobic conditions, a regulation mediated by FNR. FNR is a global transcription factor that senses the absence of oxygen and activates the expression of a wide range of genes involved in anaerobic respiration.[7]
The following DOT script illustrates the regulatory pathway of the ttr operon.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound reduction in Salmonella.
Table 1: Gene Expression Analysis of ttr Operon
| Gene | Condition | Fold Change (vs. Aerobic) | Reference |
| pepT (fnr-dependent) | Anaerobic | ~30 | [8] |
| caiA-E, caiT (carnitine metabolism) | Ground Chicken Extract (Anaerobic) | 23.3 - 282.8 | [9] |
| cob (cobalamin biosynthesis) | Ground Chicken Extract (Anaerobic) | 14 | [9] |
Note: Specific fold-change data for individual ttr genes under this compound induction is not consistently reported in the literature, however, significant upregulation is widely acknowledged.
Table 2: Growth Characteristics of Salmonella Typhimurium
| Strain | Carbon Source | Electron Acceptor | Doubling Time (h) | Final Cell Density (CFU/mL) | Reference |
| Wild Type | Glucose | - (Anaerobic) | 1.2 | - | [1] |
| Wild Type | Acetate | This compound | - | 10⁷ - 10⁸ | [1][10] |
| Wild Type | Ethanolamine + B₁₂ | This compound | - | - | [1] |
| Wild Type | 1,2-Propanediol | This compound | - | - | [1] |
| ttrB mutant | Glucose | - (Anaerobic) | 1.2 | - | [1] |
| oxrA (fnr) mutant | Glucose | - (Anaerobic) | 1.2 | - | [1] |
Experimental Protocols
This compound Reductase Activity Assay (Methyl Viologen-linked)
This assay measures the activity of this compound reductase by monitoring the oxidation of reduced methyl viologen.[11]
Materials:
-
Anaerobically grown Salmonella cell culture
-
Tris-HCl buffer (20 mM, pH 6.8)
-
Methyl viologen (0.3 mM)
-
Potassium this compound (0.36 mM)
-
Sodium dithionite
-
Anaerobic cuvettes
-
Spectrophotometer
Procedure:
-
Harvest anaerobically grown Salmonella cells by centrifugation.
-
Wash the cell pellet with Tris-HCl buffer.
-
Resuspend the cells in Tris-HCl buffer to a desired concentration.
-
Prepare the reaction mixture in an anaerobic cuvette containing Tris-HCl buffer, methyl viologen, and the cell suspension.
-
Degas the mixture by sparging with nitrogen gas.
-
Initiate the reduction of methyl viologen by adding a small amount of sodium dithionite until a stable absorbance reading of 1.5-2.0 at 578 nm is achieved.
-
Start the reaction by adding potassium this compound to the cuvette.
-
Monitor the decrease in absorbance at 578 nm over time, which corresponds to the oxidation of methyl viologen.
-
Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of reduced methyl viologen (9.7 mM⁻¹ cm⁻¹), and the protein concentration of the cell suspension.
Quantitative Real-Time PCR (qRT-PCR) for ttr Gene Expression
This protocol details the steps for quantifying the expression levels of the ttr genes.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers and probes for ttrA, ttrB, ttrC, ttrS, ttrR, and a reference gene (e.g., 16S rRNA or gyrB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from Salmonella cultures grown under aerobic and anaerobic conditions (with and without this compound) using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green or TaqMan master mix, forward and reverse primers for the target and reference genes, and the cDNA template.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 10-30 seconds
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the different conditions, normalized to the reference gene.
Table 3: Recommended qRT-PCR Primers and Probes for ttr Genes
| Target Gene | Primer/Probe Name | Sequence (5' to 3') | Reference |
| ttrC | ttr-6 (Forward) | GTT GGC TRA TGC GCT GGA C | [12] |
| ttrA | ttr-4 (Reverse) | GAC GTC CCG TTT AAC AGG CCA | [12] |
| ttrA | ttr-5 (Probe) | FAM-TGC GCT GGC GCT GTT TCT GGC-TAMRA | [12] |
The following DOT script outlines a general experimental workflow for studying this compound reduction in Salmonella.
References
- 1. The Alternative Electron Acceptor this compound Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reductase of Salmonella thyphimurium: a molybdenum containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Thiosulfate Reduction in Salmonella enterica Is Driven by the Proton Motive Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Two genetically distinct pathways for transcriptional regulation of anaerobic gene expression in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Salmonella typhimurium pepT gene by cyclic AMP receptor protein (CRP) and FNR acting at a hybrid CRP-FNR site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Gene Expression Analysis of Salmonella Typhimurium DT104 in Ground Chicken Extract and Brain Heart Infusion Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth kinetics of Salmonella enterica in Hajna this compound broth, Rappaport broth and modified semisolid Rappaport agar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possible Involvement of a this compound Reductase Homolog in Dissimilatory Arsenate Reduction by Anaeromyxobacter sp. Strain PSR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic Real-Time PCR for Detection of Salmonella in Food - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Tetrathionate: A Mechanism of Coliform Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathionate (S₄O₆²⁻), a sulfur oxyanion, plays a fascinating and dual role in microbial ecology, particularly within the mammalian gut. While serving as a respiratory electron acceptor for certain enteric pathogens like Salmonella, it simultaneously acts as a potent inhibitor of many coliform bacteria, including Escherichia coli. This selective toxicity forms the basis of widely used enrichment media in microbiology for the isolation of Salmonella. This technical guide delves into the core mechanisms underpinning the inhibitory action of this compound on coliform bacteria, providing researchers and drug development professionals with a comprehensive understanding of the molecular interactions, relevant biochemical pathways, and key experimental methodologies.
The Dichotomy of this compound Metabolism: Survival vs. Inhibition
The differential effect of this compound on Salmonella and coliforms lies in their genetic capacity to metabolize this compound. Salmonella enterica possesses a specific set of genes, the ttr operon, which encodes the enzymatic machinery required for this compound respiration.[1] This allows Salmonella to utilize this compound as a terminal electron acceptor under anaerobic conditions, providing a significant growth advantage in environments like the inflamed gut, where this compound is generated through the oxidation of endogenous thiosulfate by reactive oxygen species from the host's immune response.[2]
In stark contrast, most coliform bacteria, such as E. coli, lack the ttr operon and are therefore unable to respire this compound.[3] This inability to metabolize this compound is central to its inhibitory effect.
Core Mechanism of Inhibition in Coliform Bacteria
The inhibitory action of this compound against coliforms is not attributed to a single, isolated mechanism but rather a combination of factors that disrupt essential cellular processes. The toxicity is significantly enhanced in the presence of thiosulfate (S₂O₃²⁻).[4] While neither this compound nor thiosulfate alone is lethal at typical concentrations found in selective broths, their combination proves toxic to growing coliform cells.[4]
Inactivation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
A primary target of this compound's toxicity is the essential glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[5] GAPDH contains a critical cysteine residue in its active site that is highly susceptible to modification by thiol-reactive compounds.[6] this compound can interact with and modify the sulfhydryl (-SH) group of this cysteine residue, leading to the irreversible inactivation of the enzyme.[5] This disruption of glycolysis halts ATP production and the generation of essential metabolic precursors, ultimately leading to cell growth arrest and death.
Potential Role of Oxidative Stress
While direct enzyme inactivation is a key inhibitory mechanism, the involvement of oxidative stress is also plausible. The intracellular environment of bacteria is typically reducing. The introduction of a strong oxidizing agent like this compound could disrupt the cellular redox balance. Although direct evidence for this compound-induced oxidative stress in coliforms is not extensively documented, it is known that various antimicrobial agents can induce the production of reactive oxygen species (ROS) in E. coli.[7] Such an imbalance can lead to widespread damage to DNA, proteins, and lipids, contributing to cell death.
The Salmonella Advantage: The TtrS-TtrR Two-Component System
The ability of Salmonella to not only survive but thrive in the presence of this compound is orchestrated by the TtrS-TtrR two-component regulatory system. This system acts as a sensor and regulator for the expression of the this compound reductase enzyme complex.
-
TtrS: A membrane-bound sensor histidine kinase. Its periplasmic domain is thought to directly bind this compound.[2]
-
TtrR: A cytoplasmic response regulator.
Upon binding of this compound, TtrS undergoes a conformational change, leading to its autophosphorylation. The phosphate group is then transferred to TtrR. Phosphorylated TtrR (TtrR-P) acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon and inducing the expression of the this compound reductase structural genes.
Quantitative Data on this compound Inhibition
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and thiosulfate against E. coli. It is important to note that the combination of both compounds is significantly more toxic than either alone.
| Compound | Organism | Concentration (M) | Effect | Reference |
| This compound | E. coli | 0.0236 | Not lethal alone | [4] |
| Thiosulfate | E. coli | 0.0736 | Not lethal alone | [4] |
| This compound + Thiosulfate | E. coli | 0.0236 + 0.0736 | Toxic | [4] |
Experimental Protocols
Preparation of this compound Broth
This protocol describes the general procedure for preparing this compound broth base, a selective medium for the enrichment of Salmonella.
Materials:
-
This compound Broth Base powder
-
Distilled or deionized water
-
Iodine-iodide solution (e.g., Lugol's solution)
-
Sterile flasks or bottles
-
Autoclave
-
Water bath
Procedure:
-
Suspend the this compound broth base powder in distilled water according to the manufacturer's instructions (typically around 46 g/L).
-
Heat the mixture with frequent agitation and bring to a boil to completely dissolve the powder. Do not autoclave the base medium.
-
Cool the medium to below 45°C in a water bath.
-
Just before use, aseptically add 20 mL of iodine-iodide solution per liter of broth. Mix well. The addition of iodine to the thiosulfate in the broth generates this compound.
-
Dispense the final medium into sterile tubes or flasks. Do not heat the medium after the addition of the iodine-iodide solution.
Assay for this compound Reductase Activity (Methyl Viologen-based)
This spectrophotometric assay measures the activity of this compound reductase by monitoring the oxidation of reduced methyl viologen.
Materials:
-
Anaerobic cuvettes
-
Spectrophotometer
-
Tris-HCl buffer (e.g., 20 mM, pH 6.8)
-
Methyl viologen solution (e.g., 0.3 mM)
-
Potassium this compound solution (e.g., 0.36 mM)
-
Sodium dithionite solution
-
Bacterial cell lysate or purified enzyme
-
Nitrogen gas source
Procedure:
-
Prepare a reaction mixture in a sealed, anaerobic quartz cuvette containing Tris-HCl buffer, methyl viologen, and the enzyme sample (cell lysate or purified protein).
-
Degas the mixture and sparge with nitrogen gas to ensure anaerobic conditions.
-
Initiate the reduction of methyl viologen by adding a small amount of sodium dithionite until a stable, colored (blue) solution is obtained, corresponding to an absorbance of approximately 1.5-2.0 at 578 nm.
-
Start the enzymatic reaction by adding the this compound solution.
-
Monitor the decrease in absorbance at 578 nm over time, which corresponds to the oxidation of reduced methyl viologen (ε₅₇₈ = 9.7 mM⁻¹ cm⁻¹).[1]
-
Calculate the enzyme activity, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of reduced methyl viologen per minute.[1]
Conclusion
The inhibition of coliform bacteria by this compound is a multifaceted process rooted in the bacteria's inability to metabolize this sulfur oxyanion. The primary mechanism of toxicity appears to be the inactivation of essential enzymes, most notably GAPDH, through the modification of critical cysteine residues. This disruption of central metabolism, potentially coupled with the induction of oxidative stress, leads to the cessation of growth and eventual cell death. This selective toxicity provides a powerful tool for the enrichment of Salmonella and other this compound-respiring bacteria in complex microbial communities. A deeper understanding of these inhibitory mechanisms can inform the development of novel antimicrobial strategies and improve methods for the detection and isolation of enteric pathogens.
References
- 1. Possible Involvement of a this compound Reductase Homolog in Dissimilatory Arsenate Reduction by Anaeromyxobacter sp. Strain PSR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan‐genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of oxidized glutathione, cystamine monosulfoxide, and this compound with the-SH groups of rabbit muscle D-glyceraldehyde 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOLECULAR MECHANISM OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE (GAPDH) INACTIVATION BY α,β-UNSATURATED CARBONYL DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stress induced in E. coli by the human antimicrobial peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
natural sources of tetrathionate in the environment
An In-depth Technical Guide on the Natural Sources of Tetrathionate in the Environment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (S₄O₆²⁻) is a sulfur oxyanion that plays a significant, yet often cryptic, role as a central intermediate in the biogeochemical sulfur cycle. Its presence and metabolism in various natural environments are of growing interest to researchers in microbiology, geochemistry, and environmental science. For drug development professionals, understanding the pathways involving this compound can be relevant, particularly as some pathogenic bacteria, such as Salmonella, can utilize this compound as a terminal electron acceptor during anaerobic respiration, giving them a competitive advantage in the gut environment. This technical guide provides a comprehensive overview of the natural sources of this compound, its formation pathways, quantitative data on its occurrence, and detailed experimental protocols for its study.
Natural Sources and Formation Pathways of this compound
This compound is formed in a variety of environments through both biological (biotic) and non-biological (abiotic) processes. Its occurrence is often transient due to its high reactivity.
Biotic Formation
The primary biotic pathway for this compound formation is the microbial oxidation of thiosulfate (S₂O₃²⁻). This process is carried out by a diverse group of sulfur-oxidizing bacteria, which are widespread in many ecosystems.
-
Marine Sediments: In marine environments, particularly in oxygen minimum zones (OMZs), chemolithotrophic bacteria are the apparent source of this compound through thiosulfate oxidation.[1][2][3] Metagenomic studies have revealed the widespread occurrence of genes involved in this compound formation, oxidation, and reduction in marine sediments.[2][3]
-
Acid Mine Drainage (AMD): AMD environments are characterized by low pH and high concentrations of dissolved metals and sulfur compounds. Acidophilic sulfur-oxidizing bacteria, such as Acidithiobacillus thiooxidans and Acidithiobacillus ferrooxidans, are key players in the oxidation of sulfide minerals (e.g., pyrite, FeS₂) which leads to the formation of this compound as a relatively stable intermediate in these acidic conditions.[4][5][6]
-
Soils: Heterotrophic bacteria isolated from soil have been shown to oxidize thiosulfate to this compound.[7] This process can be either constitutive or inducible in these microorganisms.[7]
-
Geothermal Environments: Sulfur hot springs and other geothermal areas provide conditions suitable for the formation of this compound through the microbial oxidation of reduced sulfur compounds.[5][6]
Abiotic Formation
This compound can also be formed through abiotic chemical reactions in specific environments.
-
Oxidation of Sulfide Minerals: The oxidation of pyrite (FeS₂) and other sulfide ores can occur abiotically, producing this compound as an intermediate.[5][6] This is a significant source of this compound in mining environments.[4]
-
Reaction of Hydrogen Sulfide and Sulfite: Under acidic conditions, such as those found in sulfur hot springs and acid soils, this compound can be produced from the reaction of hydrogen sulfide (H₂S) with sulfite (SO₃²⁻).[5][6]
-
Reaction with Sulfide: In environments with high sulfide concentrations, such as marine sediments, sulfide can abiotically reduce this compound to thiosulfate and elemental sulfur.[2]
Quantitative Data on this compound Concentrations
The concentration of this compound in natural environments is highly variable and often low or undetectable due to its rapid turnover. The following table summarizes reported concentrations of this compound and related sulfur compounds in various environments.
| Environment | Analyte | Concentration | Reference |
| Marine Sediments (Arabian Sea) | Thiosulfate | Up to 11.1 µM | [1][2] |
| This compound | Undetected | [1][2] | |
| Sulfide | Up to 2.01 mM | [2] | |
| Acid Mine Drainage (Process Water) | This compound | 300–2500 mg/L | [8] |
| Thiosulfate | 10–900 mg/L | [8] | |
| Sulfate | 300–4000 mg/L | [8] | |
| Laboratory Culture (A. thiooxidans) | Initial this compound | 20 mM | [4] |
| Sulfate (after 1 month) | 47.5 - 62.4 mM | [4] | |
| Elemental Sulfur (after 1 month) | 1.6 - 3.2 mM | [4] |
Experimental Protocols
This section provides detailed methodologies for the detection, quantification, and microbiological study of this compound.
Quantification of this compound by Ion Chromatography
Ion chromatography (IC) is a sensitive and widely used method for the determination of this compound and other sulfur oxyanions in aqueous samples.[9]
4.1.1 Sample Preparation
-
Collect water samples in clean, airtight containers, leaving minimal headspace.
-
Filter the samples through a 0.22 µm membrane filter to remove particulate matter.
-
If necessary, dilute the sample with deionized water to bring the analyte concentration within the linear range of the instrument. For samples with high ionic strength, a dilution of 1000-fold may be required.[10]
-
Store samples at 4°C and analyze as soon as possible to minimize analyte degradation.
4.1.2 Chromatographic Conditions
-
Instrument: A standard ion chromatograph equipped with a conductivity detector.
-
Column: A polymer-coated, silica-based anion exchange column (e.g., Metrosep A Supp5 - 250/4.0).[10]
-
Eluent: An aqueous saline acetonitrile/methanol mixture or a mixed solution of sodium hydrogen carbonate and sodium carbonate (e.g., 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃).[9][10]
-
Flow Rate: Typically 0.7 mL/min.[10]
-
Injection Volume: 100 µL.[10]
-
Detection: UV absorption at 216 nm or conductivity detection with chemical suppression.[9][10] For conductivity detection, a regenerant such as 100 mM sulfuric acid is used.[10]
4.1.3 Calibration and Quantification
-
Prepare a series of calibration standards of analytical grade this compound (e.g., 0.2 µM, 0.4 µM, and 0.8 µM) in deionized water.[10]
-
Inject the standards into the IC system to generate a calibration curve by plotting peak area or height against concentration.
-
Inject the prepared samples and quantify the this compound concentration based on the calibration curve.
Spectrophotometric Determination of this compound by Cyanolysis
This method is based on the reaction of this compound with cyanide (CN⁻) to form thiocyanate (SCN⁻), which is then quantified spectrophotometrically as ferric thiocyanate.[10]
4.2.1 Reagents
-
Potassium cyanide (KCN) solution.
-
Ferric chloride (FeCl₃) solution.
-
Analytical grade this compound standard.
4.2.2 Procedure
-
To a known volume of the sample, add an excess of KCN solution. The reaction is: S₄O₆²⁻ + 3CN⁻ + H₂O → SCN⁻ + S₂O₃²⁻ + SO₄²⁻ + 2HCN.[10]
-
After the reaction is complete, add an acidic solution of FeCl₃.
-
Measure the absorbance of the resulting red ferric thiocyanate complex at its λmax (approximately 460 nm).
-
Prepare a calibration curve using known concentrations of this compound standard treated with the same procedure.
-
Quantify the this compound concentration in the sample from the calibration curve.
Slurry Culture Experiments for this compound Metabolism
These experiments are used to assess the potential of a microbial community from an environmental sample (e.g., sediment) to form, oxidize, or reduce this compound.[9]
4.3.1 Media Preparation
-
This compound Formation Medium (ASWTM): Prepare an artificial seawater medium supplemented with thiosulfate (e.g., 10 mM Na₂S₂O₃·5H₂O).[9]
-
This compound Oxidation/Reduction Medium (ASWTrM/RVTr): Prepare an artificial seawater medium or a suitable anaerobic medium (e.g., Rappaport-Vassiliadis this compound broth) supplemented with this compound (e.g., 10 mM K₂S₄O₆).[9]
4.3.2 Experimental Setup
-
Prepare slurries by mixing a known amount of the environmental sample (e.g., 2.5 g of sediment) with a defined volume of the appropriate medium (e.g., 45 mL) in sterile containers.[9]
-
For anaerobic experiments, prepare and incubate the slurries under an anoxic atmosphere (e.g., N₂/CO₂).
-
Incubate the slurries under controlled conditions (e.g., temperature, light).
-
At regular time intervals, collect aliquots of the slurry, centrifuge to pellet the solids, and analyze the supernatant for this compound, thiosulfate, and sulfate concentrations using the methods described above.
Signaling Pathways and Experimental Workflows
The S₄-Intermediate (S4I) Pathway
The S4I pathway is a key metabolic route for the dissimilatory oxidation of thiosulfate in many sulfur-oxidizing bacteria, particularly in acidophiles.[5][11][12] In this pathway, thiosulfate is first oxidized to this compound, which then serves as a central intermediate.
Caption: The S4-Intermediate (S4I) pathway for thiosulfate oxidation.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from environmental samples.
Caption: A generalized experimental workflow for this compound quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bestlabs.pl [bestlabs.pl]
- 6. arww.razi.ac.ir [arww.razi.ac.ir]
- 7. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous spectrophotometric determination of cyanide and thiocyanate after separation on a melamine-formaldehyde resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
Whitepaper: The Role of Tetrathionate in the Gut Microbiome During Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Intestinal inflammation creates a unique metabolic niche that favors the expansion of specific microbial populations, contributing to dysbiosis and exacerbating disease. A key mediator of this process is tetrathionate (S₄O₆²⁻), a sulfur compound that is largely absent in the healthy gut. During inflammation, reactive oxygen species (ROS) generated by host immune cells oxidize endogenous thiosulfate, producing this compound.[1][2][3] Certain facultative anaerobic bacteria, notably pathogens like Salmonella enterica and other members of the Enterobacteriaceae family, possess the genetic machinery to utilize this compound as a terminal electron acceptor for anaerobic respiration.[4][5] This provides them with a significant competitive growth advantage over the obligate anaerobic commensal bacteria of the healthy gut, which primarily rely on fermentation.[1][4] Understanding the mechanisms of this compound generation and utilization offers novel opportunities for diagnostics and therapeutic intervention in inflammatory bowel disease (IBD) and infectious colitis.
The Host-Driven Generation of this compound
In a healthy gut, the epithelium actively detoxifies hydrogen sulfide (H₂S), a microbial fermentation byproduct, into thiosulfate (S₂O₃²⁻).[6][7] During the onset of acute inflammation, typically characterized by the infiltration of neutrophils into the intestinal lumen, a "respiratory burst" occurs.[4] This process releases a flood of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][6] These potent oxidants react with the luminal thiosulfate, converting it into this compound.[1][3][8] This transformation is a critical event, as it provides a novel, inflammation-specific respiratory electron acceptor in the otherwise anaerobic gut environment.[2][4] The production of this compound is directly linked to the host's inflammatory response; in the absence of inflammation-inducing virulence factors, such as the Type III Secretion Systems (T3SS-1 and T3SS-2) in Salmonella, this compound is not generated.[1][2]
Microbial this compound Respiration: A Competitive Advantage
The ability to respire this compound is a key metabolic trait that enables certain bacteria to thrive in the inflamed gut. This process is primarily encoded by the ttr (this compound respiration) gene cluster, which includes genes for a two-component regulatory system (ttrS, ttrR) and the this compound reductase enzyme complex (ttrA, ttrB, ttrC).[1]
When this compound is present, the TtrS sensor kinase activates the TtrR response regulator, which in turn induces the expression of the ttrBCA operon.[9] The TtrA subunit of the reductase then catalyzes the reduction of this compound back to thiosulfate, using electrons from a donor like formate or hydrogen.[1] This respiratory process is significantly more energy-efficient than fermentation, allowing bacteria like S. Typhimurium to outcompete the resident microbiota.[2][4] This leads to a bloom of pathobionts and a corresponding decrease in the diversity and abundance of beneficial commensals, a state known as dysbiosis.
Quantitative Data on this compound-Mediated Microbial Expansion
Experimental models have quantified the significant growth advantage conferred by this compound respiration. In-vitro and in-vivo studies consistently demonstrate that wild-type S. Typhimurium strains capable of this compound respiration dramatically outgrow isogenic mutants lacking a functional this compound reductase (ttrA mutants).
| Parameter | Condition | Organism/Model | Result | Reference |
| Bacterial Growth | In-vitro co-culture with 2.5 mM this compound | S. Typhimurium WT vs. ttrA mutant | Wild-type strain enriched over mutant | [1] |
| Bacterial Recovery | Mouse colitis model (4 days post-infection) | S. Typhimurium WT vs. ttrA mutant | ~80-fold higher recovery of WT strain | [1] |
| Microbiota Composition | Mouse colitis model (4 days post-infection) | S. Typhimurium WT vs. ttrA mutant | WT strain outcompetes other cecal bacteria | [1][2] |
| This compound Levels | Cecal contents of mice infected with ttr mutant | Mouse colitis model | This compound accumulates (is not consumed) | [1][2] |
| This compound Levels | Cecal contents of mice infected with non-inflammatory mutant (invA spiB) | Mouse colitis model | This compound not detected | [1][2] |
| Gene Expression | Cecal RNA from infected mice (vs. mock) | Mouse colitis model | Kc and Nos2 mRNA levels significantly increased | [2] |
| Sensor Activation | In-vitro sensor response | Engineered E. coli with S. baltica TtrSR | 30 ± 10 fold increase in sfGFP with 1 mM this compound | [10] |
Key Experimental Methodologies
The study of this compound metabolism in the gut relies on well-established animal models of inflammation and precise analytical techniques.
Mouse Model of Salmonella Colitis
A widely used protocol to study inflammation-dependent microbial growth involves pre-treating mice with streptomycin.[1] This antibiotic reduces the load of commensal bacteria, allowing for consistent colonization by orally administered S. Typhimurium.
-
Animal Model: C57BL/6 mice are commonly used.[1]
-
Antibiotic Pre-treatment: Mice are administered a single oral dose of streptomycin (e.g., 20 mg) 24 hours prior to infection.[1]
-
Infection: Mice are orally gavaged with a defined inoculum of S. Typhimurium (e.g., 1x10⁷ CFU), typically comparing a wild-type strain with a ttrA mutant.[1]
-
Monitoring: Animals are monitored for weight loss and clinical signs of illness.
-
Endpoint Analysis: At a defined time point (e.g., 4 days post-infection), mice are euthanized. Cecal and colon contents are collected for bacterial enumeration (CFU counts) and metabolite analysis. Tissues are collected for histopathology and host gene expression analysis (qRT-PCR).[1][2]
Dextran Sodium Sulfate (DSS) Colitis Model
This model induces chemical colitis and is used to study inflammation in the absence of a specific pathogen, for instance, when testing engineered sensor bacteria.[11]
-
Induction: Colitis is induced by providing mice with drinking water containing 3% (w/v) DSS for a period of 5-7 days.[11][12]
-
Sensor Administration: Engineered sensor bacteria (e.g., probiotic E. coli Nissle 1917) are administered via oral gavage.[11]
-
Sample Collection: Fecal pellets or colon contents are collected.
-
Analysis: Inflammation is scored via histology. Sensor bacteria are identified and their reporter output (e.g., sfGFP fluorescence) is quantified using flow cytometry.[11][13]
Detection of this compound
Quantifying this compound in complex biological samples requires sensitive and specific analytical methods.
-
Sample Preparation: Cecal or fecal samples are homogenized in a suitable buffer, centrifuged to pellet solids, and the supernatant is filter-sterilized.
-
Analytical Method: The primary method is reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1] This provides accurate identification and quantification of this compound. Iodimetric titration can also be used for samples with higher concentrations.[14]
Implications for Diagnostics and Drug Development
The direct link between inflammation and this compound production makes it a compelling target for both diagnostics and therapeutics.
-
Biomarker for Inflammation: this compound is an inflammation-specific metabolite. Its presence and concentration in fecal samples could serve as a direct biomarker for active gut inflammation, potentially more specific than general markers like calprotectin.[4][11] Engineered sensor bacteria designed to detect this compound and report its presence have been developed, paving the way for non-invasive diagnostics.[15][16]
-
Therapeutic Target: Since this compound respiration provides a distinct advantage to pathobionts, inhibiting this pathway is a promising therapeutic strategy.[17] Targeting this compound reductase would specifically handicap the outgrowth of inflammatory Enterobacteriaceae without affecting the broader commensal population, representing a significant improvement over broad-spectrum antibiotics. This approach could help restore microbial balance and dampen the inflammatory cycle in diseases like IBD. Furthermore, modulating host processes to limit this compound formation, for example by targeting the upstream production of ROS or enhancing its reduction by host enzymes like thioredoxin reductase, could also be a viable strategy.[7]
References
- 1. Gut inflammation provides a respiratory electron acceptor for Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. online.kitp.ucsb.edu [online.kitp.ucsb.edu]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. A breathtaking feat: To compete with the gut microbiota, salmonella drives its host to provide a respiratory electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nutrient Acquisition Strategies by Gut Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of this compound by mammalian thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut inflammation provides a respiratory electron acceptor for Salmonella [escholarship.org]
- 9. scite.ai [scite.ai]
- 10. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation | Molecular Systems Biology [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation | Molecular Systems Biology [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. Remembrance of things past – bacterial memory of gut inflammation [wyss.harvard.edu]
- 16. Engineering bacterial thiosulfate and this compound sensors for detecting gut inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Harnessing gut microbiota to mitigate Salmonella Dublin: Lessons from S. Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Genetic Basis of Tetrathionate Respiration in Enteric Bacteria
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrathionate respiration is a key metabolic process that provides a significant competitive advantage to certain enteric bacteria, most notably Salmonella enterica, within the inflamed gut environment. This process allows these pathogens to utilize this compound (S₄O₆²⁻), an electron acceptor absent in the healthy gut but generated during inflammation, to outcompete the resident fermenting microbiota. The genetic basis for this capability is primarily encoded within the highly conserved ttr (this compound respiration) locus. This guide provides an in-depth examination of the genes, regulatory circuits, and protein complexes involved, presents quantitative data on the functional advantages conferred, and details the experimental protocols used to investigate this critical virulence factor. Understanding the molecular underpinnings of this compound respiration offers promising avenues for the development of novel anti-infective therapies targeting pathogen-specific metabolic pathways.
The ttr Genetic Locus: Core of this compound Respiration
The ability of enteric bacteria like Salmonella to respire using this compound is conferred by the ttrRSBCA gene cluster.[1] In Salmonella typhimurium, this locus is strategically located within Salmonella Pathogenicity Island 2 (SPI2).[1] The cluster is organized into two primary operons that encode the structural components of the this compound reductase enzyme and the regulatory system that controls its expression.[2]
Table 1: Genes of the ttr Locus and Their Functions
| Gene | Protein Product | Function | Key Characteristics |
|---|---|---|---|
| ttrS | TtrS | Sensor Kinase | Integral membrane protein; detects periplasmic this compound.[1][3] |
| ttrR | TtrR | Response Regulator | Cytoplasmic protein; activated by TtrS via phosphorylation to regulate transcription.[1][4] |
| ttrB | TtrB | Iron-Sulfur Subunit | Contains four predicted [4Fe-4S] clusters; electron transfer protein.[1] |
| ttrC | TtrC | Membrane Anchor | Integral membrane protein with a quinol oxidation site; anchors TtrA/B to the periplasmic face of the cytoplasmic membrane.[1] |
| ttrA | TtrA | Catalytic Subunit | Molybdopterin-containing enzyme that catalyzes the reduction of this compound to thiosulfate.[1][5] |
The TtrS/TtrR Two-Component Regulatory System
Expression of the this compound reductase enzyme is tightly controlled by the TtrS/TtrR two-component system, which ensures that the metabolic machinery is synthesized only when its substrate, this compound, is present.[1][6]
-
Sensing: The membrane-bound sensor kinase, TtrS, detects this compound in the periplasm.
-
Signal Transduction: Upon sensing this compound, TtrS autophosphorylates a conserved histidine residue.
-
Activation: The phosphoryl group is then transferred to a conserved aspartate residue on the cytoplasmic response regulator, TtrR.[7]
-
Transcriptional Regulation: Phosphorylated TtrR acts as a transcriptional activator, binding to the promoter region of the ttrBCA operon to initiate its transcription.[4][7] This system also positively autoregulates its own expression.[3] In addition to this compound-specific induction, the global anaerobic regulator Fnr is also required for the expression of an active this compound reduction system.[1][6]
Caption: The TtrS/TtrR two-component this compound sensing and signaling pathway.
The this compound Reductase (TtrBCA) Enzyme Complex
The TtrBCA complex is a membrane-bound enzyme that carries out the reduction of this compound in the periplasm.[1]
-
TtrA: The catalytic subunit, TtrA, contains a molybdopterin guanine dinucleotide cofactor and is responsible for the reductive cleavage of the sulfur-sulfur bond in this compound, producing two molecules of thiosulfate (S₂O₃²⁻).[1][7]
-
TtrB: The TtrB subunit is rich in iron-sulfur clusters and is predicted to function as an electron conduit, transferring electrons to the TtrA subunit.[1]
-
TtrC: TtrC serves as the membrane anchor, tethering the soluble TtrA and TtrB subunits to the periplasmic face of the cytoplasmic membrane. It also contains the quinol oxidation site, coupling the electron transfer from the quinone pool to the reductase complex.[1]
Quantitative Analysis of Functional Advantage
The ability to respire this compound confers a profound growth advantage in specific environments. Studies have quantified this advantage by comparing wild-type Salmonella Typhimurium with isogenic ttrA mutants.
Table 2: Competitive Growth Advantage of S. Typhimurium in the Inflamed Gut
| Model | Strains Compared | Duration of Infection | Fold Difference (WT vs. Mutant) | Reference |
|---|---|---|---|---|
| Mouse Colitis Model | Wild-Type vs. ttrA mutant | 4 days | ~80-fold higher recovery of Wild-Type | [8] |
| Bovine Ligated Ileal Loop | Wild-Type vs. ttrA mutant | 8 hours | ~10-fold higher recovery of Wild-Type |[8] |
These data clearly demonstrate that this compound respiration is not merely an auxiliary metabolic function but a potent virulence factor that directly enhances pathogen fitness and proliferation within the host.[2][8]
Experimental Protocols
Investigating the ttr system requires a combination of genetic, microbiological, and biochemical techniques. Below are detailed methodologies for key experiments.
Construction of a ttr Gene Knockout Mutant (e.g., ΔttrA)
The Lambda (λ) Red recombinase system is a highly efficient method for generating precise gene deletions in Salmonella and other enteric bacteria.
Protocol:
-
Primer Design: Design 70-nucleotide primers. The 50 nt at the 5' end of each primer (H1 for forward, H2 for reverse) are homologous to the regions immediately upstream and downstream of the ttrA gene. The 20 nt at the 3' end (P1 for forward, P2 for reverse) are used to amplify an antibiotic resistance cassette (e.g., chloramphenicol, Cmᴿ) from a template plasmid like pKD3.
-
Generate Targeting Cassette: Perform PCR using the designed primers and the pKD3 template plasmid to generate a linear DNA fragment consisting of the Cmᴿ gene flanked by the 50 bp homology arms for ttrA.
-
Prepare Competent Cells: Grow S. Typhimurium carrying the pKD46 plasmid (which expresses the λ Red recombinase genes under an arabinose-inducible promoter) at 30°C in SOB medium with ampicillin. When the culture reaches an OD₆₀₀ of ~0.4-0.6, add L-arabinose to induce recombinase expression. Continue incubation for 1-2 hours.
-
Electroporation: Make the induced cells electrocompetent by washing them repeatedly with ice-cold sterile 10% glycerol. Electroporate the purified PCR product (the targeting cassette) into the competent cells.
-
Selection of Mutants: Recover the cells in SOC medium for 2 hours at 37°C. Plate the recovered cells on LB agar containing chloramphenicol to select for transformants where the ttrA gene has been replaced by the Cmᴿ cassette.
-
Verification: Verify the correct allelic replacement by PCR using primers that flank the ttrA locus. The resulting PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.
-
(Optional) Curing the Resistance Cassette: If an unmarked deletion is desired, the Cmᴿ cassette, which is flanked by FLP recognition target (FRT) sites, can be excised by introducing the pCP20 plasmid. This plasmid expresses the FLP recombinase and is temperature-sensitive. Transformants are selected at 30°C and then grown at 43°C to induce FLP expression and cure the plasmid, leaving a "scar" sequence in place of the deleted gene.
Caption: Workflow for creating a gene knockout mutant using λ Red recombinase.
Bacterial Growth Curve Analysis
This protocol assesses the impact of this compound on bacterial growth under anaerobic conditions.
Protocol:
-
Strain Preparation: Grow overnight cultures of wild-type and ΔttrA mutant strains in a standard rich medium (e.g., LB broth) at 37°C.
-
Inoculation: In an anaerobic chamber, inoculate a minimal or defined medium (e.g., M9 minimal medium with glycerol as a carbon source) with the overnight cultures to a starting OD₆₀₀ of ~0.01.
-
Experimental Setup: Prepare two sets of cultures for each strain. To one set, add a sterile solution of sodium this compound to a final concentration of 10-40 mM.[8] The other set serves as the no-tetrathionate control.
-
Incubation and Measurement: Incubate the cultures anaerobically at 37°C. At regular intervals (e.g., every 1-2 hours), remove aliquots and measure the OD₆₀₀ using a spectrophotometer.
-
Data Analysis: Plot the log of the OD₆₀₀ versus time for all conditions. Compare the growth rates and final cell densities between the wild-type and mutant strains in the presence and absence of this compound.
This compound Reductase Activity Assay
This biochemical assay measures the enzymatic activity of the TtrBCA complex in intact or lysed cells.
Protocol:
-
Cell Growth and Harvest: Grow the bacterial strains anaerobically in a medium containing this compound to induce the expression of the ttr operon. Harvest the cells by centrifugation during the late exponential phase of growth.
-
Cell Preparation: Wash the cell pellet with an appropriate anaerobic buffer (e.g., potassium phosphate buffer). Cells can be used whole or lysed (e.g., by sonication) to prepare cell-free extracts.
-
Assay Mixture: The assay typically measures the this compound-dependent oxidation of a reduced artificial electron donor, such as methyl viologen (MV). The reaction mixture, prepared in an anaerobic cuvette, contains buffer, reduced MV (reduced with sodium dithionite), and the cell suspension or extract.
-
Initiation and Measurement: Start the reaction by adding a stock solution of sodium this compound. Monitor the oxidation of MV by observing the increase in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Calculation: Calculate the specific activity based on the rate of change in absorbance, the extinction coefficient of methyl viologen, and the total protein concentration of the sample. Compare the activity of the wild-type strain to that of negative controls (e.g., ΔttrA or ΔttrC mutants).[9]
Implications for Drug Development
The reliance of pathogens like Salmonella on this compound respiration for growth within the inflamed gut makes this pathway an attractive target for novel therapeutics.[10] Strategies could include:
-
Small Molecule Inhibitors: Developing compounds that specifically inhibit the TtrA catalytic subunit or disrupt the TtrBCA complex.
-
Targeting Regulation: Designing molecules that interfere with the TtrS/TtrR signaling cascade, preventing the induction of the ttrBCA operon.
Such approaches would represent a targeted anti-virulence strategy, aiming to disarm the pathogen within the host environment rather than killing it directly, which may reduce the selective pressure for antibiotic resistance.
References
- 1. The genetic basis of this compound respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A breathtaking feat: To compete with the gut microbiota, salmonella drives its host to provide a respiratory electron acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The two-component system TtrRS boosts Vibrio parahaemolyticus colonization by exploiting sulfur compounds in host gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Gut inflammation provides a respiratory electron acceptor for Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan‐genome - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Tetrathionate Metabolism in Prokaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathionate (S₄O₆²⁻), a sulfur oxyanion, serves as a crucial respiratory electron acceptor for a diverse range of prokaryotes, particularly within the gut environment and in sulfur-rich niches. The ability to metabolize this compound provides a significant competitive advantage, especially for enteric pathogens like Salmonella. This technical guide delves into the core aspects of the evolution of this compound metabolism, focusing on the key enzymatic pathways, their genetic determinants, regulatory circuits, and the compelling evidence for their dissemination through horizontal gene transfer.
Core Metabolic Pathways
Two primary pathways for this compound metabolism have been characterized in prokaryotes: the this compound reduction pathway, primarily found in facultative anaerobes, and the S4I (S₄O₆²⁻-intermediate) pathway, characteristic of acidophilic sulfur-oxidizing bacteria.
This compound Respiration: The ttr Operon
The capacity to respire using this compound as a terminal electron acceptor is conferred by the ttr (this compound reductase) operon. This system is best characterized in Salmonella enterica, where it plays a crucial role in its pathogenesis. The core components of the ttr operon are:
-
ttrA : Encodes the catalytic subunit of this compound reductase, a molybdenum-containing enzyme.[1]
-
ttrB : Encodes the iron-sulfur subunit that facilitates electron transfer.[1]
-
ttrC : Encodes a membrane-spanning protein that anchors the TtrA/TtrB complex to the periplasmic side of the cytoplasmic membrane and facilitates quinol oxidation.[1]
-
ttrS : Encodes the sensor kinase of a two-component regulatory system.[1]
-
ttrR : Encodes the response regulator of the two-component system.[1]
The reduction of this compound to thiosulfate (S₂O₃²⁻) occurs in the periplasm.[1] This pathway provides a significant growth advantage to bacteria like Salmonella in the inflamed gut, where this compound is generated from the oxidation of thiosulfate by reactive oxygen species produced by the host's immune response.[2]
The S4I Pathway: this compound as an Intermediate
In many acidophilic sulfur-oxidizing bacteria, such as those from the genus Acidithiobacillus, this compound is a key intermediate in the oxidation of thiosulfate. This is known as the S4I pathway.[3] The key enzymes in this pathway are:
-
Thiosulfate:quinone oxidoreductase (TQO or DoxDA) : Oxidizes thiosulfate to this compound.[3]
-
This compound hydrolase (TTH or TetH) : Hydrolyzes this compound into various sulfur compounds, including thiosulfate, elemental sulfur, and sulfate, depending on the organism.[4]
This pathway is integral to the energy metabolism of these chemoautotrophic organisms, allowing them to thrive in acidic environments where reduced inorganic sulfur compounds are abundant.[5]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and gene expression involved in this compound metabolism.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| This compound Hydrolase | Acidithiobacillus thiooxidans SH | This compound | - | 0.067 (membrane fraction) | 3.0-3.5 | 40-50 | [6] |
Table 1: Enzyme Kinetic Parameters for this compound Hydrolase.
| Gene/Operon | Organism | Condition | Fold Induction | Reference(s) |
| ttr operon | Salmonella enterica serovar Typhimurium | Anaerobic, + this compound | Significant | [7] |
| Ac-tetH | Acidithiobacillus caldus | This compound vs. Elemental Sulfur | 233.5 ± 134.0 | [4] |
| Af-tth | Acidithiobacillus ferrooxidans | This compound vs. Ferrous Iron | 181 ± 5 | [4] |
Table 2: Gene Expression Data for this compound Metabolism Genes.
Evolution and Horizontal Gene Transfer
The phylogenetic distribution of this compound metabolism capabilities strongly suggests a significant role for horizontal gene transfer (HGT) in its evolution, particularly for the ttr operon.
The Mosaic Nature of the ttr Operon
The ttr operon is found in various members of the Enterobacteriaceae family, including Salmonella, Citrobacter, and some strains of Escherichia coli.[2][8] Strikingly, the ttr operon in some E. coli strains shows a near-perfect nucleotide identity to homologs within Citrobacter, providing strong evidence for recent horizontal transfer from a related species.[2] The presence of the ttr operon within pathogenicity islands in Salmonella further supports its acquisition via HGT.[1]
Evolution of the S4I Pathway
The S4I pathway is more ancient and appears to have evolved vertically within the Acidithiobacillus genus, with gene arrangement variations observed between different species.[9] However, some components of the broader sulfur oxidation pathways in these organisms, such as the sulfur oxygenase reductase (SOR), are thought to have been acquired from sulfur-oxidizing archaea via HGT.[3]
Signaling Pathways and Regulation
The expression of genes involved in this compound metabolism is tightly regulated in response to environmental cues.
The TtrS/TtrR Two-Component System
In Salmonella, the ttr operon is regulated by the TtrS/TtrR two-component system. TtrS is a membrane-bound sensor kinase that detects the presence of this compound in the periplasm. Upon activation, TtrS autophosphorylates and subsequently transfers the phosphate group to the response regulator, TtrR. Phosphorylated TtrR then acts as a transcriptional activator, inducing the expression of the ttrBCA operon. This activation is also dependent on the global anaerobic regulator Fnr.[1][7]
Regulation of the S4I Pathway
In Acidithiobacillus caldus, the expression of the tetH gene is regulated by the RsrS/RsrR two-component system, which responds to the presence of this compound.[4] This ensures that the enzymes for this compound hydrolysis are synthesized when their substrate is available.
Experimental Protocols
This compound Reductase Activity Assay (Methyl Viologen-based)
This spectrophotometric assay measures the activity of this compound reductase by monitoring the oxidation of reduced methyl viologen.
Materials:
-
Anaerobic cuvettes
-
Spectrophotometer
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Methyl viologen solution (10 mM)
-
Sodium dithionite solution (freshly prepared)
-
Potassium this compound solution (100 mM)
-
Cell extract or purified enzyme
Procedure:
-
Prepare the cell extract from anaerobically grown cells induced with this compound.
-
Add assay buffer to an anaerobic cuvette and sparge with nitrogen gas to remove oxygen.
-
Add the cell extract or purified enzyme to the cuvette.
-
Add methyl viologen solution.
-
Reduce the methyl viologen by adding a small amount of freshly prepared sodium dithionite solution until a stable, dark blue color is achieved.
-
Initiate the reaction by adding the potassium this compound solution.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the oxidation of methyl viologen.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of reduced methyl viologen.
This compound Hydrolase Activity Assay (Cyanolysis-based)
This assay quantifies the amount of this compound remaining in a reaction mixture after enzymatic hydrolysis.
Materials:
-
Reaction buffer (e.g., 100 mM β-alanine nitrate buffer, pH 3.0)
-
Potassium this compound solution (e.g., 1.5 mM)
-
Potassium cyanide (KCN) solution
-
Ferric chloride (FeCl₃) solution
-
Spectrophotometer
-
Cell-free extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and potassium this compound.
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by heating (e.g., 98°C for 5 minutes).[10]
-
Take an aliquot of the reaction mixture and add KCN solution. This converts this compound to thiocyanate (SCN⁻).
-
Add FeCl₃ solution, which reacts with thiocyanate to form a red-colored complex.
-
Measure the absorbance of the red complex at 460 nm.
-
Determine the concentration of remaining this compound using a standard curve.
-
Calculate the enzyme activity based on the amount of this compound consumed over time.[10]
Conclusion and Future Directions
The evolution of this compound metabolism in prokaryotes is a fascinating example of metabolic adaptation driven by both vertical inheritance and horizontal gene transfer. The ability to utilize this compound has profound implications for microbial ecology and pathogenesis. For drug development professionals, the enzymes involved in these pathways, particularly the this compound reductase of pathogenic bacteria, represent potential targets for novel antimicrobial strategies. Future research should focus on a broader comparative genomic analysis to further elucidate the evolutionary history of these pathways and on detailed structural and mechanistic studies of the key enzymes to facilitate the design of specific inhibitors.
References
- 1. The genetic basis of this compound respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan‐genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur Oxidation in the Acidophilic Autotrophic Acidithiobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrolase from the acidophilic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The alternative electron acceptor this compound supports B12-dependent anaerobic growth of Salmonella enterica serovar typhimurium on ethanolamine or 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan-genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reaction mechanism of this compound hydrolysis based on the crystal structure of this compound hydrolase from Acidithiobacillus ferrooxidans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Tetrathionate Solutions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrathionate (S₄O₆²⁻) is a sulfur oxyanion of significant interest in various scientific fields, including microbiology, analytical chemistry, and increasingly, in drug development due to its unique redox properties and reactivity with biological nucleophiles. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound solutions. It is intended to serve as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into its behavior under various conditions, quantitative stability data, and standardized experimental protocols for its analysis.
Chemical Properties of this compound
This compound is a member of the polythionate family, with a linear chain of four sulfur atoms flanked by two sulfonate groups. The outer sulfur atoms are in the +5 oxidation state, while the two central sulfur atoms are in the 0 oxidation state. This unique structure dictates its chemical reactivity, particularly its role as a mild oxidizing agent and its susceptibility to nucleophilic attack.
Structure and Bonding
The this compound anion possesses a structure with C₂ symmetry. The S-S-S dihedral angle is approximately 90°, and the central S-S bond is slightly longer than the two outer S-S bonds.
Redox Behavior
This compound participates in a key redox couple with thiosulfate (S₂O₃²⁻):
S₄O₆²⁻ + 2e⁻ ⇌ 2S₂O₃²⁻
The standard reduction potential for this half-reaction has been experimentally determined to be approximately +198 ± 4 mV versus the standard hydrogen electrode (SHE) .[1][2][3] This value is significantly more positive than previously calculated theoretical values and has important implications for understanding its role in biological energy metabolism and its potential as a therapeutic agent.
Stability of this compound Solutions
The stability of this compound solutions is highly dependent on the pH, temperature, and the presence of other chemical species. While stable in acidic to neutral conditions, this compound readily decomposes in alkaline environments.
Influence of pH
This compound is highly stable in acidic solutions. However, as the pH increases into the alkaline range (pH > 8), it undergoes decomposition. The rate of decomposition is first order with respect to both this compound and hydroxide ions.[4]
Decomposition Products
The alkaline decomposition of this compound is a complex process that yields a mixture of products, including thiosulfate, trithionate (S₃O₆²⁻), and sulfite (SO₃²⁻).[5] In strongly alkaline conditions, sulfite and thiosulfate are the final major products.
Quantitative Stability Data
The following tables summarize the quantitative data on the decomposition of this compound under various conditions.
Table 1: Pseudo-first-order rate constants for this compound decomposition at various pH values and temperatures.
| pH | Temperature (°C) | Ionic Strength (M) | Pseudo-first-order Rate Constant (s⁻¹) | Reference |
| 9.2 | 25.0 | 0.5 | Varies with buffer system | [5] |
| 10.0 | 25.0 | - | - | [6] |
| 11.0 | 25.0 | - | Reaction almost complete in 1.5 h | [4] |
| 11.5 | - | High | Reaction almost complete in 90 min | [4] |
| 12.2 | 25.0 | 0.5 | Varies with buffer system | [5] |
Note: Specific rate constants can be influenced by the buffer system used.
Table 2: Activation energy for the alkaline decomposition of this compound.
| Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |
| 22–40 | 98.5 | [4] |
Reactions of this compound with Biological Nucleophiles
This compound's electrophilic nature makes it reactive towards biological nucleophiles, particularly the thiol groups of cysteine residues in peptides and proteins. This reactivity is central to its biological effects and its potential applications in drug development as a cysteine-modifying agent.
Reaction with Cysteine
The reaction of this compound with cysteine at pH 5 results in the oxidation of the cysteine thiol group, predominantly forming cysteine-S-sulfonate.[7][8] Minor products include cystine and elemental sulfur.[7] This reaction highlights the potential of this compound to modulate protein function by targeting accessible cysteine residues.
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the analysis of this compound solutions.
Protocol for Determining the Stability of this compound Solutions
This protocol outlines a general procedure for studying the decomposition of this compound under controlled conditions.
Objective: To determine the rate of this compound decomposition as a function of pH and temperature.
Materials:
-
Sodium this compound solution of known concentration
-
Buffer solutions of desired pH (e.g., phosphate or carbonate buffers)
-
Constant temperature water bath or incubator
-
HPLC or Ion Chromatograph with a suitable anion exchange column and UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a stock solution of sodium this compound in deionized water. Prepare a series of buffer solutions at the desired pH values.
-
Reaction Setup: In a series of temperature-controlled reaction vessels, add a known volume of the appropriate buffer solution. Allow the buffer to equilibrate to the desired temperature.
-
Initiation of Reaction: To initiate the decomposition, add a known volume of the this compound stock solution to each reaction vessel. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable acidic solution to prevent further decomposition.
-
Analysis: Analyze the quenched samples using a validated HPLC or ion chromatography method to determine the concentration of this compound remaining. A suitable method involves separation on a polymer-coated, silica-based anion exchange column with UV detection at 216 nm.[9]
-
Data Analysis: Plot the concentration of this compound versus time. Determine the order of the reaction and calculate the rate constant for each condition (pH and temperature).
Protocol for Analyzing the Reaction of this compound with Cysteine
Objective: To identify the products of the reaction between this compound and cysteine.
Materials:
-
Sodium this compound
-
L-cysteine
-
Buffer solution (e.g., pH 5 acetate buffer)
-
Spectroscopic equipment (Raman and Infrared spectrometers)
-
High-Performance Thin Layer Chromatography (HPTLC) system
-
Standard reference compounds (cysteine, cysteine-S-sulfonate, cystine, sodium thiosulfate, sodium sulfite)
Procedure:
-
Reaction Setup: Dissolve cysteine in the pH 5 buffer. Add a solution of sodium this compound to the cysteine solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., boiling) to accelerate the process.[7]
-
Spectroscopic Analysis: At various time points, acquire Raman and Infrared spectra of the reaction mixture to identify the functional groups of the products being formed. Compare these spectra with those of the standard reference compounds.[7]
-
Chromatographic Analysis: Separate the reaction supernatant from any precipitate. Analyze the supernatant using HPTLC to identify the soluble reaction products by comparing their retention factors with those of the standards.[7]
-
Gravimetric Analysis: Collect, dry, and weigh any precipitate formed to quantify the amount of insoluble products, such as elemental sulfur and cystine.[7]
-
Product Identification: Based on the spectroscopic, chromatographic, and gravimetric data, identify the major and minor products of the reaction and propose a reaction pathway.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound chemistry.
Caption: Alkaline decomposition pathway of this compound.
Caption: Reaction of this compound with cysteine.
Caption: Experimental workflow for this compound stability analysis.
References
- 1. Catalytic Protein Film Electrochemistry Provides a Direct Measure of the this compound/Thiosulfate Reduction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the decomposition of this compound ion in alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A spectroscopic investigation into the reaction of sodium this compound with cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Standard Protocol for the Preparation of Tetrathionate Broth
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tetrathionate Broth is a selective enrichment medium used for the isolation of Salmonella species from various samples, including clinical specimens, food, and environmental swabs. Its selectivity is conferred by the presence of this compound, which is formed upon the addition of an iodine-iodide solution to the broth base. This compound inhibits the growth of many coliform bacteria and other normal intestinal flora, while allowing Salmonella species, which possess the enzyme this compound reductase, to proliferate.
Principle of Action
The selective action of this compound Broth is based on the reduction of this compound by certain bacteria, such as Salmonella. The broth base contains sodium thiosulfate, which is converted to this compound in the presence of iodine.[1][2] Peptones and meat extract provide essential nutrients like nitrogen, vitamins, and amino acids.[3][4] Bile salts are included to inhibit the growth of gram-positive microorganisms.[5][6] Calcium carbonate acts as a buffer to neutralize the sulfuric acid produced during this compound reduction, maintaining a favorable pH for the growth of Salmonella.[1][3] Some formulations may also include brilliant green to further suppress gram-positive and some gram-negative bacteria, or novobiocin to inhibit Proteus species.[1][4]
Data Presentation: Composition of this compound Broth Formulations
The following tables summarize the quantitative data for common this compound Broth formulations. It is crucial to follow the specific manufacturer's instructions, as formulations can vary.
Table 1: Composition of Standard this compound Broth Base
| Component | Amount per Liter | Reference |
| Proteose Peptone / Mixed Peptone | 5.0 g | [4][7] |
| Bile Salts | 1.0 g | [4][8] |
| Calcium Carbonate | 10.0 g | [4][8][9] |
| Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | 30.0 g | [4][8][9] |
| Final pH (before iodine addition) | 8.4 ± 0.2 | [9][10] |
Table 2: Composition of Iodine-Iodide Solution
| Component | Amount | Reference |
| Iodine | 6.0 g | [5][7][10] |
| Potassium Iodide | 5.0 g | [5][7][10] |
| Distilled Water | 20.0 ml | [5][7][10] |
Table 3: Variations in this compound Broth Formulations
| Formulation | Key Components and Variations (per Liter) | Final pH | Reference |
| This compound Broth (FDA) | Polypeptone (5g), Bile salts (1g), Calcium carbonate (10g), Sodium thiosulfate·5H₂O (30g). Addition of 10 ml of 0.1% Brilliant Green solution. | 8.4 ± 0.2 | [9] |
| This compound Broth, Hajna (TTH) | Casein/meat peptone (18g), Sodium thiosulfate (38g), Calcium carbonate (25g), Sodium deoxycholate (0.5g), Brilliant green (0.01g), D-Mannitol (2.5g), Glucose (0.5g), Yeast extract (2.0g), Sodium Chloride (5.0g). | 7.5 - 7.8 | [9][11] |
| Mueller-Kauffmann this compound Broth | Meat extract (0.9g), Peptone (4.5g), Yeast extract (1.8g), Sodium chloride (4.5g), Calcium carbonate (25g), Sodium thiosulfate (40.7g). Often supplemented with brilliant green and novobiocin. | 7.8 ± 0.2 | [3][12] |
Experimental Protocols
Materials:
-
This compound Broth Base powder
-
Iodine
-
Potassium Iodide
-
Sterile distilled or deionized water
-
Sterile flasks or bottles
-
Heating plate with magnetic stirrer
-
Sterile test tubes or containers for dispensing
-
Weighing balance and weigh boats
-
pH meter
Protocol for Preparation of this compound Broth (1 Liter):
-
Preparation of this compound Broth Base:
-
Suspend 46 g of this compound Broth Base powder in 1 liter of distilled water.[5][8]
-
Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the powder.[5][9] Do NOT autoclave the broth base.[9]
-
Cool the broth base to below 45°C.[5][8][9] The base can be prepared in advance and stored at 2-8°C for several weeks.[3][8]
-
-
Preparation of Iodine-Iodide Solution:
-
Final Preparation of this compound Broth:
-
Immediately before use, add 20 ml of the prepared iodine-iodide solution to the cooled 1 liter of this compound Broth Base.[5][8][9]
-
Mix well to ensure uniform distribution. The complete medium should be used on the day of preparation.[8][10]
-
Aseptically dispense the complete broth into sterile test tubes (e.g., 10 ml portions).[9][10] Do NOT heat the medium after the addition of the iodine-iodide solution.[5][7][9]
-
Inoculation and Incubation:
-
Inoculate the prepared this compound Broth with the sample (e.g., 1 g of feces, 1 ml of liquid sample, or a swab).[6][7]
-
Incubate the tubes with loosened caps at 35 ± 2°C for 18-24 hours.[7][10] Some protocols may recommend incubation at 43°C for certain applications.[3][4]
-
Following incubation, subculture a loopful of the broth onto selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar, Bismuth Sulfite Agar, or MacConkey Agar, for the isolation of Salmonella colonies.[3][7]
Quality Control:
-
Appearance: The dehydrated powder should be a homogeneous, free-flowing, white to off-white powder.[10] The prepared broth base will be a milky white, opaque suspension with a white precipitate.[7][10]
-
Microbiological Testing: Perform quality control testing with known strains. For example, Salmonella enterica serovar Typhimurium (e.g., ATCC® 14028™) should show good growth, while Escherichia coli (e.g., ATCC® 25922™) should be inhibited.[5][10]
Mandatory Visualizations
Caption: Workflow for the preparation of this compound Broth.
Caption: Selective action of this compound Broth on bacteria.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. dalynn.com [dalynn.com]
- 7. dilaco.com [dilaco.com]
- 8. This compound Broth (USA) 500g - LabMal [labmal.com]
- 9. BAM Media M145: this compound (TT) Broth | FDA [fda.gov]
- 10. kisanbio.com [kisanbio.com]
- 11. himedialabs.com [himedialabs.com]
- 12. exodocientifica.com.br [exodocientifica.com.br]
Application Notes and Protocols for Salmonella Enrichment from Food Samples using Tetrathionate Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tetrathionate (TT) Broth for the selective enrichment of Salmonella species from various food matrices. This document outlines the underlying principles of TT Broth's selectivity, detailed experimental protocols based on established standards such as ISO 6579-1, and a summary of performance data.
Principle of a Selective Enrichment
This compound Broth is a selective medium designed to encourage the growth of Salmonella while inhibiting the growth of competing microorganisms commonly found in food and environmental samples.[1] The selectivity of the medium is primarily based on the ability of Salmonella to reduce this compound, an activity not shared by many other enteric bacteria.[2]
The key components of this compound Broth and their functions are summarized below:
| Component | Function |
| Peptone/Meat Extract | Provides essential nutrients like nitrogen, amino acids, and vitamins for bacterial growth.[3] |
| Sodium Thiosulfate | In the presence of an iodine-iodide solution, it forms this compound, the primary selective agent.[1] |
| Iodine-Iodide Solution | Oxidizes thiosulfate to this compound. This solution is added to the broth base just before use.[2] |
| Bile Salts | Inhibit the growth of Gram-positive bacteria and some non-target Gram-negative bacteria.[1] |
| Calcium Carbonate | Acts as a buffer to neutralize the sulfuric acid produced during this compound reduction, maintaining a stable pH.[2] |
| Brilliant Green (optional) | Further inhibits the growth of Gram-positive and some Gram-negative bacteria.[1] |
| Novobiocin (in MKTTn) | An antibiotic that is particularly effective against Proteus species, which can also reduce this compound.[4] |
Salmonella species possess the enzyme this compound reductase, which allows them to utilize this compound as an electron acceptor in anaerobic respiration. This metabolic capability gives them a competitive advantage in the broth, leading to their proliferation while the growth of many other bacteria, including coliforms, is suppressed.[1][2]
Quantitative Data Summary
The performance of this compound Broth, particularly the Muller-Kauffmann this compound-Novobiocin (MKTTn) formulation, has been extensively evaluated for the recovery of Salmonella from various food matrices. The following tables summarize the comparative recovery rates and detection limits.
Table 1: Comparative Recovery of Salmonella using Different Enrichment Broths
| Food Matrix | This compound Broth Formulation | Comparator Broth | Recovery Rate of this compound Broth | Recovery Rate of Comparator Broth | Reference |
| Chicken Carcasses | MKTTn | RVS | 56.8% | 94% | [5] |
| Raw Meat & Poultry | This compound with Brilliant Green | - | Maximal recovery when combined with pre-enrichment | - | [6] |
| Cilantro | TT, TTA, TTB | RV | 77-92% | 69% | [7] |
| Chicken Thighs (6-hr pre-enrichment) | TTB | RV | 100% | 100% | [7] |
| Liquid Eggs (6-hr pre-enrichment) | TTB | RV | 100% | 33% | [7] |
| Peanut Butter (6-hr pre-enrichment) | TTB | RV | 100% | 67% | [7] |
TTA and TTB are modified formulations of this compound Broth.
Table 2: Limit of Detection (LOD) of Salmonella following Enrichment in this compound Broth
| Food Matrix | Salmonella Serovar | Enrichment Protocol | Limit of Detection (CFU/25g) | Reference |
| Fecal Samples | Various | TT and TTH | 2.2 x 10¹ to 1.0 x 10⁶ | [8] |
| Poultry Feces | S. Enteritidis & S. Typhimurium | MKTT (16h at 42°C) | 2 to 10 | [8] |
Experimental Protocols
The following protocols are based on the ISO 6579-1 standard for the detection of Salmonella in food and animal feed.[9]
Media Preparation
Muller-Kauffmann this compound-Novobiocin (MKTTn) Broth
-
Dissolve 89.5 g of Muller-Kauffmann this compound broth base in 1 liter of purified water.[10]
-
Heat to boiling with frequent agitation to completely dissolve the powder. Do not autoclave.[10]
-
Cool the broth to below 45°C.[3]
-
Just before use, add 20 ml of iodine-iodide solution and 5 ml of a 0.4% novobiocin solution per liter of broth base.[10]
-
Mix well and dispense aseptically into sterile tubes or flasks.[3]
Iodine-Iodide Solution: Dissolve 25 g of potassium iodide in 25 ml of purified water. Add 20 g of iodine and dissolve completely. Adjust the final volume to 100 ml with sterile purified water.[10]
Sample Preparation and Pre-enrichment
A non-selective pre-enrichment step is crucial to resuscitate sublethally injured Salmonella cells.[9]
-
General Protocol: Aseptically weigh 25 g of the food sample into a sterile stomacher bag or container.[3]
-
Add 225 ml of Buffered Peptone Water (BPW). This creates a 1:10 dilution.[3]
-
Homogenize the sample in a stomacher for 1-2 minutes.
-
Incubate the pre-enrichment culture at 37°C for 18 ± 2 hours.[3]
Modifications for Specific Food Matrices:
-
High-fat foods (e.g., peanut butter, chocolate): For some high-fat foods, the addition of a surfactant like Tween 80 to the BPW may be beneficial, although not always required. The standard 1:10 dilution is generally applicable.[7]
-
Dairy products (e.g., milk powder, cheese): For dried milk products, an additional 24-hour incubation of the selective enrichment media may be necessary due to potential sublethal injury to Salmonella.[11]
-
Shellfish: For bivalve molluscan shellfish, the sample preparation involves blending the tissue and intravalvular fluid with BPW.[10]
Selective Enrichment
-
Following pre-enrichment, transfer 1 ml of the BPW culture to a tube containing 10 ml of MKTTn broth.[3]
-
Incubate the inoculated MKTTn broth at 37°C for 24 ± 3 hours.[11]
-
For certain food matrices like dried milk products, an additional 24-hour incubation may be required.[11]
Isolation and Identification
-
After incubation, streak a loopful of the enriched MKTTn broth culture onto the surface of selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar and another complementary agar of choice.[9]
-
Incubate the plates at 37°C for 24 ± 3 hours.[9]
-
Examine the plates for characteristic Salmonella colonies (e.g., pink colonies with black centers on XLD agar).[9]
-
Pick presumptive colonies for biochemical and serological confirmation.[9]
Visualizations
Biochemical Pathway of this compound Reduction in Salmonella
Caption: Mechanism of Salmonella selection in this compound Broth.
Experimental Workflow for Salmonella Enrichment
Caption: Standard workflow for Salmonella detection from food.
References
- 1. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 2. dalynn.com [dalynn.com]
- 3. liofilchem.net [liofilchem.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Evaluation of selective enrichment broths and chromogenic media for Salmonella detection in highly contaminated chicken carcasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Salmonella prevalence and complexity through processing using different culture methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. cefas.co.uk [cefas.co.uk]
- 11. triphuc.com [triphuc.com]
Application Notes and Protocols for Tetrathionate Broth in Clinical Specimen Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, preparation, and use of Tetrathionate Broth for the selective enrichment of Salmonella species from clinical specimens. The protocols outlined below are intended for use by trained laboratory personnel.
Introduction
This compound Broth is a selective enrichment medium used in clinical and food microbiology to isolate Salmonella spp.[1] Its formulation is designed to create an environment that favors the growth of Salmonella while inhibiting the proliferation of commensal intestinal flora, such as E. coli, and Gram-positive bacteria.[1][2] This selective action is crucial for the successful recovery of Salmonella from complex samples like feces, urine, and other clinical materials where it may be present in low numbers.[1][3] The medium's efficacy was first demonstrated by Mueller and subsequently modified by Kauffmann to enhance the recovery of Salmonella species.[4]
The selectivity of this compound Broth is primarily attributed to the presence of this compound (S₄O₆²⁻), which is formed by the reaction of sodium thiosulfate and iodine.[1] Most non-pathogenic enteric bacteria are inhibited by this compound, whereas Salmonella species possess the enzyme this compound reductase, allowing them to utilize this compound as an electron acceptor under anaerobic conditions and proliferate.[1][2][5] Additional selective agents, such as bile salts and brilliant green, are often included to further suppress the growth of Gram-positive bacteria and other non-target organisms.[1][6] Calcium carbonate is incorporated as a buffering agent to neutralize acidic byproducts generated during bacterial metabolism.[2][3]
This compound Broth Formulation
The composition of this compound Broth can vary slightly depending on the specific formulation (e.g., USP, Hajna). Below is a table summarizing common formulations.
Table 1: Formulations of this compound Broth Base (per liter of distilled water)
| Component | USP Formulation[7] | Mueller-Kauffmann Formulation[8] | Hajna Formulation[9] | Sigma-Aldrich (70156)[3] |
| Peptone/Enzymatic Digest | 5.0 g (Polypeptone) | 9.3 g (Casein/Soyabean) | 5.0 g (Peptone, special) | 4.5 g (Peptone) |
| Yeast Extract | - | - | 5.0 g | 1.8 g |
| Bile Salts/Ox Bile | 1.0 g | 4.75 g (Ox bile) | - | - |
| Sodium Deoxycholate | - | - | 0.5 g | - |
| Sodium Thiosulfate (Na₂S₂O₃·5H₂O) | 30.0 g | 40.7 g | 38.0 g | 40.7 g |
| Calcium Carbonate (CaCO₃) | 10.0 g | 25.0 g | 25.0 g | 25.0 g |
| Sodium Chloride (NaCl) | - | 2.3 g | 5.0 g | 4.5 g |
| D-Mannitol | - | - | 2.5 g | - |
| Dextrose | - | - | 0.5 g | - |
| Meat Extract | - | - | - | 0.9 g |
| Brilliant Green | 0.01 g (added separately) | 0.0095 g (added separately) | 0.01 g | - |
| Final pH | 8.4 ± 0.2 | ~7.6 ± 0.2 | 7.6 ± 0.2 | 7.8 ± 0.2 |
Iodine-Potassium Iodide (I₂-KI) Solution
This solution is prepared separately and added to the broth base just before use. A common formulation is:
| Component | Amount |
| Iodine (I₂) | 6.0 g |
| Potassium Iodide (KI) | 5.0 g |
| Distilled Water | 20.0 mL |
Dissolve the potassium iodide in the distilled water first, then add and dissolve the iodine.[7]
Experimental Protocols
Preparation of this compound Broth
-
Dissolve the Broth Base: Suspend the appropriate amount of this compound Broth Base powder (refer to manufacturer's instructions, typically 46 g/L for USP formulation) in one liter of distilled water.[10]
-
Heat to Dissolve: Heat the suspension with frequent agitation and bring it to a boil. Do not autoclave the broth base. [7][8] The precipitate will not completely dissolve.[7]
-
Cool the Medium: Cool the prepared broth base to below 45°C.[7][10] The base can be stored at 2-8°C for several weeks.[3]
-
Prepare Iodine-Potassium Iodide Solution: Prepare the I₂-KI solution as described in Table 1.
-
Final Medium Preparation: On the day of use, add 20 mL of the I₂-KI solution to one liter of the cooled broth base.[3][10] If the formulation requires it, add 10 mL of a 0.1% brilliant green solution.[7]
-
Dispense: Mix well by gentle agitation to resuspend the precipitate and aseptically dispense 10 mL portions into sterile test tubes.[7] The complete medium should be used on the day of preparation and should not be heated after the addition of the iodine solution.[3][7]
Inoculation and Incubation of Clinical Specimens
-
Specimen Preparation: For fecal specimens, weigh approximately 1-2 grams.[3][11] Liquid specimens can be used directly. Swabs can be placed directly into the broth.[4]
-
Inoculation: Add the specimen to a tube containing 10 mL of the complete this compound Broth. Emulsify the specimen thoroughly in the broth.[4][11]
-
Incubation: Incubate the inoculated tubes aerobically with loosened caps for 18-24 hours at 35-37°C.[4][6][11] For some applications, incubation at 43°C can increase selectivity.[3][8]
Subculture and Isolation
-
Subculture: Following incubation, subculture the enriched broth onto selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar, Hektoen Enteric (HE) Agar, or Salmonella-Shigella (SS) Agar.[2] Aseptically transfer one to two drops of the broth to the surface of the agar plate.[4]
-
Streaking: Streak the inoculum for the isolation of individual colonies.
-
Incubation of Plates: Incubate the plates aerobically at 35-37°C for 18-48 hours.[4]
-
Colony Identification: Examine the plates for colonies with typical Salmonella morphology (e.g., black centers on XLD or SS agar).
-
Confirmation: Perform further biochemical and serological tests on suspect colonies to confirm the identification of Salmonella.
Performance and Limitations
This compound Broth is highly effective for the enrichment of most Salmonella serovars. However, some studies have shown that its performance can be influenced by the incubation temperature and the specific serovar. For instance, some research suggests that for foods with a low microbial load, incubation at 35°C may yield better recovery than at 43°C.[12] Conversely, for highly contaminated samples, 43°C may be more selective.[13]
It is important to note that some Salmonella serovars, such as S. Typhi, S. Paratyphi A, S. Pullorum, and S. Gallinarum, may be inhibited by this medium.[10] Additionally, other this compound-reducing bacteria, such as Proteus species, can also grow in this broth.[2][3] The addition of novobiocin can help to suppress the growth of Proteus.[3][6] Due to the turbidity of the uninoculated medium, visual confirmation of growth can be difficult; therefore, all enrichment broths should be subcultured regardless of their appearance.[2]
Visualizations
Experimental Workflow
Caption: Workflow for Salmonella enrichment using this compound Broth.
Biochemical Pathway of this compound Reduction
References
- 1. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 2. dalynn.com [dalynn.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. The Alternative Electron Acceptor this compound Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. BAM Media M145: this compound (TT) Broth | FDA [fda.gov]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. himedialabs.com [himedialabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for the Detection of Salmonella in Water Samples using the Membrane Filtration Method with Tetrathionate Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of Salmonella species in water is a critical component of public health monitoring, environmental surveillance, and ensuring the quality of water used in pharmaceutical and food production. The membrane filtration method offers a reliable technique for concentrating bacteria from large volumes of water, thereby increasing the sensitivity of detection. When coupled with a selective enrichment medium such as Tetrathionate Broth, this method allows for the preferential growth of Salmonella while inhibiting the growth of non-target organisms commonly found in water samples.
This compound Broth's selectivity is primarily due to the presence of this compound, which is formed upon the addition of an iodine-potassium iodide solution to the broth base. Most coliforms and other enteric bacteria are inhibited by this compound, whereas Salmonella species possess the enzyme this compound reductase, allowing them to utilize this compound as an electron acceptor and thrive. The medium is further rendered selective by the inclusion of bile salts, which suppress the growth of gram-positive bacteria.[1] This document provides detailed application notes and protocols for the use of the membrane filtration method with this compound broth for water testing.
Principle of the Method
The methodology involves passing a water sample through a membrane filter with a pore size (typically 0.45 µm) small enough to retain bacteria. The filter is then placed onto an absorbent pad saturated with M-Tetrathionate Broth. During incubation, the nutrients from the broth diffuse through the filter to support the growth of the trapped bacteria. The selective agents in the this compound broth inhibit the proliferation of background microflora, while allowing for the enrichment of Salmonella species. Following this selective enrichment, subculturing onto selective and differential agar plates is performed to isolate and identify presumptive Salmonella colonies.
Data Presentation
Quantitative data on the recovery of Salmonella from water using a direct membrane filtration enrichment on this compound broth is limited in peer-reviewed literature. Most standardized methods, such as ISO 19250, recommend a pre-enrichment step in a non-selective broth (e.g., Buffered Peptone Water) after membrane filtration to recover stressed organisms before selective enrichment.[2] However, studies comparing different selective enrichment broths for various sample types, including receiving waters and sewage, can provide insight into the performance of this compound broth.
| Parameter | This compound Broth | Rappaport-Vassiliadis (RV) Broth | Sample Type | Notes | Reference |
| Isolation Frequency | No significant difference | No significant difference | Receiving Waters, Sewage | Both media performed similarly for these water-related samples. | [3] |
| Isolation Frequency | Significantly higher | Significantly lower | Sludge | This compound broth was more effective for sludge samples. | [3] |
| Recovery of S. Typhimurium | Very low frequency | Very high frequency | Animal Waste Biogas Plants | RV broth showed superior recovery for this specific serovar in this matrix. | [1] |
| Recovery from inoculated cilantro (24h pre-enrichment) | 69% (9/13) | 77% (10/13) | Food (Cilantro) | RV broth showed slightly better recovery after a standard pre-enrichment. | [4] |
| Recovery from inoculated cilantro with modified TT broth (TTB) | 92% (12/13) | 77% (10/13) | Food (Cilantro) | A modified this compound broth (without brilliant green) significantly improved recovery. | [4] |
Note: The performance of enrichment broths can be highly dependent on the sample matrix, the specific Salmonella serovar, and the presence of competing microflora. The data above is intended to provide a general comparison and highlights the need for method validation for specific applications.
Experimental Protocols
Preparation of M-Tetrathionate Broth
This protocol is based on the formulation for M-Tetrathionate Broth Base, specifically designed for the membrane filter technique.[5][6]
Materials:
-
M-Tetrathionate Broth Base (containing Proteose Peptone, Bile Salts, Sodium Thiosulfate)
-
Iodine-Potassium Iodide (I-KI) Solution (e.g., 6g Iodine and 5g Potassium Iodide in 20mL distilled water)
-
Sterile distilled or deionized water
-
Sterile flasks and graduated cylinders
-
Heating plate/stirrer
Procedure:
-
Suspend 36 grams of M-Tetrathionate Broth Base powder in 1 liter of sterile distilled water.
-
Heat with frequent agitation and boil for one minute to ensure complete dissolution of the medium. Do not autoclave the broth base.
-
Cool the medium to below 45°C in a water bath.
-
Just prior to use, aseptically add 20 mL of the I-KI solution to the cooled broth base.
-
Mix well to combine. The complete medium should be used on the day of preparation as the this compound is unstable.[5][6]
Water Sample Collection and Preparation
Materials:
-
Sterile sample collection bottles containing sodium thiosulfate (to neutralize any residual chlorine).
-
Sterile graduated cylinders.
-
Sterile dilution water (e.g., Buffered Peptone Water or 0.1% peptone salt solution), if required.
Procedure:
-
Collect water samples in sterile bottles following standard procedures (e.g., ISO 19458).
-
The volume of water to be filtered depends on the expected level of contamination:
-
Potable/Drinking Water: 100 mL to 1000 mL or more.
-
Surface Water (Rivers, Lakes): 10 mL to 100 mL.
-
Wastewater/Effluent: 0.1 mL to 10 mL.
-
-
For turbid samples or those with high microbial loads, prepare serial dilutions in sterile dilution water to ensure that the membrane filter does not clog and to obtain countable colonies on subsequent plates.
Membrane Filtration and Selective Enrichment
Materials:
-
Sterile membrane filtration apparatus (funnel, base, and flask).
-
Sterile, gridded membrane filters (0.45 µm pore size, 47 mm diameter).
-
Sterile, smooth-tipped forceps.
-
Sterile petri dishes (50-60 mm).
-
Sterile absorbent pads.
-
Prepared complete M-Tetrathionate Broth.
-
Incubator set at 35-37°C.
Procedure:
-
Aseptically assemble the membrane filtration unit.
-
Using sterile forceps, place a sterile membrane filter, grid-side up, onto the filter base.
-
Secure the funnel to the base.
-
Pour the desired volume of the water sample (or dilution) into the funnel.
-
Apply a vacuum to draw the sample through the membrane filter.
-
Rinse the funnel with 20-30 mL of sterile dilution water and draw it through the filter. Repeat this step twice to wash the filter.
-
Release the vacuum and aseptically remove the funnel.
-
In a sterile petri dish, place a sterile absorbent pad.
-
Pipette approximately 2.0 mL of the complete M-Tetrathionate Broth onto the absorbent pad to saturate it.[6]
-
Using sterile forceps, carefully remove the membrane filter from the filtration base and place it onto the saturated pad, ensuring no air bubbles are trapped underneath.
-
Incubate the petri dish at 35-37°C for 18-24 hours.
Isolation and Identification
Materials:
-
Selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar and Brilliant Green Sulfa (BGS) Agar.
-
Sterile inoculating loops.
-
Incubator set at 35-37°C.
-
Biochemical and serological test materials for confirmation.
Procedure:
-
Following enrichment in M-Tetrathionate Broth, subculture by streaking a loopful of the enrichment broth (or by placing the membrane onto the agar surface and then streaking from it) onto plates of XLD and/or another selective agar.
-
Incubate the plates at 35-37°C for 24 hours.
-
Examine the plates for colonies typical of Salmonella.
-
Select well-isolated, suspect colonies for further biochemical and serological confirmation according to standard methods (e.g., ISO 6579-1).
Quality Control
A robust quality control program is essential for reliable results.
| QC Step | Procedure | Expected Outcome |
| Negative Control | Filter a volume of sterile dilution water and process it alongside the test samples. | No growth of Salmonella. |
| Positive Control | Inoculate a known, low number (e.g., 10-100 CFU) of a Salmonella control strain (e.g., Salmonella enterica subsp. enterica serovar Typhimurium, ATCC 14028) into a sterile water sample and process. | Good growth and recovery of the Salmonella strain. |
| Inhibition Control | Inoculate a high number (e.g., >10⁴ CFU) of a non-target organism (e.g., Escherichia coli, ATCC 25922) into a sterile water sample and process. | Inhibition of growth or significantly reduced growth of the non-target organism. |
| Media Sterility | Incubate an uninoculated M-Tetrathionate Broth-soaked pad. | No growth. |
| Membrane Filter Check | Verify that the batch of membrane filters does not inhibit bacterial growth and meets quality specifications as per ISO 7704. | Satisfactory recovery of control organisms. |
Visualizations
Biochemical Pathway of this compound Reduction
The ability of Salmonella to thrive in this compound broth is due to its anaerobic respiration using the enzyme this compound reductase. This enzyme is encoded by the ttr operon.
Caption: Biochemical pathway of this compound reduction in Salmonella.
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to confirmation.
Caption: Experimental workflow for Salmonella detection in water.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. standardmethods.org [standardmethods.org]
- 3. A comparison of this compound broth and Rappaport's medium as enrichment media for Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. M-Tetrathionate Broth Base [himedialabs.com]
- 7. edgeanalytical.com [edgeanalytical.com]
Inadvisability of Tetrathionate Broth for Salmonella Typhi Isolation: Application Notes and Alternative Protocols
Application Note | Microbiology
Introduction
Salmonella enterica serovar Typhi (S. Typhi), the causative agent of typhoid fever, requires precise and effective isolation methods for accurate diagnosis and surveillance. Enrichment broths are critical in this process, as they selectively promote the growth of Salmonella from clinical and environmental samples that may contain a high load of competing microorganisms. While tetrathionate broth is a widely used enrichment medium for many Salmonella serovars, it is not recommended for the isolation of Salmonella Typhi due to its inhibitory effect on this specific serovar. This document outlines the rationale behind this recommendation and provides a detailed protocol for a more suitable alternative, Selenite Cystine Broth.
The Inhibitory Effect of this compound Broth on Salmonella Typhi
This compound broth's selectivity relies on the presence of this compound, which is formed by the addition of an iodine-potassium iodide solution to a thiosulfate-containing base. Many Salmonella serovars possess the this compound reductase enzyme (encoded by the ttr operon), allowing them to utilize this compound as an anaerobic respiratory electron acceptor, thus conferring a growth advantage over other enteric bacteria.
However, studies have consistently shown that Salmonella Typhi is often inhibited by this compound broth. While the precise biochemical mechanism for this inhibition is not fully elucidated, it is a well-documented empirical observation. This leads to a significant reduction in the recovery rate of S. Typhi from clinical specimens, potentially resulting in false-negative diagnostic outcomes.
Comparative Efficacy of Enrichment Broths
Qualitative data from multiple studies indicate a clear preference for Selenite Cystine Broth for the recovery of S. Typhi. While specific quantitative recovery rates of S. Typhi in this compound versus selenite cystine broth from clinical trials are not extensively detailed in readily available literature, the consensus in the microbiology community is that selenite-based broths are superior for this purpose.
| Enrichment Broth | Suitability for Salmonella Typhi | General Observations |
| This compound Broth | Not Recommended | Inhibits the growth of S. Typhi, leading to poor recovery rates. |
| Selenite Cystine Broth | Recommended | Supports the growth of S. Typhi and is the preferred enrichment broth for its isolation.[1] |
| Rappaport-Vassiliadis (RV) Broth | Not Recommended | Generally shows lower recovery rates for S. Typhi compared to selenite broth.[1] |
Recommended Protocol: Isolation of Salmonella Typhi using Selenite Cystine Broth
This section provides a detailed protocol for the isolation of Salmonella Typhi from common clinical samples using Selenite Cystine Broth.
Composition of Selenite Cystine Broth
| Component | Concentration (g/L) |
| Tryptone or Peptone | 5.0 |
| Lactose | 4.0 |
| Sodium Selenite | 4.0 |
| Disodium Phosphate | 10.0 |
| L-Cystine | 0.01 |
| Final pH | 7.0 ± 0.2 |
Experimental Protocol: Isolation from Stool Samples
-
Sample Collection and Preparation:
-
Collect a fresh stool sample in a sterile container.
-
In a tube of Selenite Cystine Broth (typically 10 mL), add approximately 1 gram of the stool sample.
-
-
Enrichment:
-
Emulsify the stool sample thoroughly in the broth.
-
Incubate the inoculated broth aerobically at 35-37°C for 12-18 hours. Do not exceed 24 hours, as the selectivity of the broth may decrease.
-
-
Subculture:
-
Following incubation, use a sterile loop to streak a loopful of the enriched broth onto selective and differential agar plates. Recommended media include:
-
Xylose Lysine Deoxycholate (XLD) Agar
-
Bismuth Sulfite (BS) Agar
-
MacConkey Agar
-
-
-
Incubation of Agar Plates:
-
Incubate the plates aerobically at 35-37°C for 24-48 hours.
-
-
Colony Identification:
-
Examine the plates for characteristic colonies:
-
XLD Agar: Red colonies with or without black centers.
-
BS Agar: Black colonies with a metallic sheen.
-
MacConkey Agar: Non-lactose fermenting (colorless) colonies.
-
-
-
Biochemical and Serological Confirmation:
-
Pick well-isolated suspect colonies and perform biochemical tests (e.g., Triple Sugar Iron agar, Lysine Iron Agar, urea agar) and serological typing with Salmonella antisera for definitive identification.
-
Experimental Protocol: Isolation from Blood Samples
-
Sample Collection:
-
Collect 5-10 mL of venous blood aseptically.
-
-
Primary Culture:
-
Directly inoculate the blood into a blood culture bottle containing a nutrient broth such as Tryptic Soy Broth or Brain Heart Infusion Broth. A blood-to-broth ratio of 1:5 to 1:10 is recommended to minimize the inhibitory effects of blood components.
-
Some commercial blood culture systems are specifically designed for the recovery of enteric pathogens.
-
-
Incubation:
-
Incubate the blood culture bottle at 35-37°C for up to 7 days.
-
Visually inspect the bottle daily for signs of growth (e.g., turbidity, gas production).
-
-
Subculture:
-
Perform subcultures onto selective agar plates (XLD, BS, MacConkey) at regular intervals (e.g., 24 hours, 48 hours, and at the end of 7 days), and whenever growth is observed.
-
-
Colony Identification and Confirmation:
-
Follow steps 5 and 6 from the stool isolation protocol for colony identification and confirmation.
-
Visualizing the Workflow
Caption: Workflow for the isolation and identification of Salmonella Typhi.
Mechanism of Selection in this compound Broth
For the benefit of researchers working with other Salmonella serovars, the mechanism of selection in this compound broth is visualized below.
Caption: Logical diagram of the selective action of this compound broth.
The selection of an appropriate enrichment medium is paramount for the successful isolation of Salmonella Typhi. Due to its inhibitory properties against this specific serovar, this compound broth should be avoided. Instead, Selenite Cystine Broth is the recommended enrichment medium for the isolation of S. Typhi from both stool and blood samples. Adherence to optimized protocols, including appropriate incubation times and the use of selective and differential plating media, will significantly enhance the accuracy of diagnostic and research outcomes.
References
Application Notes and Protocols: Tetrathionate Broth in Veterinary Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathionate Broth is a selective enrichment medium used in veterinary diagnostics for the isolation of Salmonella species from various animal specimens, including feces, raw meat, poultry, and environmental samples.[1][2][3] The broth's selective properties allow for the proliferation of Salmonella while inhibiting the growth of competing non-target bacteria commonly found in these samples.[2][4] This selective enrichment is crucial for increasing the chances of isolating Salmonella, especially when the pathogen is present in low numbers.[5]
Principle of the Method
The selectivity of this compound Broth is based on the ability of Salmonella to reduce this compound, an activity that is absent in most other enteric bacteria.[2][4] The key components of the medium and their functions are:
-
Sodium Thiosulfate: In the presence of an iodine-iodide solution, which is added just before use, sodium thiosulfate is oxidized to form this compound.[4]
-
This compound: This compound is inhibitory to many coliforms and other gram-negative bacteria.[2][4] Salmonella species, however, possess the enzyme this compound reductase, allowing them to utilize this compound as an electron acceptor and thrive in this environment.[2][4]
-
Bile Salts and Brilliant Green: These components act as selective agents, inhibiting the growth of gram-positive bacteria and some non-target gram-negative organisms.[4][6]
-
Calcium Carbonate: This acts as a buffer to neutralize the acidic byproducts of this compound reduction, maintaining a stable pH for optimal Salmonella growth.[2][4]
-
Peptone: Provides essential nutrients, such as nitrogen, vitamins, and amino acids, to support bacterial growth.[4]
Applications in Veterinary Diagnostics
This compound Broth is widely used in veterinary diagnostic laboratories for the surveillance and diagnosis of salmonellosis in various animal species. Key applications include:
-
Screening of livestock and poultry for Salmonella carriage. [4]
-
Isolation of Salmonella from fecal samples of swine and cattle. [1][2][3]
-
Detection of Salmonella in raw meat and poultry products. [1]
-
Environmental monitoring for Salmonella contamination in animal housing and production facilities.
Data Presentation: Comparative Efficacy of Enrichment Broths
The choice of enrichment broth can significantly impact the recovery rate of Salmonella. The following table summarizes data from a study comparing the effectiveness of this compound Broth (TBG), Rappaport-Vassiliadis (RV) Broth, and Selenite Cystine (SC) Broth for the isolation of Salmonella from poultry carcasses.
| Enrichment Broth | Number of Positive Samples | Isolation Rate (%) |
| Selenite Cystine (SC) | 7 | 24.1 |
| This compound (TBG) | 17 | 58.6 |
| Rappaport-Vassiliadis (RV) | 20 | 69.0 |
| Source: Evaluation of Three Enrichment Broths and Five Plating Media for Salmonella Detection in Poultry.[7] |
In a separate study comparing Rappaport-Vassiliadis medium and this compound Brilliant Green broth for the isolation of Salmonella from meat products, the following results were observed:
| Enrichment Broth | Number of Positive Samples | Isolation Rate (%) |
| This compound Brilliant Green (TBG) | Not specified | 28 |
| Rappaport-Vassiliadis (RV) | Not specified | 36 |
| Source: Comparison of Rappaport-Vassiliadis Enrichment Medium and this compound Brilliant Green Broth for Isolation of Salmonellae from Meat Products.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Broth Base
This protocol describes the preparation of the basal medium without the iodine-iodide solution.
Materials:
-
This compound Broth Base powder
-
Distilled or deionized water
-
Autoclave
-
Sterile flasks or bottles
Procedure:
-
Suspend the appropriate amount of this compound Broth Base powder in distilled water as per the manufacturer's instructions (typically 46 g/L).
-
Heat the mixture with frequent agitation and bring it to a boil for one minute to ensure complete dissolution. DO NOT AUTOCLAVE the complete medium containing iodine.[5][10]
-
Dispense the basal medium into sterile flasks or bottles.
-
Sterilize the basal medium by autoclaving at 121°C for 15 minutes.[4]
-
Allow the sterilized base to cool to room temperature. The base can be stored at 2-8°C for future use.
Protocol 2: Preparation of Iodine-Iodide Solution
Materials:
-
Potassium iodide
-
Iodine crystals
-
Sterile distilled water
-
Sterile container
Procedure:
-
Dissolve 5g of potassium iodide and 6g of iodine in 20mL of sterile distilled water.
-
Store the solution in a tightly sealed, light-protected container.
Protocol 3: Selective Enrichment of Salmonella from Veterinary Samples
This protocol outlines the procedure for enriching Salmonella from veterinary specimens using the prepared this compound Broth.
Materials:
-
Sterile this compound Broth Base
-
Sterile Iodine-Iodide Solution
-
Veterinary sample (e.g., feces, tissue homogenate, swab)
-
Incubator
-
Sterile culture tubes or flasks
-
Selective agar plates (e.g., Xylose Lysine Deoxycholate (XLD) Agar, Brilliant Green Agar)
Procedure:
-
Just prior to use, aseptically add 20 mL of the Iodine-Iodide Solution to 1 liter of the cooled, sterile this compound Broth Base. Mix well.
-
Dispense the complete this compound Broth into sterile tubes or flasks (e.g., 10 mL per tube).
-
Inoculate the broth with the veterinary sample. For solid samples like feces or tissue, add approximately 1 gram to 10 mL of broth.[2] For liquid samples, add 1 mL to 10 mL of broth. Swabs can be directly placed into the broth.
-
Incubate the inoculated tubes with loosened caps at 35-37°C for 18-24 hours.[2][4] For highly contaminated samples, incubation at 43°C can increase selectivity.[10]
-
Following incubation, subculture a loopful of the enriched broth onto selective agar plates such as XLD Agar or Brilliant Green Agar.
-
Incubate the plates at 35-37°C for 18-24 hours and examine for characteristic Salmonella colonies.
Visualizations
Logical Relationship: Principle of this compound Broth Selectivity
Caption: Selective mechanism of this compound Broth.
Experimental Workflow: Salmonella Isolation from Veterinary Samples
Caption: Workflow for Salmonella isolation.
Limitations
While this compound Broth is a valuable tool, it has some limitations:
-
Inhibition of certain Salmonella serovars: Some Salmonella serovars, such as S. Typhi, may be inhibited by this medium.[11]
-
Growth of other this compound-reducing bacteria: Some non-Salmonella bacteria, like Proteus species, can also reduce this compound and grow in this broth, potentially leading to false-positive results on selective agar.[2]
-
Toxicity of Brilliant Green: Brilliant green can be inhibitory to some Salmonella strains, including S. Typhimurium.
-
Preparation sensitivity: The iodine-iodide solution must be added just before use, as the this compound is unstable.[4] The complete medium should not be heated after the addition of iodine.[11]
Conclusion
This compound Broth remains a widely used and effective selective enrichment medium for the isolation of Salmonella in veterinary diagnostics. Its proper preparation and application, as outlined in the provided protocols, are essential for achieving reliable results. Researchers and diagnosticians should be aware of its limitations and consider the use of complementary enrichment broths and selective agars to maximize the recovery of Salmonella from veterinary samples.
References
- 1. Enrichment procedures for isolating salmonellae from raw meat and poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalynn.com [dalynn.com]
- 3. Comparison of bacterial enriched-broth culture, enzyme linked immunosorbent assay, and broth culture-polymerase chain reaction techniques for identifying asymptomatic infections with Salmonella in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 5. vinhkhoi.vn [vinhkhoi.vn]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. scielo.br [scielo.br]
- 8. Comparison of Rappaport-Vassiliadis Enrichment Medium and this compound Brilliant Green Broth for Isolation of Salmonellae from Meat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Rappaport-Vassiliadis Enrichment Medium and this compound Brilliant Green Broth for Isolation of Salmonellae from Meat Products. | Semantic Scholar [semanticscholar.org]
- 10. micromasterlab.com [micromasterlab.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Rapid Salmonella Detection: Combining Tetrathionate Broth Enrichment with PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmonella is a significant foodborne pathogen, and its rapid and accurate detection is crucial for public health and food safety. Traditional culture-based methods for Salmonella detection are time-consuming, often requiring several days to obtain a confirmed result. This delay can impede timely intervention in foodborne illness outbreaks and slow down the product release cycle in the food industry. To address this, a combined approach utilizing a selective enrichment in Tetrathionate (TT) Broth followed by a highly specific and sensitive Polymerase Chain Reaction (PCR) assay has been developed. This method significantly reduces the time to result while maintaining, and often improving, detection sensitivity compared to conventional techniques.
These application notes provide a comprehensive overview and detailed protocols for the detection of Salmonella spp. by coupling selective enrichment in this compound Broth with a PCR assay targeting the invA gene.
Principle of the Method
The methodology is a two-stage process that leverages both microbiological and molecular techniques:
-
Selective Enrichment: The initial step involves incubating the sample in this compound Broth. This medium is selective for Salmonella spp. due to the presence of this compound, which Salmonella can use as an electron acceptor for anaerobic respiration, a capability lacking in many other enteric bacteria.[1] Bile salts and brilliant green in the medium further inhibit the growth of Gram-positive bacteria and some Gram-negative coliforms.[2][3] This enrichment step allows for the proliferation of even low numbers of Salmonella to a detectable level.
-
PCR Detection: Following enrichment, bacterial DNA is extracted from the TT Broth culture. A PCR assay is then performed to amplify a specific gene target unique to Salmonella. A commonly used target is the invA (invasion) gene, which is highly conserved within the Salmonella genus and essential for host cell invasion.[4][5] The presence of a PCR product of the expected size indicates a positive result for Salmonella.
Advantages of the Combined Method
-
Speed: The total time for detection is significantly reduced to approximately 24-30 hours, compared to 3-5 days for traditional culture methods.[6][7]
-
Increased Sensitivity and Specificity: The enrichment step enhances the detection of low levels of Salmonella. The PCR assay, with its specific primers, provides high specificity, reducing the likelihood of false-positive results that can occur with culture-based methods due to atypical biochemical profiles.[7]
-
Higher Throughput: The PCR component of the assay can be automated, allowing for the screening of a large number of samples simultaneously.
Quantitative Data Summary
The combination of this compound broth enrichment and PCR has been shown to be more sensitive than traditional culture methods in several studies.
| Comparison Metric | This compound Broth Enrichment + Real-Time PCR | Standard Culture Method | Reference |
| Positive Samples Detected (Poultry) | 65 out of 519 (12.5%) | 35 out of 519 (6.8%) | [6][7][8] |
| Positive Flocks Detected (Poultry) | 13 out of 47 (27.7%) | 13 out of 47 (27.7%) | [6][7][8] |
| Time to Result | 18 hours 25 minutes | 3-5 days | [6][7][8] |
| Comparison Metric | Enrichment Culture-Based PCR (ttr gene) | Conventional Culture Method | Reference |
| Positive Samples (Milk & Dairy) | 42 out of 200 (21%) | 24 out of 200 (12%) | [9] |
| Positive Samples (Dairy Handlers - Stool) | 2 out of 40 (5%) | Not specified | [9] |
Experimental Protocols
This section provides detailed protocols for each stage of the Salmonella detection process.
Protocol 1: Sample Preparation and Pre-enrichment
For most food and environmental samples, a non-selective pre-enrichment step is recommended to resuscitate injured or stressed Salmonella cells before their introduction into the selective this compound broth.[1][10]
Materials:
-
Buffered Peptone Water (BPW)
-
Stomacher or blender
-
Incubator (37°C ± 1°C)
-
Sterile stomacher bags or blender jars
-
Sterile pipettes and tubes
Procedure:
-
Add 25 g or 25 mL of the sample to 225 mL of Buffered Peptone Water (a 1:10 dilution). For carcass rinses, 30 ml of the rinsate can be added to an equal volume of fresh BPW.[2]
-
Homogenize the sample in a stomacher for 1-2 minutes.
-
Incubate the pre-enrichment culture at 37°C ± 1°C for 18-24 hours.[2][7]
Protocol 2: Selective Enrichment in this compound Broth
Materials:
-
This compound (TT) Broth Base
-
Iodine-Potassium Iodide (I₂-KI) solution
-
Brilliant Green solution (optional, depending on the formulation)
-
Sterile flasks or tubes
-
Incubator (37°C ± 1°C or 42°C ± 1°C, depending on the specific protocol)
Preparation of TT Broth:
-
Prepare TT Broth Base according to the manufacturer's instructions.
-
Autoclave and cool to 45-50°C.
-
Just before use, add the I₂-KI solution and, if required, the Brilliant Green solution. Mix well. Do not reheat the medium after the addition of iodine.
Procedure:
-
Transfer 1 mL of the pre-enrichment culture (from Protocol 1) to 10 mL of TT Broth.
-
Incubate at 37°C ± 1°C for 18-24 hours.[3] Some protocols may recommend incubation at 42°C to further inhibit background microflora.
Protocol 3: DNA Extraction from this compound Broth Culture
A simple and rapid boiling lysis method is often sufficient for preparing DNA for PCR from enrichment broths. Commercial DNA extraction kits can also be used for higher purity DNA.[11][12][13]
Materials:
-
Microcentrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath (100°C)
-
Sterile, nuclease-free water
-
Vortex mixer
Procedure (Boiling Lysis Method):
-
Transfer 1 mL of the incubated TT Broth culture into a 1.5 mL microcentrifuge tube.
-
Centrifuge at 13,000 x g for 3 minutes to pellet the bacterial cells.[11]
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 200 µL of sterile, nuclease-free water by vortexing.[13]
-
Heat the suspension at 100°C for 10 minutes in a heating block or boiling water bath.[12][13]
-
Immediately place the tube on ice for 5 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the cell debris.[13]
-
Carefully transfer the supernatant, which contains the DNA, to a new sterile tube. This DNA extract is now ready to be used as a template for PCR. Store at -20°C if not used immediately.
Protocol 4: PCR Amplification of the invA Gene
Materials:
-
DNA extract from Protocol 3
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
Forward and reverse primers for the invA gene (see table below)
-
Nuclease-free water
-
Thermal cycler
-
PCR tubes or plates
invA Primer Sequences:
| Primer Name | Sequence (5' to 3') | Target Gene | Amplicon Size | Reference |
| invA-139 (Forward) | GTG AAA TTA TCG CCA CGT TCG GGC AA | invA | 284 bp | [5][6] |
| invA-141 (Reverse) | TCA TCG CAC CGT CAA AGG AAC C | invA | 284 bp | [5][6] |
PCR Reaction Setup (25 µL total volume):
| Component | Volume | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| DNA Template | 2-5 µL | - |
| Nuclease-free water | Up to 25 µL | - |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 5 minutes | 1 |
| Denaturation | 94 | 30 seconds | 35 |
| Annealing | 55 | 30 seconds | |
| Extension | 72 | 30 seconds | |
| Final Extension | 72 | 7 minutes | 1 |
| Hold | 4 | ∞ | 1 |
Analysis of PCR Products:
The amplified PCR products can be visualized by agarose gel electrophoresis. A positive sample will show a distinct band at approximately 284 bp. Appropriate positive (Salmonella DNA) and negative (nuclease-free water) controls must be included in every PCR run.
Visualizations
Biochemical Pathway
Caption: Salmonella's ability to reduce this compound promotes its selective growth.
Experimental Workflow
Caption: The streamlined process from sample to Salmonella detection result.
References
- 1. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shariatlab.com [shariatlab.com]
- 3. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 4. scialert.net [scialert.net]
- 5. Amplification of an invA gene sequence of Salmonella typhimurium by polymerase chain reaction as a specific method of detection of Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Selective pre-enrichment method to lessen time needed to recover Salmonella from commercial poultry processing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primerdesign.co.uk [primerdesign.co.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. Evaluation of PCR inhibitory effect of enrichment broths and comparison of DNA extraction methods for detection of Salmonella Enteritidis using real-time PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of DNA Extraction Methods for Use in Combination with SYBR Green I Real-Time PCR To Detect Salmonella enterica Serotype Enteritidis in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mueller-Kauffmann Tetrathionate Broth for Selective Enrichment of Salmonella
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mueller-Kauffmann tetrathionate broth (MKTTn) is a selective enrichment medium used for the isolation of Salmonella species from various samples, including food, animal feed, and environmental specimens.[1][2][3] The broth's selectivity, originally developed by Mueller and later modified by Kauffmann, relies on the inhibitory action of this compound, brilliant green, and ox bile against most non-Salmonella enteric bacteria and Gram-positive organisms.[1][2][4] The addition of novobiocin can further suppress the growth of Proteus species.[2][4][5] This protocol is a cornerstone in food safety and clinical microbiology for the detection of Salmonella, a significant foodborne pathogen.
The principle of MKTTn broth lies in the ability of Salmonella to reduce this compound, an activity not shared by many other enteric bacteria whose growth is consequently suppressed.[5][6][7] The medium is buffered by calcium carbonate to neutralize the sulfuric acid produced during this compound reduction.[5][6][7]
Data Presentation
This table provides the typical composition for the basal medium. Concentrations may vary slightly between manufacturers.
| Component | Concentration (g/L) | Function |
| Meat Extract / Peptic Digest of Animal Tissue | 4.3 | Source of carbon, nitrogen, vitamins, and minerals.[2][5] |
| Casein Enzymic Hydrolysate / Peptone from Casein | 8.6 | Source of carbon, nitrogen, vitamins, and minerals.[2][5] |
| Sodium Chloride | 2.6 | Maintains osmotic equilibrium.[4][5] |
| Calcium Carbonate | 38.7 | Buffering agent to neutralize acid.[4][5] |
| Sodium Thiosulfate (pentahydrate) | 47.8 | Reacts with iodine to form the selective agent, this compound.[2][5] |
| Ox Bile | 4.78 | Inhibits Gram-positive bacteria and other non-pathogenic enteric organisms.[4][5] |
| Brilliant Green | 0.0096 | Inhibits Gram-positive bacteria.[5][8] |
These solutions are added to the basal medium just before use.
| Supplement | Composition | Volume per Liter of Base Medium |
| Iodine-Potassium Iodide Solution | 20 g Iodine and 25 g Potassium Iodide in 100 mL sterile distilled water.[1][4] | 19-20 mL[1][3][4] |
| Brilliant Green Solution (0.1%) | 0.1 g Brilliant Green in 100 mL sterile distilled water.[1][3] | 9.5-10 mL[1][3] |
| Novobiocin Supplement (Optional) | 40 mg/L final concentration.[5][8] | Varies based on manufacturer's concentration. |
Experimental Protocols
This protocol details the preparation of 1 liter of complete MKTTn broth.
Materials:
-
Mueller-Kauffmann this compound Broth Base
-
Iodine
-
Potassium Iodide
-
Brilliant Green
-
Novobiocin (optional)
-
Sterile distilled water
-
Flasks or bottles
-
Heating plate with magnetic stirrer
-
Autoclave (for sterilizing water and glassware)
Procedure:
-
Preparation of the Basal Medium:
-
Suspend the amount of MKTTn broth base powder specified by the manufacturer (e.g., 82.05 g to 89.5 g) in 1 liter of sterile distilled water.[1][4][5]
-
Heat the mixture while stirring until it just begins to boil.[1][4] DO NOT AUTOCLAVE the medium, as overheating can degrade the components.[1][3][4]
-
Cool the medium to below 45°C.[9]
-
-
Preparation of Supplements:
-
Iodine-Potassium Iodide Solution: Dissolve 25 g of potassium iodide in a small volume of sterile distilled water (e.g., 10-20 mL), then add 20 g of iodine and mix until dissolved.[1][4][9] Bring the final volume to 100 mL with sterile distilled water. Store in a light-protected bottle.
-
Brilliant Green Solution (0.1%): Dissolve 0.1 g of brilliant green in 100 mL of sterile distilled water.[1][3] Heat gently if necessary to fully dissolve.
-
-
Preparation of the Complete Medium:
-
Just before use, aseptically add 20 mL of the iodine-potassium iodide solution and 10 mL of the 0.1% brilliant green solution to the cooled basal medium.[3]
-
If required, add the appropriate volume of a sterile novobiocin solution to achieve a final concentration of 40 mg/L.[5][8]
-
Mix the complete medium well. The final medium will be an opaque, green liquid with a white precipitate (calcium carbonate).[5] The complete medium is unstable and should be used the same day it is prepared.[4][5]
-
This protocol is based on the guidelines from ISO 6579 for the detection of Salmonella in food and environmental samples.[10][11]
Procedure:
-
Pre-enrichment (Non-selective):
-
Homogenize the sample (e.g., 25 g of food) in a non-selective pre-enrichment broth, such as Buffered Peptone Water (BPW), at a 1:9 ratio (e.g., 225 mL BPW).[6]
-
Incubate the pre-enrichment culture at 34-38°C for 16-20 hours.[7][12] This step allows for the resuscitation of any injured Salmonella cells.[1]
-
-
Selective Enrichment:
-
Following pre-enrichment, transfer 1 mL of the culture to a tube containing 10 mL of the complete MKTTn broth.[6][7]
-
Incubate the inoculated MKTTn broth at 37 ± 1°C for 24 ± 3 hours.[6][7][11] Some protocols for specific sample types may recommend incubation at 41.5°C or 43°C to further inhibit background microflora.[2][4][13]
-
-
Isolation:
-
After incubation, streak a loopful of the enriched culture from the MKTTn broth onto at least two different selective agar plates.[11] Xylose Lysine Deoxycholate (XLD) agar is commonly used as the primary plating medium, with a second selective agar of choice.[6][14]
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Confirmation:
Mandatory Visualization
Caption: Figure 1. Workflow for the enrichment and isolation of Salmonella.
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. debendiagnostics.co.uk [debendiagnostics.co.uk]
- 4. micromasterlab.com [micromasterlab.com]
- 5. mibius.de [mibius.de]
- 6. liofilchem.net [liofilchem.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. bio-rad.com [bio-rad.com]
- 9. MKTTn BROTH BASE (ISO) 500g - LabMal [labmal.com]
- 10. Salmonella Detection Procedure (EN ISO 6579-1) [sigmaaldrich.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. triphuc.com [triphuc.com]
- 13. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 14. Evaluation of the Performance of Two Selective Enrichment Media and Two Selective Plating Media for the Detection of Salmonella from Primary Poultry Production, According to ISO 6579:2002 [scirp.org]
Application Notes and Protocols: The Use of Brilliant Green and Novobiocin in Tetrathionate Broth for Selective Bacterial Enrichment
Application Notes
Introduction
Tetrathionate Broth is a selective enrichment medium primarily used for the isolation of Salmonella species from various samples, including clinical, food, and environmental specimens. The selectivity of this medium is enhanced by the addition of supplements such as brilliant green and novobiocin, which act synergistically to inhibit the growth of non-target organisms while allowing Salmonella to proliferate. This document provides detailed application notes and protocols for the effective use of this compound broth supplemented with these agents.
Principle of the Method
The selective action of this compound Broth is based on the ability of Salmonella to reduce this compound, which is formed in the medium by the addition of an iodine-potassium iodide solution to sodium thiosulfate.[1][2][3][4] Many enteric bacteria, particularly coliforms, are inhibited by this compound.[3] Calcium carbonate is included as a buffer to neutralize the sulfuric acid produced during this compound reduction.[1] Peptones provide the necessary nutrients for bacterial growth.[5][6]
Role of Brilliant Green
Brilliant green is a dye that is incorporated into the medium to suppress the growth of Gram-positive bacteria.[1][7] It also inhibits the growth of many Gram-negative bacilli, further enhancing the selectivity of the medium for Salmonella.[8] However, it should be noted that some Salmonella serovars, such as Salmonella Typhi, may be partially inhibited by brilliant green.[6]
Role of Novobiocin
Novobiocin is an antibiotic added to this compound broth to inhibit the growth of Proteus species.[7] Proteus can also reduce this compound and, if not suppressed, can overgrow and interfere with the isolation of Salmonella.[1] The addition of novobiocin at a concentration of 40 mg/L has been shown to be effective in suppressing Proteus species.[8][9]
Applications
This compound Broth supplemented with brilliant green and novobiocin is widely used in microbiology for:
-
Selective enrichment of Salmonella from food products such as meat, poultry, and eggs.
-
Isolation of Salmonella from clinical samples like feces and urine.
-
Detection of Salmonella in environmental samples, including water and sewage.
Data Presentation
Table 1: Summary of Component Concentrations and Performance Characteristics
This table summarizes the typical concentrations of selective agents in supplemented this compound Broth and the expected growth performance of various microorganisms based on product data sheets.
| Component | Typical Concentration per Liter | Purpose |
| Brilliant Green | 10 ml of a 0.1% solution (0.01 g/L) | Inhibits Gram-positive bacteria and some Gram-negative bacilli.[1] |
| Novobiocin | 40 mg | Inhibits Proteus species.[8][9] |
| Microorganism | ATCC Strain | Expected Recovery/Inhibition |
| Salmonella Typhimurium | 14028 | Good to excellent recovery.[8] |
| Salmonella Enteritidis | 13076 | Good to excellent recovery.[8] |
| Escherichia coli | 25922 | Inhibition to poor growth.[8] |
| Proteus vulgaris | 13315 | Inhibition to poor growth.[8] |
| Enterococcus faecalis | NCTC 12697 | Inhibited.[9] |
| Pseudomonas aeruginosa | NCTC 12903 | Inhibited.[9] |
| Shigella flexneri | 12022 | Inhibited. |
| Salmonella Typhi | 6539 | Inhibited.[8] |
Experimental Protocols
Protocol 1: Preparation of Muller-Kauffmann this compound-Novobiocin (MKTTn) Broth
This protocol is based on the formulation for Muller-Kauffmann this compound-Novobiocin Broth.
Materials:
-
Muller-Kauffmann this compound Broth Base
-
Sterile distilled water
-
Iodine-Potassium Iodide (I₂-KI) solution (Lugol's solution)
-
Novobiocin supplement (e.g., 20 mg vial)
-
Sterile flasks or tubes
-
Weighing balance and weigh boats
-
Heating plate with magnetic stirrer
-
Water bath
Procedure:
-
Rehydration of Broth Base: Suspend the amount of dehydrated Muller-Kauffmann this compound Broth Base specified by the manufacturer (e.g., 89.42 g) in 1 liter of sterile distilled water in a sterile flask.
-
Heating: Heat the mixture while stirring until it just begins to boil. Do not autoclave the broth base. [8] The presence of calcium carbonate will result in an opalescent solution with a white precipitate.
-
Cooling: Cool the broth base to below 45°C in a water bath.
-
Addition of Supplements: On the day of use, aseptically add the following supplements to 1 liter of the cooled broth base:
-
20 ml of Iodine-Potassium Iodide (I₂-KI) solution.
-
Rehydrated contents of a novobiocin supplement to achieve a final concentration of 40 mg/L (e.g., rehydrate a 20 mg vial with 5 ml of sterile water and add to 500 ml of broth).
-
-
Mixing and Dispensing: Mix the complete medium well to ensure the precipitate is evenly distributed. Aseptically dispense the broth into sterile tubes or flasks. The complete medium should be used on the day of preparation.
Protocol 2: Selective Enrichment of Salmonella
Materials:
-
Prepared MKTTn Broth
-
Pre-enriched sample (e.g., in Buffered Peptone Water)
-
Sterile pipettes
-
Incubator
-
Selective agar plates (e.g., Xylose Lysine Deoxycholate (XLD) Agar, Brilliant Green Agar)
-
Sterile inoculating loops
Procedure:
-
Inoculation: Aseptically transfer 1 ml of the pre-enriched sample culture into 10 ml of the prepared MKTTn broth.[7] For direct inoculation of solid samples, add approximately 10 grams of the sample to 100 ml of broth.
-
Incubation: Incubate the inoculated broth at 37°C or 43°C for 18-24 hours. Incubation at 43°C can enhance the recovery of Salmonella.[8]
-
Subculture: Following incubation, gently mix the broth culture. Using a sterile inoculating loop, streak a loopful of the enriched broth onto selective agar plates such as XLD Agar or Brilliant Green Agar.
-
Incubation of Plates: Incubate the selective agar plates at 35-37°C for 18-24 hours.
-
Colony Examination: Examine the plates for colonies typical of Salmonella. For example, on XLD agar, Salmonella typically appears as red colonies with black centers.
-
Confirmation: Perform biochemical and serological tests on presumptive Salmonella colonies for complete identification.
Mandatory Visualizations
Caption: Workflow for the selective enrichment and isolation of Salmonella.
References
- 1. redalyc.org [redalyc.org]
- 2. In vitro susceptibility of Proteus species to streptomycin, chloramphenicol, tetracycline, and novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. vumicro.com [vumicro.com]
- 5. himedialabs.com [himedialabs.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. liofilchem.net [liofilchem.net]
- 8. micromasterlab.com [micromasterlab.com]
- 9. eolabs.com [eolabs.com]
Application Notes and Protocols for Optimal Salmonella Recovery in Tetrathionate Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal incubation conditions for the recovery of Salmonella species using tetrathionate (TT) broth. This document outlines the principles of TT broth selectivity, summarizes key incubation parameters from various standardized methods, and offers detailed experimental protocols to ensure reliable and reproducible results in a laboratory setting.
Introduction to Salmonella Enrichment and the Role of this compound Broth
Salmonella is a significant foodborne pathogen, and its detection often requires an enrichment step to increase the number of target organisms, which may be present in low numbers or in a sublethally injured state in a sample.[1][2] this compound broth is a selective enrichment medium widely used in microbiology for the isolation of Salmonella species from various samples, including food, water, and clinical materials.[3]
The selectivity of this compound broth is based on the ability of Salmonella to reduce this compound, while the growth of many other enteric bacteria, such as coliforms, is inhibited.[4][5] This is due to the presence of the enzyme this compound reductase in Salmonella.[1][3] The medium is prepared by adding an iodine-potassium iodide solution to a base containing sodium thiosulfate, which forms this compound.[3][6][7] Bile salts and brilliant green are often included to further suppress the growth of Gram-positive bacteria and other competing microorganisms.[3][6][7]
Summary of Incubation Conditions for Optimal Salmonella Recovery
The optimal incubation conditions for Salmonella recovery in this compound broth can vary depending on the specific protocol and the nature of the sample being analyzed. Key factors influencing recovery are incubation temperature, duration, and atmospheric conditions. Below is a summary of recommended conditions from various sources.
Incubation Temperature and Time
Different standard methods and research articles recommend a range of incubation temperatures and times for this compound broth. The choice of temperature can influence the selectivity of the medium, with higher temperatures often used to inhibit the growth of background microflora.[8][9][10]
| Standard/Source | Incubation Temperature | Incubation Time | Notes |
| FDA BAM (High Microbial Load Foods) | 43°C | 24 ± 2 hours | Used for foods with a high level of competing microflora.[11][12] |
| FDA BAM (Low Microbial Load Foods) | 35°C | 24 ± 2 hours | Recommended for foods with a low level of competing microflora.[11][12] |
| ISO 6579-1 (MKTTn Broth) | 37°C | 24 ± 3 hours | The Muller-Kauffmann this compound-novobiocin (MKTTn) broth is specified in this standard.[13][14] |
| General Laboratory Practice | 35-37°C | 18-24 hours | A commonly used range for general purpose Salmonella isolation.[3][4][15][16] |
| Alternative Protocol | 42°C | 24 hours | Some studies have investigated this temperature for enhanced selectivity.[17] |
| Extended Incubation | Up to 5 days | Sub-culturing at 1st, 3rd, and 5th day | A study on soybean meal suggested extended incubation for improved recovery.[18] |
Atmospheric Conditions
For optimal recovery of Salmonella, aerobic incubation of this compound broth is generally recommended.[4][19] Studies have shown that aerobic conditions typically result in higher counts of Salmonella compared to anaerobic incubation.[19] While Salmonella can grow anaerobically using this compound as an electron acceptor, aerobic conditions are preferred for the selective enrichment phase in routine diagnostics.[20][21]
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound broth for Salmonella enrichment, based on established methodologies.
Protocol 1: FDA Bacteriological Analytical Manual (BAM) Method
This protocol is adapted from the FDA BAM for the analysis of food samples.
Materials:
-
This compound Broth Base
-
Iodine-Potassium Iodide (I₂-KI) Solution
-
Brilliant Green Solution (0.1%)
-
Sterile water
-
Sterile flasks or tubes
-
Incubator
Procedure:
-
Preparation of this compound Broth Base:
-
Suspend the components of the this compound broth base in sterile distilled water as per the manufacturer's instructions.
-
Heat to boiling to dissolve the components completely. Do not autoclave.
-
Cool the base to below 45°C.[22]
-
-
Preparation of Complete Medium (on the day of use):
-
To 1 liter of cooled this compound broth base, aseptically add 20 ml of I₂-KI solution and 10 ml of 0.1% brilliant green solution.[22]
-
Mix gently to resuspend the precipitate.
-
Aseptically dispense 10 ml portions into sterile test tubes.
-
-
Inoculation:
-
Following a pre-enrichment step in a non-selective broth (e.g., Buffered Peptone Water), transfer 1 ml of the pre-enrichment culture to 10 ml of complete this compound broth.
-
-
Incubation:
-
Subculture:
-
After incubation, streak a loopful of the enriched culture onto selective agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar or Hektoen Enteric (HE) Agar.
-
Protocol 2: ISO 6579-1 Method (using MKTTn Broth)
This protocol is based on the international standard for the detection of Salmonella.
Materials:
-
Muller-Kauffmann this compound-Novobiocin (MKTTn) Broth components
-
Sterile water
-
Sterile flasks or tubes
-
Incubator
Procedure:
-
Preparation of MKTTn Broth:
-
Prepare the Muller-Kauffmann this compound broth base according to the manufacturer's instructions.
-
Immediately before use, add the iodine solution and a novobiocin solution to the cooled base.
-
-
Inoculation:
-
Transfer 1 ml of the pre-enrichment culture (from Buffered Peptone Water incubated at 37°C) to 10 ml of MKTTn broth.
-
-
Incubation:
-
Subculture:
-
Following incubation, streak a loopful of the culture onto two different selective agar plates, with one being XLD Agar.
-
Diagrams
Experimental Workflow for Salmonella Enrichment
Caption: Workflow for the enrichment and isolation of Salmonella.
Signaling Pathway of this compound Reduction in Salmonella
Caption: Simplified pathway of this compound reduction by Salmonella.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Broth Base [neogen.com]
- 3. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. dalynn.com [dalynn.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. exodocientifica.com.br [exodocientifica.com.br]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ijml.ssu.ac.ir [ijml.ssu.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Aerobic and Anaerobic Incubation Conditions for Optimal Recovery of Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Alternative Electron Acceptor this compound Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solved this compound broth is an enrichment medium. | Chegg.com [chegg.com]
- 22. fda.gov [fda.gov]
Troubleshooting & Optimization
Troubleshooting Poor Salmonella Recovery with Tetrathionate Broth: A Technical Support Guide
For researchers, scientists, and drug development professionals, the selective enrichment of Salmonella is a critical step in its isolation and detection. Tetrathionate (TT) broth is a widely used medium for this purpose. However, suboptimal recovery of Salmonella can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using this compound broth.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selectivity of this compound broth for Salmonella?
This compound broth's selectivity relies on the ability of Salmonella to reduce this compound, which is formed by the addition of an iodine-iodide solution to the broth base containing sodium thiosulfate.[1][2] Most non-pathogenic enteric bacteria are inhibited by this compound. Salmonella possesses the enzyme this compound reductase, allowing it to thrive in this environment.[1][2] The broth also contains bile salts and brilliant green, which inhibit the growth of Gram-positive bacteria and some Gram-negative coliforms.[2][3] Calcium carbonate is included to buffer the sulfuric acid produced during this compound reduction, maintaining a favorable pH for Salmonella growth.[1]
Q2: When should I use this compound broth versus other enrichment broths like Rappaport-Vassiliadis (RV) broth?
The choice between this compound broth and RV broth often depends on the sample type and the specific Salmonella serovars being targeted. While both are effective, some studies suggest RV broth may be superior for the recovery of Salmonella from certain sample types, such as animal waste.[4] However, for some food matrices, this compound broth has shown comparable or even better performance.[5] It is often recommended to use two different selective enrichment broths in parallel, such as TT broth and RV broth, to maximize the chances of Salmonella recovery.[6][7]
Q3: Can this compound broth inhibit the growth of some Salmonella serovars?
Yes, some Salmonella serovars, particularly those that are host-adapted, may not grow well in this compound broth.[6] For instance, Salmonella Typhi is known to be better recovered using selenite cystine broth.[8] If you are trying to isolate a specific or less common serovar, it is advisable to consult literature for the most suitable enrichment medium.
Q4: What are the ideal incubation conditions for this compound broth?
The optimal incubation temperature and time can vary depending on the specific protocol and sample type. Generally, incubation is carried out at 35-37°C or at a more selective temperature of 43°C for 18-24 hours.[1][9][10][11] The higher temperature can further inhibit the growth of competing microorganisms.[6][12] However, for some Salmonella serovars, a lower temperature of 37°C may result in better recovery.
Q5: Why is my this compound broth cloudy after preparation?
This compound broth is expected to be a cloudy suspension with a fine, white precipitate of calcium carbonate at the bottom of the tube.[1] This is normal and does not indicate contamination. The precipitate should be resuspended by gentle agitation before use.[13]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound broth for Salmonella enrichment.
Problem 1: No or poor growth of Salmonella
| Possible Cause | Troubleshooting Steps |
| Inhibition by this compound | Some Salmonella serovars are sensitive to this compound. Consider using an alternative or parallel enrichment broth like Rappaport-Vassiliadis (RV) or Selenite Cystine (SC) broth. |
| Incorrect Incubation Temperature | Ensure the incubator is calibrated and maintaining the correct temperature. While 43°C is highly selective, some strains may prefer 37°C. Consider incubating at both temperatures if recovery is consistently low. |
| Incorrect Incubation Time | Incubation for 18-24 hours is standard. Shorter times may not allow for sufficient enrichment, while longer times can lead to the overgrowth of competing flora or the production of inhibitory metabolites. |
| Improper Broth Preparation | Ensure the this compound broth base was not autoclaved after the addition of the iodine-iodide solution, as heat will degrade the this compound.[13] The iodine solution should be added just before use.[1] |
| Sublethally Injured Salmonella | If the sample has been subjected to stressors (e.g., heat, sanitizers), a pre-enrichment step in a non-selective broth like Buffered Peptone Water (BPW) is crucial to allow for the recovery of injured cells before selective enrichment.[14] |
| Inhibitory Substances in the Sample | Some sample matrices, such as spices, can contain natural antimicrobial compounds.[15] These may need to be neutralized or diluted out during the pre-enrichment step. |
Problem 2: Overgrowth of non-Salmonella bacteria
| Possible Cause | Troubleshooting Steps |
| Growth of Proteus species | Proteus is a common interfering organism as it can also reduce this compound.[1] If Proteus overgrowth is suspected, consider adding novobiocin to the this compound broth (Muller-Kauffmann this compound Novobiocin broth - MKTTn) to inhibit its growth.[14] |
| High Initial Load of Competing Flora | A high concentration of competing bacteria in the initial sample can overwhelm the selective capacity of the broth.[16] Ensure proper pre-enrichment to allow the Salmonella population to increase before selective enrichment. |
| Incorrect Incubation Temperature | Incubation at a higher temperature (43°C) is more selective against many competing organisms.[6][12] |
Quantitative Data Summary
The following tables summarize quantitative data on Salmonella recovery in this compound broth under various conditions.
Table 1: Comparison of Salmonella Recovery Rates in Different Enrichment Broths
| Enrichment Broth | Sample Type | Salmonella Recovery Rate (%) | Reference |
| This compound Broth (TT) | Poultry Carcasses | 58.6 | [5] |
| Rappaport-Vassiliadis (RV) Broth | Poultry Carcasses | 69.0 | [5] |
| Selenite Cystine (SC) Broth | Poultry Carcasses | 24.1 | [5] |
| This compound Broth (BAM TT) | Inoculated SAFE isolates (10³ CFU/mL) | 17 | [6] |
| Rappaport-Vassiliadis (RV) Broth | Inoculated SAFE isolates (10³ CFU/mL) | 58 | [6] |
| Modified TT Broth (TTA) | Inoculated SAFE isolates (10³ CFU/mL) | 88 | [6] |
| Modified TT Broth (TTB) | Inoculated SAFE isolates (10³ CFU/mL) | 92 | [6] |
Table 2: Effect of Incubation Temperature on Salmonella Recovery
| Incubation Temperature | Finding | Reference |
| 43°C | Showed a statistically significant advantage for Salmonella recovery from ground-meat filtrate compared to 37°C. | [10] |
| 37°C vs. 42°C | All four enrichment broths tested (SC, TT, GN, RV) were significantly more effective for recovery at 37°C than at 42°C for four Salmonella serovars. |
Experimental Protocols
Protocol 1: Preparation of this compound Broth (FDA BAM M145)
1. This compound Broth Base Preparation:
-
Suspend the following ingredients in 1 liter of distilled water:
-
Polypeptone: 5 g
-
Bile salts: 1 g
-
Calcium carbonate: 10 g
-
Sodium thiosulfate·5H₂O: 30 g
-
-
Mix the ingredients and heat to boiling. DO NOT AUTOCLAVE. The precipitate will not completely dissolve.
-
Cool the base to below 45°C and store at 5-8°C. The final pH should be 8.4 ± 0.2.[13]
2. Iodine-Potassium Iodide (I₂-KI) Solution Preparation:
-
Dissolve 5 g of potassium iodide in 5 ml of sterile distilled water.
-
Add 6 g of resublimed iodine and stir to dissolve.
-
Dilute the solution to 20 ml with sterile distilled water.[13]
3. Brilliant Green Solution (0.1%) Preparation:
-
Dissolve 0.1 g of sterile brilliant green dye in 10 ml of sterile distilled water.
-
Dilute to 100 ml with sterile distilled water.[13]
4. Final Medium Preparation (on the day of use):
-
To 1 liter of the cooled this compound broth base, add 20 ml of the I₂-KI solution and 10 ml of the 0.1% brilliant green solution.
-
Gently agitate to resuspend the precipitate.
-
Aseptically dispense 10 ml portions into sterile test tubes.
-
Do not heat the medium after the addition of the iodine and brilliant green solutions. [13]
Protocol 2: Salmonella Enrichment using this compound Broth
1. Pre-enrichment (for food and environmental samples):
-
Homogenize 25 g of the sample in 225 ml of Buffered Peptone Water (BPW).
2. Selective Enrichment:
-
Transfer 1 ml of the pre-enrichment culture to 10 ml of this compound broth.
-
Incubate at either 35-37°C or 43°C for 18-24 hours with loose caps to allow for aerobic conditions.[1][9]
3. Isolation:
-
Following incubation, streak a loopful of the this compound broth culture onto selective agar plates such as Xylose Lysine Deoxycholate (XLD) Agar, Hektoen Enteric (HE) Agar, or Bismuth Sulfite (BS) Agar.[1]
-
Incubate the plates at 35-37°C for 24-48 hours.
4. Confirmation:
-
Pick characteristic Salmonella colonies for biochemical and serological confirmation.
Visualizations
Caption: Standard workflow for Salmonella detection using this compound broth.
Caption: Troubleshooting logic for poor Salmonella recovery.
References
- 1. dalynn.com [dalynn.com]
- 2. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. A comparison of the efficiency of Rappaport-Vassiliadis, this compound and selenite broths with and without pre-enrichment for the isolation of Salmonella in animal waste biogas plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aphl.org [aphl.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Effects of enrichment media and incubation conditions on isolating salmonellae from ground-meat filtrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. rapidmicrobiology.com [rapidmicrobiology.com]
- 16. Fate of salmonellas and competing flora in meat sample enrichments in buffered peptone water and in Muller-Kauffmann's this compound medium. | Sigma-Aldrich [sigmaaldrich.com]
causes of false positives in tetrathionate broth enrichment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during tetrathionate broth enrichment for Salmonella detection.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound broth enrichment?
This compound broth is a selective enrichment medium designed to favor the growth of Salmonella species while inhibiting other microorganisms. Its selectivity is based on the ability of Salmonella to reduce this compound, which is formed in the medium by the addition of an iodine-iodide solution to sodium thiosulfate.[1][2][3] This reduction is catalyzed by the enzyme this compound reductase, which is present in Salmonella and some other enteric bacteria.[4][5][6] The broth also contains bile salts and sometimes brilliant green to inhibit Gram-positive bacteria and some non-target Gram-negative organisms.[1][7][8] Calcium carbonate is included as a buffer to neutralize the acid produced during this compound reduction.[1][2][4]
Q2: What are the common causes of false positives after enrichment in this compound broth?
False positives in this compound broth enrichment are primarily caused by the growth of non-Salmonella bacteria that also possess the enzyme this compound reductase. The most common bacteria responsible for false-positive results are species of Proteus and Citrobacter.[4][9][10][11][12] These bacteria can grow in the broth and produce colonies on selective agar plates that may resemble Salmonella, leading to misidentification.
Q3: How can I differentiate between Salmonella and common false-positive organisms like Proteus and Citrobacter?
Differentiation is typically achieved by sub-culturing the enriched broth onto selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) agar or Brilliant Green Agar (BGA). On XLD agar, Salmonella typically produces red colonies with a black center due to hydrogen sulfide (H₂S) production. Proteus species can also produce black-centered colonies, but they are often more variable in appearance. Citrobacter freundii can produce yellow to yellow-red colonies, and some strains may also produce H₂S, leading to colonies with black centers that can be mistaken for Salmonella.[13] Further biochemical and serological tests are necessary for definitive identification.[4]
Q4: Can modifications to the this compound broth formulation reduce false positives?
Yes, modifications can be made to improve the selectivity of this compound broth. The addition of novobiocin has been shown to suppress the growth of Proteus species.[7] Adjusting the pH of the medium to approximately 6.5 can also help in suppressing Proteus.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Growth in this compound broth, but no typical Salmonella colonies on selective agar. | The growth may be due to false-positive organisms like Proteus or Citrobacter that can grow in this compound broth but have different colony morphologies on selective agars. | - Carefully examine the morphology of the colonies on the selective agar. - Perform biochemical and serological tests on suspect colonies for confirmation. - Consider using a more selective enrichment broth in parallel, such as Rappaport-Vassiliadis (RV) broth.[2][3] |
| Suspect colonies on selective agar are confirmed to be non-Salmonella. | The initial enrichment in this compound broth allowed the growth of this compound-reducing non-Salmonella species. | - Review your sample source, as some materials may have a high background of organisms like Proteus and Citrobacter. - For future experiments, consider modifying the this compound broth with novobiocin to inhibit Proteus.[7] - Implement a more stringent confirmation protocol with a wider range of biochemical tests. |
| Inconsistent results between this compound broth and other enrichment methods. | Different enrichment broths have varying levels of selectivity and may favor the growth of different subpopulations of bacteria. This compound broth may be less inhibitory to certain non-Salmonella organisms compared to other broths like RV. | - Understand the specific selective agents in each broth and how they may affect the microbiota of your sample. - For regulatory or critical applications, it is often recommended to use two different enrichment broths in parallel (e.g., this compound and RV broth).[2][3] |
Quantitative Data on False Positives
A study on the identification of Salmonella from meat samples highlighted the issue of false positives after enrichment. The following table summarizes the findings from the analysis of 42 presumptive Salmonella strains isolated from 180 meat samples.
| Organism Identified | Percentage of Presumptive Isolates |
| Salmonella enterica spp. enterica | 83.3% |
| Citrobacter braakii | 14.3% |
| Proteus mirabilis | 2.4% |
| (Data sourced from a study on meat samples)[9][10][11][14] |
Experimental Protocols
Protocol 1: Standard this compound Broth Enrichment
This protocol describes the standard method for selective enrichment of Salmonella using this compound broth.
Materials:
-
This compound Broth Base
-
Iodine-Iodide Solution
-
Sterile culture tubes or flasks
-
Incubator at 35-37°C
-
Sample to be tested
Procedure:
-
Prepare the this compound broth base according to the manufacturer's instructions. Do not autoclave the base.
-
Cool the broth to below 45°C.
-
Just before use, add 20 ml of the iodine-iodide solution per 1 liter of broth base. Mix well.
-
Aseptically dispense the complete broth into sterile tubes or flasks.
-
Inoculate the this compound broth with the sample (e.g., 1 gram or 1 ml of a pre-enrichment culture).
-
Incubate the inoculated broth at 35-37°C for 18-24 hours with loose caps to allow for air exchange.[4][15]
-
After incubation, subculture a loopful of the enriched broth onto selective agar plates like XLD or BGA.
Protocol 2: Differentiating Salmonella from False-Positive Isolates
This protocol outlines the steps to differentiate Salmonella from common false-positive organisms after enrichment.
Materials:
-
Enriched this compound broth culture
-
XLD agar plates
-
BGA plates
-
Triple Sugar Iron (TSI) agar slants
-
Lysine Iron Agar (LIA) slants
-
Urea agar slants
-
Salmonella polyvalent O and H antisera
Procedure:
-
Streak the enriched broth culture onto XLD and BGA plates and incubate at 35-37°C for 18-24 hours.
-
Examine the plates for typical colony morphologies:
-
On XLD: Salmonella typically appears as red colonies with black centers. Proteus may also produce black centers. Citrobacter may appear as yellow colonies, sometimes with black centers.
-
On BGA: Salmonella typically forms pink to fuchsia-red colonies surrounded by a red zone.
-
-
Select well-isolated suspect colonies and perform the following biochemical tests:
-
TSI Agar: Inoculate by stabbing the butt and streaking the slant. Salmonella typically produces an alkaline (red) slant and an acid (yellow) butt, with gas production and H₂S (blackening).
-
LIA Slants: Inoculate by stabbing the butt and streaking the slant. Salmonella typically shows a purple (alkaline) butt and slant (lysine decarboxylation) and H₂S production.
-
Urea Agar: Inoculate the slant. Proteus will rapidly hydrolyze urea, turning the medium bright pink (positive). Salmonella and Citrobacter are typically urea-negative (no color change).
-
-
Perform serological typing on isolates that give biochemical reactions typical of Salmonella using polyvalent antisera.
Visualizations
References
- 1. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 2. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 4. dalynn.com [dalynn.com]
- 5. Reduction of this compound, trithionate and thiosulphate, and oxidation of sulphide in proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Participation of quinone and cytochrome b in this compound reductase respiratory chain of Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Citrobacter braakii Yield False-Positive Identification as Salmonella, a Note of Caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citrobacter braakii Yield False-Positive Identification as Salmonella, a Note of Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrobacter braakii Yield False-Positive Identification as Salmonella, a Note of Caution [ouci.dntb.gov.ua]
- 12. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan‐genome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Salmonella Serovar Inhibition by Tetrathionate Broth
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tetrathionate broth for the selective enrichment of Salmonella.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selectivity of this compound broth for Salmonella?
A1: this compound broth's selectivity relies on two main components: bile salts and this compound.[1] Bile salts are inhibitory to gram-positive bacteria.[1] this compound is formed by the addition of an iodine-iodide solution to the broth base just before use and is toxic to many gram-negative bacteria, including common intestinal flora.[1][2] Salmonella species, however, possess the enzyme this compound reductase, which allows them to utilize this compound as an electron acceptor in anaerobic respiration.[1][2] This provides Salmonella with a competitive growth advantage over other enteric bacteria that lack this enzyme.[2]
Q2: Is this compound broth suitable for the enrichment of all Salmonella serovars?
A2: No, this compound broth is not equally effective for all Salmonella serovars. Some serovars, particularly host-adapted ones, may be inhibited or show poor growth. For example, Salmonella Typhi is known to be inhibited by this compound.[3] Additionally, some strains of Salmonella Dublin and Salmonella Choleraesuis have shown poor or no growth in this compound broth.[4] It is generally recommended for the selective enrichment of non-typhoidal Salmonella spp.[3]
Q3: Can other bacteria besides Salmonella grow in this compound broth?
A3: Yes, other bacteria that possess this compound reductase can also grow in this medium. Proteus species are a notable example of non-Salmonella bacteria that can proliferate in this compound broth and may sometimes lead to overgrowth.[1][3]
Q4: When should the iodine-iodide solution be added to the this compound broth base?
A4: The iodine-iodide solution should be added to the tempered this compound broth base immediately before you plan to inoculate your samples.[1] It is crucial not to add it in advance, as the this compound ions can be unstable.[2]
Q5: What is the recommended incubation temperature and duration for this compound broth?
A5: Typically, this compound broth cultures are incubated at 35-37°C for 18-24 hours.[1][2] However, some protocols may recommend incubation at higher temperatures, such as 43°C, to further inhibit the growth of competing microorganisms.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth of Salmonella after enrichment | The target Salmonella serovar may be inhibited by this compound broth (e.g., S. Typhi, some strains of S. Dublin).[3][4] | Consider using an alternative enrichment broth in parallel, such as Rappaport-Vassiliadis (RV) broth. For suspected S. Dublin, selenite F broth has shown better recovery in some studies.[6] |
| The initial number of Salmonella in the sample was too low. | A pre-enrichment step in a non-selective broth like Buffered Peptone Water (BPW) is recommended to resuscitate and increase the number of Salmonella cells before selective enrichment.[7] | |
| The iodine-iodide solution was not added or was added to hot media, leading to its degradation. | Ensure the iodine-iodide solution is added to the broth base after it has cooled to below 45°C.[8] Prepare the complete medium fresh for each use. | |
| Overgrowth of non-Salmonella bacteria (e.g., Proteus) | The sample contains a high load of competing bacteria that are resistant to this compound. | Subculture the enriched broth onto a more selective solid medium, such as Xylose Lysine Deoxycholate (XLD) agar or Brilliant Green Agar (BGA), to help differentiate and isolate Salmonella colonies. |
| Incubation temperature was too low, allowing for the growth of a broader range of competitors. | For some sample types, increasing the incubation temperature to 43°C can enhance the selectivity of the broth.[5] | |
| Inconsistent or variable recovery of Salmonella | Different Salmonella serovars exhibit varying growth kinetics in this compound broth. | When expecting a variety of serovars, it is advisable to use a combination of selective enrichment broths (e.g., this compound and RV broth) to maximize the chances of recovery.[4] |
| The formulation of the this compound broth may not be optimal for the target serovars. | Consider using a modified formulation. Studies have shown that reformulations of TT broth, for instance, without brilliant green dye and with lower levels of this compound, can improve the recovery of a broader range of Salmonella isolates.[9][10] |
Data Presentation
Table 1: Growth of Various Salmonella Serovars in Hajna this compound Broth (HTTB) after 24 hours.
| Salmonella Serovar | Final Concentration (CFU/mL) |
| S. Typhimurium | 10⁷ - 10⁸ |
| S. Enteritidis | 10⁷ - 10⁸ |
| S. Infantis | 10⁷ - 10⁸ |
| S. Thompson | 10⁷ - 10⁸ |
| S. Montevideo | 10⁷ - 10⁸ |
| S. Derby | 10⁷ - 10⁸ |
| S. Anatum | 10⁷ - 10⁸ |
| S. Livingstone | 10⁷ - 10⁸ |
| S. Mbandaka | 10⁷ - 10⁸ |
| S. Rissen | 10⁷ - 10⁸ |
| S. Oranienburg | 10⁷ - 10⁸ |
| S. London | 10⁷ - 10⁸ |
| S. Bareilly | 10⁷ - 10⁸ |
| S. Agona | 10⁷ - 10⁸ |
| S. Bredeney | 10⁷ - 10⁸ |
| S. Give | 10⁷ - 10⁸ |
| S. Choleraesuis | No Growth |
| S. Abortusequi | No Growth |
| S. Dublin | No Growth |
| S. Uganda | Decreased cell numbers (<10³ CFU/mL) |
Source: Adapted from data presented in a study on the growth kinetics of Salmonella enterica in various enrichment media.[4]
Table 2: Recovery Rates of Salmonella Isolates in Standard and Modified this compound Broth Formulations.
| Broth Formulation | Inoculum Level (CFU/mL) | Recovery Rate (%) |
| Standard FDA BAM TT | 10³ | 17 |
| Modified TT Broth A (TTA) | 10³ | 88 |
| Modified TT Broth B (TTB) | 10³ | 92 |
| Standard FDA BAM TT | 10⁵ | 75-80 |
Source: Data compiled from a study on the reformulation of this compound broth for improved Salmonella recovery.[9][10]
Experimental Protocols
Key Experiment: Selective Enrichment of Salmonella using this compound Broth
This protocol describes the standard procedure for the selective enrichment of Salmonella from a pre-enriched sample using this compound broth.
Materials:
-
This compound Broth Base
-
Iodine-Iodide Solution
-
Sterile culture tubes or flasks
-
Incubator
-
Micropipettes and sterile tips
-
Vortex mixer
-
Pre-enriched sample culture (e.g., in Buffered Peptone Water)
Procedure:
-
Preparation of Complete this compound Broth:
-
Prepare the this compound broth base according to the manufacturer's instructions. This typically involves dissolving the powdered medium in purified water and heating to a boil. Do not autoclave.
-
Allow the broth base to cool to a temperature below 45°C.
-
Just before use, aseptically add the iodine-iodide solution to the cooled broth base as per the manufacturer's directions (e.g., 20 mL of iodine solution per 1 liter of broth base).[8] Mix well to ensure homogeneity.
-
-
Inoculation:
-
Aseptically transfer 1 mL of the pre-enriched sample culture into a sterile tube containing 10 mL of the complete this compound broth.
-
Gently vortex the inoculated tube to ensure the sample is well-dispersed.
-
-
Incubation:
-
Subculture:
-
Following incubation, vortex the enriched broth culture.
-
Using a sterile inoculating loop or pipette, streak a loopful of the enriched culture onto selective and differential agar plates, such as XLD, BGA, or Hektoen Enteric (HE) agar.
-
Incubate the plates under the conditions recommended for the specific agar medium.
-
-
Interpretation:
-
Examine the agar plates for colonies with morphology typical of Salmonella (e.g., black colonies on XLD agar).
-
Suspect colonies should be further confirmed using biochemical and/or serological methods.[1]
-
Visualizations
Caption: Anaerobic respiration pathway of this compound reduction in Salmonella.
Caption: Standard experimental workflow for the isolation of Salmonella using this compound broth.
References
- 1. dalynn.com [dalynn.com]
- 2. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 3. This compound Broth - HealthSeba [healthseba.com]
- 4. Growth kinetics of Salmonella enterica in Hajna this compound broth, Rappaport broth and modified semisolid Rappaport agar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
Technical Support Center: Proteus Inhibition in Tetrathionate Broth
Welcome to the technical support center for microbiological culture media. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the growth of Proteus in tetrathionate broth during the selective enrichment of Salmonella.
Frequently Asked Questions (FAQs)
Q1: Why does Proteus grow in my this compound broth? I thought it was selective for Salmonella.
A1: this compound broth is a selective medium that inhibits many coliforms and Gram-positive bacteria.[1][2] Its selectivity relies on the this compound ion, formed by adding an iodine-iodide solution to the broth base.[1][3] Bacteria that possess the enzyme this compound reductase can thrive in this medium. Both Salmonella and Proteus species possess this enzyme, allowing them to grow readily in this compound broth.[4][5] This shared metabolic capability is the primary reason for the frequent breakthrough growth of Proteus.
Q2: My Salmonella isolation plates are completely overgrown by swarming Proteus. How can I prevent this?
A2: Proteus is well-known for its characteristic "swarming" motility on solid agar, which can mask the colonies of pathogens like Salmonella, making isolation difficult.[6] The most effective strategy to prevent this is to suppress the growth of Proteus during the initial liquid enrichment phase in this compound broth. The most common method is to supplement the broth with an additional selective agent.
Q3: What can I add to my this compound broth to inhibit Proteus?
A3: The most widely recommended supplement for inhibiting Proteus in this compound broth is the antibiotic novobiocin .[5][7] Adding novobiocin to the broth before inoculation can effectively control the proliferation of Proteus species while allowing for the recovery of Salmonella.[7] Some formulations, like Mueller-Kauffman this compound Broth, also include brilliant green and ox bile to further suppress competing bacteria, including certain Proteus species.[8][9]
Q4: What is the recommended concentration of novobiocin to use?
A4: The recommended concentration of novobiocin for the suppression of Proteus is typically 40 mg per liter (0.04 g/L) of this compound broth.[5][7] It is crucial to add the novobiocin to the tempered broth (cooled to 45-50°C) just before use, along with the iodine-iodide solution.[9]
Q5: Will adding novobiocin affect the growth of Salmonella?
A5: At the recommended concentration of 40 mg/L, novobiocin is selective against Proteus and many Gram-positive organisms without significantly inhibiting the growth of most Salmonella serovars. However, it is always recommended to perform a quality control check with a known Salmonella strain to ensure adequate recovery in your supplemented medium.
Q6: Are there alternatives to modifying this compound broth?
A6: Yes. If Proteus contamination is a persistent issue, you can use an alternative or parallel enrichment strategy. Rappaport-Vassiliadis (RV) broth is another selective enrichment medium for Salmonella that is effective at inhibiting Proteus.[10] Its selectivity is based on different principles, including high osmotic pressure (due to magnesium chloride) and the presence of malachite green, which create a hypertonic environment that inhibits the growth of Proteus and other competing bacteria.[10][11] Many standard methods, including those from the FDA, recommend parallel enrichment in both this compound and RV broths to maximize the chances of Salmonella recovery.[10][12]
Troubleshooting Guide: Proteus Contamination
This section provides a structured approach to troubleshooting and preventing Proteus overgrowth.
Summary of Inhibitory Agent Concentrations
The following table summarizes the concentrations of common supplements used to enhance the selectivity of enrichment broths against Proteus.
| Supplement | Target Broth | Recommended Concentration | Primary Function | Reference |
| Novobiocin | This compound Broth | 40 mg/L | Inhibits Proteus and Gram-positive bacteria | [5][7] |
| Brilliant Green | This compound Broth | 10 ml of a 0.1% solution per liter (10 mg/L) | Inhibits Gram-positive flora and some Gram-negatives | [3][8] |
| Ox Bile | Mueller-Kauffman this compound Broth | Varies by formulation (e.g., 1 g/L) | Inhibits Gram-positive bacteria and some coliforms | [8] |
| Malachite Green & Magnesium Chloride | Rappaport-Vassiliadis Broth | Varies by formulation | Inhibit Proteus and other competitors through toxicity and high osmotic pressure | [10] |
Experimental Protocols
Protocol 1: Preparation of Novobiocin-Supplemented this compound Broth
This protocol describes the preparation of this compound broth with novobiocin to suppress Proteus growth.
Materials:
-
This compound Broth Base powder
-
Purified/distilled water
-
Iodine/Potassium Iodide (I-KI) solution (see preparation below)
-
Novobiocin sodium salt
-
Sterile flasks or bottles
-
Sterile pipettes and dispensing equipment
Procedure:
-
Prepare the Broth Base: Suspend the amount of this compound broth base powder specified by the manufacturer (e.g., 46 g) in 1 liter of purified water. Heat with gentle agitation and bring to a boil for one minute to dissolve completely. DO NOT AUTOCLAVE the broth base after boiling.
-
Cool the Medium: Cool the broth base to 45-50°C in a calibrated water bath.
-
Prepare I-KI Solution: If not using a commercial solution, prepare by dissolving 5 g of potassium iodide in 20 ml of sterile distilled water, then add 6 g of iodine and mix until dissolved.
-
Prepare Novobiocin Stock (Recommended): Prepare a stock solution of novobiocin (e.g., 4 mg/ml). For a 1 L broth preparation, you would need 10 ml of this stock. Filter-sterilize the stock solution using a 0.22 µm filter.
-
Supplement the Broth: Just prior to inoculation, aseptically add the following to the cooled (45-50°C) broth base:
-
20 ml of the I-KI solution per liter of broth.[7]
-
The required volume of sterile novobiocin stock solution to achieve a final concentration of 40 mg/L.
-
-
Mix and Dispense: Mix the final medium gently but thoroughly to ensure all components are evenly distributed. The final medium will be opaque with a white precipitate.[9] Aseptically dispense into sterile tubes or flasks. The supplemented broth should be used the same day it is prepared.[8]
Quality Control:
-
Positive Control: Inoculate a tube of the supplemented broth with a low concentration of a known Salmonella strain (e.g., S. Typhimurium ATCC 14028).
-
Negative Control: Inoculate a tube with a known Proteus strain (e.g., P. mirabilis) to confirm inhibition.
-
Uninoculated Control: Keep one tube uninoculated to check for sterility.
-
Incubate all tubes at 35-37°C for 18-24 hours. Check for turbidity (growth) in the positive control and lack of significant growth in the negative control. Subculture onto selective agar like XLD or HE to confirm Salmonella recovery.
Workflow and Logic Diagrams
The following diagram illustrates the decision-making process for troubleshooting Proteus contamination during Salmonella enrichment.
Caption: Troubleshooting workflow for Proteus contamination.
References
- 1. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. dalynn.com [dalynn.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medigraphic.com [medigraphic.com]
- 7. dl.ibresco.com [dl.ibresco.com]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. Mueller Kauffman this compound Novobiocin Broth Base [himedialabs.com]
- 10. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shariatlab.com [shariatlab.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Iodine-Iodide in Tetrathionate Broth
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the iodine-iodide concentration in tetrathionate broth for the selective enrichment of Salmonella.
Frequently Asked Questions (FAQs)
Q1: What is the role of the iodine-iodide solution in this compound broth?
The iodine-iodide solution is a critical selective agent. It is added to the this compound broth base, which contains sodium thiosulfate. The iodine reacts with the thiosulfate to form this compound. This this compound compound is toxic to many enteric bacteria, including coliforms like E. coli. Salmonella species, however, possess the enzyme this compound reductase, which allows them to metabolize this compound and grow, thus giving them a competitive advantage in the enrichment culture.[1][2][3]
Q2: Why must the iodine-iodide solution be added to cooled broth just before use?
This compound, the active selective agent, is unstable and degrades over time, especially at elevated temperatures.[1] To ensure maximum selectivity and performance, the iodine-iodide solution must be added to the sterilized broth base only after it has cooled to below 45°C.[1][4] The complete medium should be used on the same day it is prepared to prevent loss of selectivity.[5][6] Heating the broth after the addition of iodine is strictly advised against as it will degrade the this compound.[4][7]
Q3: Can other bacteria besides Salmonella grow in this compound broth?
Yes. Some other bacteria, notably Proteus species, also possess the this compound reductase enzyme and can grow in this medium.[2][6] If Proteus overgrowth is a concern, adding a supplementary selective agent like novobiocin can help to inhibit it.[6]
Q4: Is this compound broth selective or differential?
This compound broth is a selective medium, not a differential one.[1] It works by inhibiting the growth of unwanted bacteria while allowing Salmonella to proliferate.[1] It does not contain indicators that would differentiate between various microorganisms based on colony appearance within the broth itself. Growth is typically observed as turbidity.[4]
Experimental Protocols
Standard Preparation of Iodine-Iodide Solution
This protocol outlines the standard method for preparing the iodine-iodide solution used to supplement the this compound broth base.
Materials:
-
Potassium Iodide (KI)
-
Iodine, resublimed
-
Sterile distilled water
Procedure:
-
Dissolve 5 grams of Potassium Iodide in 5 mL of sterile distilled water.
-
Add 6 grams of resublimed Iodine to the potassium iodide solution.
-
Stir until the iodine is completely dissolved. The solution will be dark amber to brown in color.[8]
-
Add sterile distilled water to bring the final volume to 20 mL.[9]
-
Store in a tightly sealed, light-protected container at room temperature.
Preparation of Complete this compound Broth (1 Liter)
This protocol describes the preparation of the final, ready-to-use this compound broth.
Materials:
-
This compound Broth Base powder
-
Distilled water
-
Freshly prepared Iodine-Iodide Solution
Procedure:
-
Suspend the amount of this compound broth base powder specified by the manufacturer (typically around 46 g) in 1 liter of distilled water.[4]
-
Heat the suspension to boiling with frequent agitation to ensure the powder dissolves completely. Do not autoclave unless specified by the manufacturer.[5][9]
-
Aseptically add 20 mL of the freshly prepared iodine-iodide solution to the 1-liter of cooled broth base.[4][9]
-
Mix well to ensure even distribution. The final medium will be an opalescent, milky white, or light green solution with a white precipitate (calcium carbonate).[8][10][11]
-
Aseptically dispense the complete broth into sterile tubes or flasks. Ensure the precipitate is evenly distributed among the containers.[6]
-
Use the complete medium on the day of preparation for best results.[5][6]
Optimizing Iodine-Iodide Concentration
The optimal concentration of iodine-iodide can vary depending on the sample matrix and the expected load of competing microorganisms. The goal is to find a concentration that maximizes the inhibition of background flora while minimizing any potential toxicity to the target Salmonella strains.
Protocol for Optimization Experiment
This experiment uses a matrix approach to test different concentrations of the iodine-iodide solution.
-
Prepare Broth Base: Prepare a single batch of this compound broth base and cool it to below 45°C.
-
Set Up Concentration Gradient: Aliquot the base into separate sterile flasks. Create a concentration gradient by adding varying amounts of the standard iodine-iodide solution. For example, for 100 mL aliquots, you could test the following:
-
1.0 mL (50% of standard)
-
1.5 mL (75% of standard)
-
2.0 mL (100% of standard - control)
-
2.5 mL (125% of standard)
-
3.0 mL (150% of standard)
-
-
Inoculation: Spike each broth condition with a known, low concentration of a target Salmonella strain (e.g., S. typhimurium at ~100 CFU/mL) and a high concentration of a common competitor (e.g., E. coli at ~10^4 CFU/mL).
-
Incubation: Incubate all samples under standard conditions (e.g., 35-37°C for 18-24 hours).[2]
-
Evaluation: After incubation, perform serial dilutions from each broth and plate onto a selective and differential agar, such as XLD or MacConkey Agar.[2] Enumerate the colonies of Salmonella and the competitor.
-
Analysis: Compare the recovery rates. The optimal concentration will be the one that yields the highest recovery of Salmonella while achieving the greatest reduction of the competitor.
Data Presentation: Example of Optimization Results
The following table illustrates the type of data you would generate from the optimization protocol. Note that these are example values for illustrative purposes.
| Iodine-Iodide Concentration (% of Standard) | Salmonella Recovery (CFU/mL) | E. coli Recovery (CFU/mL) | Selectivity Index (Salmonella / E. coli) |
| 50% | 5.2 x 10^6 | 8.1 x 10^3 | 642 |
| 75% | 7.8 x 10^6 | 1.5 x 10^3 | 5200 |
| 100% (Standard) | 8.5 x 10^6 | <100 | >85,000 |
| 125% | 6.1 x 10^6 | <10 | >610,000 |
| 150% | 4.3 x 10^6 | <10 | >430,000 |
In this example, the 125% concentration shows slightly lower Salmonella recovery than the standard but superior inhibition of E. coli. Depending on the experimental goals, either 100% or 125% could be considered optimal.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| No growth of Salmonella or control strain. | Iodine-iodide concentration is too high, leading to toxicity. | Perform an optimization experiment to determine the Minimum Inhibitory Concentration (MIC) for your Salmonella strain and reduce the iodine-iodide concentration accordingly. |
| Broth was heated after the addition of iodine, degrading the medium. | Always add iodine to cooled broth (<45°C) and never reheat the complete medium. Prepare fresh broth. | |
| Overgrowth of non-Salmonella bacteria (e.g., E. coli). | Iodine-iodide concentration is too low, resulting in insufficient selection. | Increase the iodine-iodide concentration. Verify the concentration and preparation of your iodine-iodide stock solution. |
| The complete medium is old and the this compound has degraded. | Always use the complete medium on the day of preparation.[5][6] | |
| Broth appears unusually dark or clear after preparation. | Incorrect preparation of the broth base or iodine solution. | The broth should be milky/opalescent with a white precipitate.[2][8] Review the preparation protocol and ensure all components were added correctly. |
| Inconsistent results between batches. | Uneven distribution of the calcium carbonate precipitate. | Mix the complete broth well before dispensing it into tubes to ensure the precipitate is evenly distributed. |
| Variation in the preparation of the iodine-iodide solution. | Prepare a fresh, standardized stock of iodine-iodide solution for each new batch of media to ensure consistency. |
Visualizations
Mechanism of Selective Action in this compound Broth
References
- 1. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 2. dalynn.com [dalynn.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. debendiagnostics.co.uk [debendiagnostics.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dilaco.com [dilaco.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. BAM Media M145: this compound (TT) Broth | FDA [fda.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. himedialabs.com [himedialabs.com]
effect of pre-enrichment on tetrathionate broth performance
This technical support center provides guidance on the optimal use of tetrathionate (TT) broth for the selective enrichment of Salmonella species. It addresses common questions and troubleshooting scenarios related to the impact of pre-enrichment on the performance of TT broth.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of pre-enrichment before selective enrichment in this compound broth?
Pre-enrichment in a non-selective medium like Buffered Peptone Water (BPW) is a critical step designed to resuscitate and increase the population of Salmonella that may be stressed, injured, or present in low numbers within a sample.[1][2] Food processing procedures, such as exposure to low temperatures, heat, or sanitizers, can injure Salmonella organisms.[3] The non-selective nature of the pre-enrichment broth allows these injured cells to repair and multiply without the immediate stress of selective agents.[1][2] This initial recovery phase is crucial for ensuring a sufficient number of viable Salmonella are transferred to the subsequent selective enrichment step.
Q2: How does this compound broth selectively inhibit background microflora?
This compound broth's selectivity relies on the presence of this compound ions, which are formed by the addition of an iodine-iodide solution to the broth base containing sodium thiosulfate.[4][5][6] These this compound ions are inhibitory to many enteric bacteria, particularly coliforms.[4][7] However, Salmonella species possess the enzyme this compound reductase, enabling them to utilize this compound as an electron acceptor and thrive in this environment.[4][7] The broth formulation also typically includes bile salts and brilliant green to further suppress the growth of Gram-positive bacteria and some Gram-negative organisms.[1][2][4]
Q3: Is pre-enrichment always necessary before using this compound broth?
The necessity of a pre-enrichment step can be sample-dependent. For foods with a high microbial load or those that have undergone processing that could lead to sublethally injured Salmonella, pre-enrichment is strongly recommended to ensure their recovery.[8][9] However, some studies have shown that for certain sample types, direct enrichment in this compound broth may be effective. For instance, one study on soybean meal found that direct culture in this compound broth yielded better results than the standard ISO 6579 method which includes pre-enrichment.[10] Conversely, research on shell eggs demonstrated that a pre-enrichment method recovered significantly more Salmonella Enteritidis isolates than direct plating.[11] For raw meat and poultry, a combined approach of direct enrichment and pre-enrichment followed by selective enrichment has been shown to maximize Salmonella recovery.[8]
Q4: Can the duration of the pre-enrichment step be modified?
Standard protocols, such as those from the FDA's Bacteriological Analytical Manual (BAM), often specify a 24-hour pre-enrichment period.[1][2] However, research has explored the possibility of shortening this step. One study demonstrated that a 6-hour non-selective pre-enrichment could still enable the recovery of Salmonella a day earlier than standard methods.[1] Shortening the pre-enrichment time can reduce the levels of competitive bacteria transferred into the selective broth.[1]
Troubleshooting Guide
Issue: No Salmonella detected after enrichment in this compound broth, but it is suspected to be present in the sample.
| Possible Cause | Troubleshooting Steps |
| Sublethal injury of Salmonella | Ensure an adequate pre-enrichment step (e.g., 24 hours in BPW) was performed to allow for the resuscitation of stressed cells before introducing them to the selective conditions of this compound broth.[1][2] |
| Low initial number of Salmonella | The pre-enrichment step is crucial for amplifying low numbers of Salmonella to a detectable level. Consider increasing the sample size if feasible. |
| Inhibition by competing microflora | If the sample has a very high microbial load, the background organisms may outcompete Salmonella even in the selective broth. Ensure the this compound broth is properly prepared with the correct concentration of selective agents. Some studies suggest that a shorter pre-enrichment time might reduce the transfer of competitors.[1] |
| Inhibition by this compound broth components | Some strains of Salmonella, such as Salmonella Typhi, may be more sensitive to the selective agents in standard this compound broth. For such strains, alternative selective broths like selenite cystine (SC) broth might be more effective.[12] Modifications to the TT broth, such as removing brilliant green, have been explored to reduce its selective pressure.[1][2] |
| Improper preparation of this compound broth | The iodine-iodide solution must be added to the broth base just before use, as the this compound ions are unstable.[4] Do not reheat the medium after the iodine solution has been added.[13] |
Data Summary
The following table summarizes the recovery rates of Salmonella from cilantro samples using different enrichment protocols, highlighting the effect of pre-enrichment and modified this compound broth formulations.
| Pre-enrichment Broth | Selective Enrichment Broth | Salmonella Recovery Rate (%) |
| Lactose Broth (24h) | RV Broth | 77% |
| Lactose Broth (24h) | Standard TT Broth | 69% |
| Lactose Broth (24h) | TT Broth without brilliant green (TTA) | 92% |
| Lactose Broth (24h) | TT Broth without brilliant green & reduced iodine (TTB) | 92% |
| Data adapted from a study on cilantro samples inoculated with approximately 28 CFU/25g of Salmonella and aged at 4°C before a 24-hour non-selective pre-enrichment.[1][2] |
Experimental Protocols
Standard Salmonella Detection Protocol (FDA BAM Reference)
This protocol outlines the conventional method involving pre-enrichment followed by selective enrichment.[1][2]
-
Pre-enrichment:
-
Aseptically add 25g of the food sample to 225 mL of Buffered Peptone Water (BPW).
-
Incubate at 35-37°C for 18-24 hours.
-
-
Selective Enrichment:
-
Transfer 1 mL of the pre-enrichment culture to 10 mL of this compound (TT) broth.
-
Concurrently, transfer 0.1 mL of the pre-enrichment culture to 10 mL of Rappaport-Vassiliadis (RV) broth.
-
Incubate the TT broth at 35°C (or 43°C for some methods) for 24 hours and the RV broth at 42°C for 24 hours.[1]
-
-
Plating:
-
Streak a loopful from the incubated TT and RV broths onto selective agar plates such as Xylose Lysine Deoxycholate (XLD) agar and Hektoen Enteric (HE) agar.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
-
Confirmation:
-
Pick characteristic Salmonella colonies for biochemical and serological confirmation.
-
Visual Workflow
Caption: Standard workflow for Salmonella detection.
References
- 1. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 2. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Broth Base [neogen.com]
- 4. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dalynn.com [dalynn.com]
- 8. Enrichment procedures for isolating salmonellae from raw meat and poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preenrichment versus direct selective agar plating for the detection of Salmonella Enteritidis in shell eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Optimizing Tetrathionate Broth for Injured Salmonella Recovery
This technical support center provides researchers, scientists, and drug development professionals with guidance on modifying tetrathionate (TT) broth for the enhanced recovery of injured Salmonella cells. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to modify standard this compound broth for recovering injured Salmonella?
A1: Standard this compound broth contains selective agents, such as brilliant green and bile salts, that can be too harsh for Salmonella cells injured by environmental stressors like heat, acid, or sanitizers.[1][2] These injured cells may be unable to grow in a highly selective medium, leading to false-negative results.[2] Modifying the broth by reducing the concentration of or removing these selective agents can improve the resuscitation and subsequent detection of injured Salmonella.[3][4]
Q2: What are the most common modifications to this compound broth to improve the recovery of injured Salmonella?
A2: Common modifications include:
-
Removing brilliant green: This dye can be inhibitory to some Salmonella strains, especially those that are stressed.[5]
-
Reducing the concentration of the iodine-potassium iodide (I₂-KI) solution: This reduces the concentration of this compound, the primary selective agent, making the medium less inhibitory to injured cells.[3]
-
Supplementation: Adding compounds like ferrous sulfate or sodium pyruvate can help in the resuscitation and growth of injured cells.[6][7][8]
Q3: What is the role of a pre-enrichment step before selective enrichment in TT broth?
A3: A pre-enrichment step in a non-selective broth (e.g., Buffered Peptone Water) is crucial for the recovery of injured Salmonella.[1][9] This step allows the injured cells to repair and multiply in a nutrient-rich, low-stress environment before being introduced to the selective conditions of TT broth.[9] This significantly increases the chances of successful isolation.[2]
Q4: Can I use a higher incubation temperature to improve selectivity?
A4: Yes, incubating TT broth at elevated temperatures, such as 43°C, can further inhibit the growth of competing microorganisms.[10] However, it is important to ensure that the Salmonella strain of interest is not inhibited by this higher temperature, especially if the cells are already injured.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth of Salmonella after enrichment in TT broth. | 1. The Salmonella cells were severely injured and could not recover in the selective medium.2. The concentration of selective agents (brilliant green, this compound) is too high.3. The initial number of Salmonella cells was too low. | 1. Always include a pre-enrichment step in a non-selective broth to allow for cell repair.2. Use a modified TT broth with reduced or no brilliant green and a lower concentration of I₂-KI solution.3. Increase the sample size or optimize the pre-enrichment conditions to increase the starting cell number. |
| Overgrowth of competing microorganisms. | 1. The selectivity of the TT broth is insufficient for the sample matrix.2. The pre-enrichment step allowed for the proliferation of a high number of competing bacteria. | 1. Ensure the correct preparation of the TT broth with the appropriate concentrations of selective agents.2. Consider increasing the incubation temperature to 43°C to enhance selectivity.3. Evaluate the duration of the pre-enrichment step; a shorter pre-enrichment (e.g., 6 hours) may reduce the growth of competitors.[4] |
| Inconsistent or unexpected results. | 1. The TT broth was not prepared correctly (e.g., iodine solution added to hot medium, or the complete medium was stored for too long).2. The pH of the medium is not within the optimal range. | 1. Prepare the complete TT broth on the day of use. Do not heat the medium after adding the iodine solution.[11][12]2. Verify the final pH of the broth is approximately 8.4 ± 0.2.[13] |
| Poor recovery of specific Salmonella serovars. | Some Salmonella serovars, like S. Typhi, are known to be inhibited by brilliant green. | For these specific serovars, it is highly recommended to use a TT broth formulation without brilliant green. |
Quantitative Data on Modified TT Broth Performance
The following table summarizes the recovery rates of various Salmonella strains in standard and modified this compound broths. The data is adapted from a study by Daquigan et al. (2016).[3]
| Broth Formulation | Inoculum Level (CFU/mL) | Salmonella Recovery Rate (%) |
| Standard BAM TT Broth | 10³ | 17 |
| (with brilliant green and 2.0% I₂-KI) | 10⁵ | 75 |
| Modified TT Broth A (TTA) | 10³ | 88 |
| (no brilliant green, 2.0% I₂-KI) | 10⁵ | Not Reported |
| Modified TT Broth B (TTB) | 10³ | 92 |
| (no brilliant green, 1.0% I₂-KI) | 10⁵ | Not Reported |
BAM: Bacteriological Analytical Manual
Experimental Protocols
Protocol 1: Preparation of Modified this compound Broth without Brilliant Green
This protocol describes the preparation of two modified TT broth formulations (TTA and TTB) with reduced selectivity for the enhanced recovery of injured Salmonella.
Materials:
-
This compound Broth Base
-
Iodine-Potassium Iodide (I₂-KI) solution
-
Sterile distilled water
-
Sterile test tubes
Procedure:
-
Prepare TT Broth Base: Suspend 46 g of this compound Broth Base in 1 liter of sterile distilled water. Heat to boiling with frequent agitation to completely dissolve the medium. Do not autoclave. [14] Cool the base to below 45°C.
-
Prepare Complete Modified Broth:
-
Dispense: Mix the complete medium well and aseptically dispense 10 mL portions into sterile test tubes. The medium should be used on the day of preparation.[11][12]
Protocol 2: Supplementation of Enrichment Broth with Ferrous Sulfate
This protocol is adapted for the supplementation of a pre-enrichment broth, which is a critical step before selective enrichment.
Materials:
-
Tryptone Soya Broth (TSB)
-
Ferrous sulfate (FeSO₄)
-
Sterile distilled water
Procedure:
-
Prepare TSB: Prepare Tryptone Soya Broth according to the manufacturer's instructions.
-
Add Ferrous Sulfate: Supplement the TSB with ferrous sulfate at a concentration of 35 mg/L.[15]
-
Sterilization: Sterilize the supplemented medium by autoclaving.
-
Usage: Use this supplemented TSB as the pre-enrichment broth for samples suspected of containing injured Salmonella, particularly from egg products.[6]
Visualizations
Workflow for Recovery of Injured Salmonella
Caption: Workflow for the recovery of injured Salmonella from food samples.
Mechanism of this compound Broth Selectivity
Caption: Selective mechanism of this compound broth for Salmonella enrichment.
References
- 1. rapidmicrobiology.com [rapidmicrobiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. Differential Resuscitative Effect of Pyruvate and its Analogues on VBNC (Viable But Non-Culturable) Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seco.us [seco.us]
- 9. himedialabs.com [himedialabs.com]
- 10. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 11. exodocientifica.com.br [exodocientifica.com.br]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Use of ferrous sulphate and immunomagnetic separation to recover Salmonella enteritidis from raw eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with prepared tetrathionate broth
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of prepared tetrathionate broth. It is intended for researchers, scientists, and drug development professionals to ensure the effective use of this selective enrichment medium.
Troubleshooting Guide
This guide addresses common stability issues encountered during the preparation and use of this compound broth.
| Issue | Potential Cause | Recommended Solution |
| Poor or no growth of Salmonella | 1. Incomplete medium is old or expired: The complete broth with iodine is unstable and should be prepared fresh daily.[1][2][3][4] 2. Improper storage of broth base: The base medium should be stored at 2-8°C, protected from light.[5][6][7] 3. Inactivation of this compound: The medium should not be heated after the addition of the iodine-iodide solution.[6][8][9] 4. Certain Salmonella serovars are inhibited: Some serovars, like S. Typhi, may not grow well in this medium.[1][8] | 1. Always prepare the complete this compound broth (with iodine) on the day of use.[3][4] 2. Ensure the this compound broth base is stored according to the manufacturer's instructions, typically at 2-8°C in the dark.[6][10][11] 3. Add the iodine-iodide solution to the cooled broth base (below 45°C) just before use.[8][9] 4. Consider alternative enrichment broths for specific Salmonella serovars if poor growth is consistently observed. |
| Overgrowth of non-Salmonella organisms (e.g., Proteus) | 1. Inherent limitation of the medium: Proteus species can also reduce this compound and grow in this medium.[4][5][11] 2. Sample with high load of competing flora: The initial concentration of competing microorganisms in the sample is very high. | 1. To enhance selectivity, consider adding brilliant green or novobiocin to the medium to inhibit Proteus and other Gram-positive bacteria.[4][11][12] 2. Ensure proper sample preparation and dilution to reduce the initial load of non-target organisms. |
| Unusual precipitate or change in appearance | 1. Expected precipitate: A fine, white precipitate of calcium carbonate is normal and expected in uninoculated broth.[5][9][13] 2. Improper storage of dehydrated powder: Moisture absorption can cause the powder to lump and may affect medium performance.[14][15] 3. Contamination: Microbial growth can cause unexpected turbidity or changes in the precipitate. | 1. Gently agitate the broth before use to ensure the calcium carbonate is evenly suspended. 2. Store the dehydrated powder in a tightly sealed container in a dry, low-humidity environment.[15][16] 3. Visually inspect the broth for signs of contamination before use. If contamination is suspected, discard the medium. |
| Inconsistent batch-to-batch performance | 1. Variability in preparation: Inconsistent preparation of the iodine-iodide solution or the final medium can lead to performance differences. 2. Quality of reagents: The quality of the dehydrated base, iodine, and potassium iodide can impact the final medium. | 1. Follow a standardized and validated protocol for the preparation of the this compound broth. 2. Use high-quality, in-date reagents from a reputable supplier. 3. Perform quality control testing on each new batch of prepared medium using reference strains of Salmonella and E. coli.[1][13] |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound broth have a precipitate at the bottom?
A1: The presence of a fine, white precipitate is a normal characteristic of this compound broth.[5][13] This precipitate is primarily calcium carbonate, which is included in the formulation to act as a buffer and neutralize acidic byproducts that are formed as bacteria metabolize this compound.[5][12][17] You should gently swirl the tube to suspend the precipitate before use.
Q2: How long can I store prepared this compound broth?
A2: The stability of this compound broth depends on whether the iodine-iodide solution has been added.
-
This compound Broth Base (without iodine): The sterilized base can be stored for several weeks at 2-8°C, protected from light.[4][11]
-
Complete this compound Broth (with iodine): This complete medium is unstable and should be used on the day it is prepared.[1][2][3][4] The this compound, which is the selective agent, degrades over time.
Q3: Why is it critical not to autoclave this compound broth after adding iodine?
A3: Heating the medium after the addition of the iodine-iodide solution will cause the breakdown of this compound, the key selective agent in the broth.[6][8] This will compromise the selective properties of the medium, leading to poor performance and the potential for overgrowth of non-target organisms.
Q4: Can I use this compound broth to enrich for all types of Salmonella?
A4: this compound broth is effective for the selective enrichment of many Salmonella serovars. However, it is not recommended for the growth of certain serovars, including Salmonella Typhi, Salmonella Paratyphi, Salmonella Sendai, Salmonella Pullorum, and Salmonella Gallinarium, as they may be inhibited.[1][8]
Q5: What is the purpose of the iodine-iodide solution?
A5: The iodine-iodide solution is added to the this compound broth base to form this compound from sodium thiosulfate, which is a component of the base medium.[5][8][17] this compound is the active ingredient that selectively inhibits the growth of coliforms and other non-target intestinal bacteria, while allowing this compound-reducing bacteria like Salmonella to proliferate.[5][17]
Experimental Protocols
Preparation of Complete this compound Broth
This protocol describes the preparation of complete this compound broth from a dehydrated base.
Materials:
-
This compound Broth Base powder
-
Iodine
-
Potassium iodide
-
Sterile distilled or deionized water
-
Sterile flasks and test tubes
Procedure:
-
Prepare the Broth Base:
-
Suspend 46 g of this compound Broth Base powder in 1 liter of sterile distilled water.[8]
-
Heat the mixture while agitating until it boils to ensure complete dissolution.[8]
-
DO NOT AUTOCLAVE the broth base unless specified by the manufacturer. Some formulations require autoclaving the base before the addition of supplements.[16]
-
-
Prepare the Iodine-Iodide Solution:
-
Dissolve 5 g of potassium iodide in 20 ml of sterile distilled water.
-
Add 6 g of iodine to this solution and mix until completely dissolved.[4]
-
-
Prepare the Complete Medium:
Quality Control Protocol
This protocol outlines the quality control testing for newly prepared batches of this compound broth.
Materials:
-
Prepared this compound broth
-
Control strains:
-
Salmonella enterica (e.g., ATCC 14028)
-
Escherichia coli (e.g., ATCC 25922)
-
-
Selective agar plates (e.g., MacConkey Agar, XLD Agar)
-
Incubator
Procedure:
-
Inoculate a tube of the prepared this compound broth with a light suspension of Salmonella enterica.
-
Inoculate a separate tube of the broth with a light suspension of Escherichia coli.
-
After incubation, subculture a loopful from each broth tube onto a selective agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Expected Results:
-
The plate inoculated from the Salmonella broth should show good growth of typical Salmonella colonies.
-
The plate inoculated from the E. coli broth should show partial to complete inhibition of E. coli growth.[13]
-
Visualizations
Caption: Workflow for the preparation of complete this compound broth.
References
- 1. micromasterlab.com [micromasterlab.com]
- 2. This compound CV Enrichment Broth [himedialabs.com]
- 3. fda.gov [fda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dalynn.com [dalynn.com]
- 6. biolab.rs [biolab.rs]
- 7. sglab.com [sglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dilaco.com [dilaco.com]
- 10. Liofilchem™ this compound Broth Base | LabMart Limited [labmartgh.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. himedialabs.com [himedialabs.com]
- 15. exodocientifica.com.br [exodocientifica.com.br]
- 16. usbio.net [usbio.net]
- 17. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
alternative selective agents to brilliant green in tetrathionate broth
This technical support center provides guidance on the use of alternative selective agents to brilliant green in tetrathionate broth for the enrichment of Salmonella. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their microbiological workflows.
Frequently Asked Questions (FAQs)
Q1: Why would I consider an alternative to brilliant green in my this compound broth?
A1: While brilliant green is effective at inhibiting Gram-positive bacteria, it can also be inhibitory to some Salmonella serovars. In situations where the target Salmonella strain may be sensitive to brilliant green, or when dealing with samples containing specific competing flora, an alternative selective agent might improve recovery. Additionally, some protocols may call for the omission of brilliant green to enhance the recovery of stressed or injured Salmonella cells.[1]
Q2: What are the primary alternatives to brilliant green in this compound broth?
A2: The most common alternative or supplement to brilliant green is the antibiotic novobiocin . It is particularly effective in inhibiting the growth of Proteus species, which can overgrow Salmonella and cause false-positive results on some selective agars. Another, less common, additive is Tergitol 7 (sodium heptadecyl sulfate), which can be useful when isolating Salmonella from fatty samples. Some formulations may also simply omit brilliant green without replacement.
Q3: What is the role of novobiocin in this compound broth?
A3: Novobiocin is an aminocoumarin antibiotic that inhibits bacterial DNA gyrase, a type II topoisomerase.[2][3] In the context of this compound broth, it is primarily used to inhibit the growth of swarming Proteus species, which are not effectively inhibited by this compound itself.[4] This increases the selectivity of the broth for Salmonella.
Q4: When should I consider using Tergitol 7 in my this compound broth?
A4: Tergitol 7 is a surfactant that can be added to enrichment broths when analyzing fatty food samples. It helps to emulsify the fat, allowing for better contact between the bacteria and the nutrients and selective agents in the broth, which can improve the recovery of Salmonella.[5][6] It also has some inhibitory activity against Gram-positive bacteria.[5][6]
Q5: Can I omit brilliant green from my this compound broth formulation altogether?
A5: Yes, some this compound broth formulations are available without brilliant green. This can be advantageous for the recovery of certain Salmonella serovars that may be partially inhibited by the dye. However, this may lead to an increase in the growth of some Gram-positive and other Gram-negative bacteria, so subsequent plating on highly selective agars is crucial.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Overgrowth of Proteus species | - The sample has a high load of Proteus. - The selective pressure against Proteus is insufficient. | - Add novobiocin to the this compound broth at a final concentration of 40 mg/L. - Ensure the pH of the medium is within the recommended range. |
| Poor recovery of Salmonella | - The target Salmonella serovar may be inhibited by brilliant green. - The Salmonella cells in the sample may be stressed or injured. - The sample is a fatty food matrix, preventing efficient enrichment. | - Use a this compound broth formulation without brilliant green. - Consider a pre-enrichment step in a non-selective broth (e.g., Buffered Peptone Water) to allow for the recovery of injured cells. - For fatty samples, consider adding Tergitol 7 to the this compound broth. |
| Growth of Gram-positive bacteria (e.g., Staphylococcus aureus) | - The concentration of selective agents (bile salts, brilliant green) is too low. - The inoculum size is too large, overwhelming the selective capacity of the broth. | - Ensure the this compound broth is prepared according to the manufacturer's instructions with the correct concentrations of all components. - Adhere to the recommended sample-to-broth ratio. |
| False-negative results | - The incubation time is too short for Salmonella to reach detectable levels. - The incubation temperature is incorrect. - The iodine-iodide solution was not freshly prepared or was added to hot media, leading to the degradation of this compound. | - Incubate for the recommended 18-24 hours. - Ensure the incubator is calibrated to the correct temperature (typically 35-37°C or 43°C for some protocols). - Always add the iodine-iodide solution to the cooled broth base just before use. |
Data Presentation
Table 1: Comparison of Selective Agents in this compound Broth
| Selective Agent | Primary Target Organisms | Mechanism of Action | Typical Concentration |
| Brilliant Green | Gram-positive bacteria, some Gram-negative bacteria | Interacts with DNA | 0.01 g/L |
| Novobiocin | Proteus species, Gram-positive bacteria | Inhibits DNA gyrase (GyrB subunit) | 0.04 g/L |
| Tergitol 7 | Gram-positive bacteria | Surfactant, disrupts cell membranes | Varies by protocol |
| Bile Salts | Gram-positive bacteria | Disrupts cell membranes | 1 g/L |
| This compound | Coliforms and other enteric bacteria lacking this compound reductase | Acts as an alternative electron acceptor, leading to the production of reactive sulfur species that are toxic to susceptible bacteria. | Formed in situ by the reaction of sodium thiosulfate and iodine. |
Experimental Protocols
Protocol 1: Preparation of Muller-Kauffmann this compound-Novobiocin (MKTTn) Broth
This protocol is based on ISO 6579-1:2017 for the selective enrichment of Salmonella.
Materials:
-
Muller-Kauffmann this compound Broth Base
-
Novobiocin supplement
-
Iodine-iodide solution
-
Sterile distilled water
-
Sterile flasks or tubes
Procedure:
-
Suspend 89.4 g of Muller-Kauffmann this compound Broth Base powder in 1 liter of sterile distilled water.[7]
-
Heat to boiling with frequent agitation to completely dissolve the powder. Do not autoclave. [8][9]
-
Just before use, aseptically add 20 ml of a freshly prepared iodine-iodide solution (20 g iodine and 25 g potassium iodide in 100 ml sterile distilled water).[8]
-
Aseptically add the rehydrated contents of a novobiocin supplement to achieve a final concentration of 40 mg/L.[7]
-
Mix well, ensuring the calcium carbonate precipitate is evenly suspended.
-
Aseptically dispense into sterile tubes or flasks. The complete medium should be used on the day of preparation.[8]
Protocol 2: Addition of Tergitol 7 to this compound Broth for Fatty Samples
This is a general guideline, and optimization may be required depending on the specific sample matrix.
Materials:
-
This compound Broth Base
-
Iodine-iodide solution
-
Tergitol 7 (Sodium heptadecyl sulfate)
-
Sterile distilled water
-
Sterile flasks or tubes
Procedure:
-
Prepare the this compound broth base according to the manufacturer's instructions, but do not add the iodine-iodide solution yet.
-
Before autoclaving (if the base medium requires it), add Tergitol 7 to the broth base at a concentration of 1 ml/L.
-
Autoclave the broth base with Tergitol 7.
-
Cool the broth to 45-50°C.
-
Just before use, aseptically add the freshly prepared iodine-iodide solution.
-
Mix well and dispense into sterile containers.
Mandatory Visualization
Caption: Workflow for Salmonella enrichment using this compound broth.
Caption: this compound reduction pathway in Salmonella.
References
- 1. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmmedia.in [tmmedia.in]
- 3. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 4. Mueller Kauffman this compound Novobiocin Broth Base [himedialabs.com]
- 5. biotrading.com [biotrading.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. The Alternative Electron Acceptor this compound Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery of Salmonella by Using Selenite Brilliant Green Sulfa Enrichment Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The genetic basis of this compound respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrathionate Broth Efficacy in Diverse Sample Matrices
Welcome to the Technical Support Center for Tetrathionate Broth users. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of various sample matrices on the efficacy of this compound (TT) broth for Salmonella enrichment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound broth for Salmonella selection?
A1: this compound broth's selectivity relies on the ability of Salmonella to reduce this compound, an ion formed by the addition of an iodine-potassium iodide solution to the broth base.[1] Most non-pathogenic enteric bacteria are inhibited by this compound, while Salmonella possesses the enzyme this compound reductase, allowing it to thrive.[1] The broth also contains bile salts and brilliant green to inhibit Gram-positive bacteria and some coliforms.[1]
Q2: My Salmonella recovery is low when testing food samples. What could be the cause?
A2: Low recovery of Salmonella from food samples can be attributed to several factors related to the sample matrix. These include the presence of inhibitory substances (e.g., in spices), high levels of competing background microflora, high-fat content that may physically protect competing bacteria or interfere with broth components, and low pH of the food sample which can inhibit Salmonella growth.[2] Stressed or injured Salmonella cells from food processing may also not recover well in a highly selective enrichment broth like this compound.[2]
Q3: Can I use this compound broth for all types of food samples?
A3: While this compound broth is widely used, its efficacy can vary significantly with the food matrix. For some matrices, a pre-enrichment step in a non-selective broth like Buffered Peptone Water (BPW) is crucial to resuscitate injured Salmonella cells before selective enrichment.[2][3] For certain foods, alternative enrichment broths such as Rappaport-Vassiliadis (RV) broth may yield better recovery rates. The choice of enrichment strategy often depends on the specific food being tested and the expected level of contamination.[2][3]
Q4: I am seeing growth of non-Salmonella organisms in my this compound broth. How can I troubleshoot this?
A4: Growth of non-Salmonella organisms, such as Proteus species, can occur as they may also possess this compound reductase.[4] To mitigate this, ensure proper incubation temperatures are maintained (typically 35-37°C or 43°C depending on the protocol).[4][5] Subculturing from the TT broth onto a highly selective agar medium for Salmonella (e.g., XLD, BGA) is a critical step to isolate Salmonella colonies from the background microbiota.[4] Additionally, for some samples, modifications to the TT broth formulation, such as the addition of novobiocin, can help to suppress the growth of competing organisms.
Q5: How does a high-fat food matrix affect the performance of this compound broth?
A5: High-fat matrices can present a challenge for Salmonella detection. The fat can create a physical barrier, potentially sequestering bacteria and preventing their contact with the selective agents in the broth. While some studies suggest that high-fat content can have a protective effect on Salmonella survival, the direct impact on the chemical efficacy of this compound broth is not fully elucidated. Proper homogenization of fatty food samples is crucial to ensure an even distribution of the sample in the broth.
Troubleshooting Guides
Issue 1: Poor Salmonella Recovery from Spice Samples
| Potential Cause | Troubleshooting Step |
| Inhibitory Compounds: Many spices contain natural antimicrobial compounds that can inhibit Salmonella growth. | 1. Increase Sample Dilution: For highly inhibitory spices like cinnamon, a higher sample-to-broth ratio (e.g., 1:100) may be necessary to dilute the inhibitory compounds. 2. Use a Neutralizing Pre-enrichment Broth: Supplementing the pre-enrichment broth (e.g., Buffered Peptone Water) with neutralizing agents can help to inactivate the antimicrobial properties of the spice. |
| High Background Flora: Spices can have a high bioburden of competing microorganisms. | 1. Selective Pre-enrichment: Consider adding a selective supplement to the pre-enrichment broth to suppress background flora before enrichment in this compound broth. 2. Modified this compound Broth: A modified TT broth formulation with reduced brilliant green or lower this compound concentration may be less harsh on potentially stressed Salmonella while still providing selectivity. |
Issue 2: False Negatives in Dairy and High-Fat Food Samples
| Potential Cause | Troubleshooting Step |
| Poor Homogenization: Fat globules can entrap bacteria, preventing their exposure to the enrichment broth. | 1. Thorough Homogenization: Use a stomacher or blender for a sufficient time to ensure the sample is completely emulsified in the pre-enrichment broth. 2. Enzyme Treatment: For some dairy matrices, pre-treatment with enzymes to break down fats and proteins may improve bacterial release. |
| High Calcium Content: Calcium in dairy products can potentially interact with components of the broth. | 1. Adjust Pre-enrichment: Ensure a well-buffered pre-enrichment broth is used to maintain a stable pH. |
Issue 3: Inconsistent Results with Acidic Food Samples
| Potential Cause | Troubleshooting Step |
| Low pH Inhibition: The acidity of the food sample can lower the pH of the enrichment broth, inhibiting the growth of Salmonella. | 1. pH Adjustment: Measure the pH of the sample/broth mixture after homogenization and adjust to a neutral pH (around 6.8-7.2) before incubation. 2. Use a Well-Buffered Pre-enrichment Broth: Buffered Peptone Water is designed to resist pH changes. |
Quantitative Data Presentation
Table 1: Comparison of Salmonella Recovery from Cilantro using Standard and Modified this compound Broth Formulations after 24-hour Non-selective Pre-enrichment
| Selective Enrichment Broth | Recovery Rate (%) |
| Rappaport-Vassiliadis (RV) | 77 |
| Standard this compound (TT) | 69 |
| Modified TT (TTA - no brilliant green) | 92 |
| Modified TT (TTB - no brilliant green, reduced iodine) | 92 |
Data adapted from a study on the early recovery of Salmonella from food.
Experimental Protocols
Protocol 1: Standard Salmonella Enrichment for Food Samples (FDA BAM Method)
-
Non-selective Pre-enrichment: Aseptically combine 25g of the food sample with 225 mL of Buffered Peptone Water (BPW).[5] Homogenize the sample by massaging or stomaching for 2 minutes.[5] Incubate at 35 ± 2°C for 24 hours.[5]
-
Selective Enrichment:
-
Transfer 1.0 mL of the pre-enrichment culture to 10 mL of this compound (TT) Broth.[5]
-
Transfer 0.1 mL of the pre-enrichment culture to 10 mL of Rappaport-Vassiliadis (RV) Broth.
-
-
Incubation: Incubate the TT broth at 43 ± 0.2°C and the RV broth at 42 ± 0.2°C for 24 ± 2 hours.[5]
-
Plating: Streak a loopful from each selective enrichment broth onto selective agar plates (e.g., XLD, HE, BS agars).
-
Confirmation: Incubate plates and examine for characteristic Salmonella colonies. Perform biochemical and serological confirmation of presumptive positive colonies.
Protocol 2: Modified this compound Broth Preparation for Improved Recovery
This protocol describes modifications that have been shown to improve Salmonella recovery in some matrices.
-
TT Broth Base Preparation: Prepare this compound broth base according to the manufacturer's instructions.[1]
-
Modification A (TTA): Omit the addition of the brilliant green dye solution. Add the iodine-potassium iodide solution as per the standard protocol.
-
Modification B (TTB): Omit the addition of the brilliant green dye solution and reduce the concentration of the iodine-potassium iodide solution by half.
-
Inoculation and Incubation: Proceed with inoculation from the pre-enrichment culture and incubate as per the standard protocol.
Mandatory Visualizations
Caption: Standard FDA BAM workflow for Salmonella detection in food.
Caption: Troubleshooting guide for poor Salmonella recovery.
References
- 1. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 4. dalynn.com [dalynn.com]
- 5. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Tetrathionate Broth vs. Rappaport-Vassiliadis Broth for Superior Salmonella Isolation
A comprehensive guide for researchers and drug development professionals on the differential performance of two primary selective enrichment broths for Salmonella detection. This guide synthesizes experimental data to provide a clear comparison of their efficacy, selectivity, and optimal applications.
In the critical pursuit of isolating Salmonella species from a multitude of sample types, the choice of selective enrichment broth is a pivotal step that can significantly influence recovery rates and the accuracy of detection. Two of the most widely utilized and recommended media are Tetrathionate (TT) broth and Rappaport-Vassiliadis (RV) broth. While both are designed to foster the growth of Salmonella while inhibiting competing microorganisms, their formulations and selective pressures differ, leading to varied performance across different sample matrices and Salmonella serovars. This guide provides an in-depth, data-driven comparison of TT and RV broths to aid researchers in selecting the most appropriate medium for their specific needs.
Principles of Selective Enrichment: A Look Under the Hood
The efficacy of both TT and RV broths lies in their unique formulations that create a hostile environment for non-Salmonella bacteria, while providing conditions favorable for Salmonella proliferation.
This compound (TT) Broth: The selective action of TT broth hinges on the ability of Salmonella to reduce this compound, an ion formed by the addition of an iodine-iodide solution to the thiosulfate in the broth base.[1][2] Most coliforms and other enteric bacteria are inhibited by the presence of this compound.[2] Bile salts are also included in the formulation to suppress the growth of Gram-positive bacteria.[1][3] Calcium carbonate is added to buffer the medium, as this compound reduction by Salmonella produces sulfuric acid.[1]
Rappaport-Vassiliadis (RV) Broth: The selective principles of RV broth are multifactorial. It leverages the ability of Salmonella to thrive in a high osmotic pressure environment, created by a high concentration of magnesium chloride.[4][5] Furthermore, the presence of malachite green dye inhibits many non-Salmonella Gram-positive and some Gram-negative bacteria.[4][6] The low pH of the medium also contributes to its selectivity, as Salmonella are generally more resistant to acidic conditions than many other enteric microorganisms.[4][6]
Performance Showdown: Quantitative Data from Comparative Studies
The superiority of one broth over the other is often context-dependent, varying with the sample type and the specific Salmonella serovars being targeted. The following tables summarize quantitative data from several studies, highlighting the recovery rates of Salmonella using TT and RV broths.
Table 1: Comparison of Salmonella Recovery from Meat Products
| Sample Type | Number of Samples | Broth Type | Positive Samples (%) | Reference |
| Meat Products | 553 | Rappaport-Vassiliadis (RV) | 36% | [7] |
| This compound Brilliant Green (TBG) | 28% | [7] | ||
| Poultry Carcasses | 100 | Rappaport-Vassiliadis (RV) | 69% | [6] |
| This compound (TT) | 58.6% | [6] |
Table 2: Comparison of Salmonella Recovery from Environmental and Animal Samples
| Sample Type | Number of Samples | Broth Type | Positive Samples (%) | Reference |
| Sewage Sludge | Not Specified | Rappaport-Vassiliadis (RV) | Higher isolation rates | [1] |
| Muller-Kauffmann this compound (MKT) | Lower isolation rates | [1] | ||
| Animal Waste Biogas Plants | 481 | Rappaport-Vassiliadis (RV) | Significantly better | [5] |
| This compound (TT) with pre-enrichment | [5] | |||
| This compound (TT) without pre-enrichment | Significantly poorer | [5] |
Table 3: Comparison of Salmonella Recovery from Various Food Products (Collaborative Study)
| Food Type | Total Test Portions | Broth Type | Positive Portions | Reference |
| Raw, highly contaminated foods & poultry feed | 1125 | Rappaport-Vassiliadis (RV) at 42°C | 409 | [8] |
| This compound (TT) at 43°C | 368 | [8] | ||
| This compound (TT) at 35°C | 310 | [8] |
Experimental Protocols: A Step-by-Step Guide to Salmonella Isolation
Standardized protocols are crucial for reproducible and reliable results. The methodologies outlined below are based on guidelines from the U.S. Food and Drug Administration (FDA) Bacteriological Analytical Manual (BAM) and the International Organization for Standardization (ISO) 6579.[9][10]
Pre-enrichment
This initial step is designed to resuscitate injured Salmonella cells and allow them to multiply before being introduced to the selective environment of the enrichment broths.
-
Medium: Buffered Peptone Water (BPW) is commonly used.[7][11]
-
Procedure: Aseptically add 25 grams or 25 mL of the sample to 225 mL of BPW.[9] For certain food matrices, other non-selective broths like Lactose Broth or Trypticase Soy Broth may be recommended.[9]
-
Incubation: Incubate the mixture at 35-37°C for 18-24 hours.[7][11]
Selective Enrichment
Following pre-enrichment, the culture is transferred to both TT and RV broths to selectively encourage the growth of Salmonella.
-
This compound (TT) Broth:
-
Inoculation: Transfer 1 mL of the pre-enrichment culture to 10 mL of TT broth.[7]
-
Incubation: The incubation temperature for TT broth can vary. For high microbial load foods, incubation at 43°C is often recommended, while for low microbial load foods, 35°C is used.[12] Incubation is typically for 24 ± 2 hours.[12]
-
-
Rappaport-Vassiliadis (RV) Broth:
Plating on Selective Agar
After selective enrichment, a loopful of culture from each broth is streaked onto selective and differential agar plates to obtain isolated colonies.
-
Common Media: Xylose Lysine Deoxycholate (XLD) Agar, Hektoen Enteric (HE) Agar, and Bismuth Sulfite (BS) Agar are frequently used.[7]
-
Incubation: Plates are incubated at 35-37°C for 24-48 hours.
Confirmation
Presumptive Salmonella colonies (e.g., black colonies on XLD or BS agar, blue-green colonies with or without black centers on HE agar) are then subjected to biochemical and serological tests for confirmation.
Experimental Workflow for Salmonella Isolation
Caption: Experimental workflow for the isolation of Salmonella.
Conclusion: Making an Informed Choice
The evidence from multiple comparative studies suggests that neither this compound broth nor Rappaport-Vassiliadis broth is universally superior in all situations. However, some general trends emerge. RV broth often demonstrates higher sensitivity and recovery rates, particularly in heavily contaminated samples like meat and sewage.[1][7] Its strong selective properties are highly effective at suppressing background microflora.
Conversely, TT broth can be advantageous for certain sample types and may recover some Salmonella serovars that are inhibited by the components of RV broth. The use of different incubation temperatures for TT broth allows for its application to both high and low microbial load foods.[12]
For comprehensive screening and to maximize the chances of Salmonella detection, many standard methods, including the FDA BAM and ISO 6579, recommend the parallel use of both TT and RV broths.[10][12] This dual enrichment strategy accounts for the variability in sample matrices and the diverse characteristics of Salmonella serovars, providing a more robust and reliable approach to Salmonella isolation. Ultimately, the choice and application of these broths should be guided by the specific research objectives, the nature of the sample, and adherence to validated, standardized protocols.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 4. hoachattitan.vn [hoachattitan.vn]
- 5. himedialabs.com [himedialabs.com]
- 6. microxpress.in [microxpress.in]
- 7. scribd.com [scribd.com]
- 8. himedialabs.com [himedialabs.com]
- 9. fda.gov [fda.gov]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. erfan.it [erfan.it]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. liofilchem.net [liofilchem.net]
A Comparative Guide: Selenite Cystine Broth vs. Tetrathionate Broth for Clinical Sample Analysis
For researchers and drug development professionals working with enteric pathogens, the choice of enrichment broth is a critical first step in the successful isolation and identification of target organisms from clinical samples. Selenite Cystine Broth and Tetrathionate Broth are two of the most commonly employed selective enrichment media, particularly for the recovery of Salmonella species. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate medium for your research needs.
Principles of Selective Enrichment
Both Selenite Cystine Broth and this compound Broth are formulated to suppress the growth of commensal gastrointestinal bacteria, such as E. coli and Gram-positive organisms, while allowing facultative anaerobes like Salmonella to proliferate.
Selenite Cystine Broth utilizes sodium selenite as its primary selective agent.[1][2][3] It is believed that selenite's toxicity to many microorganisms is due to the incorporation of selenium analogues into sulfur-containing amino acids in their proteins.[1] The addition of L-cystine is intended to enhance the recovery of Salmonella.[2][4]
This compound Broth employs this compound, formed by the addition of an iodine-potassium iodide solution to a thiosulfate-containing base, to inhibit coliforms and other gut flora.[5] Salmonella species possess the enzyme this compound reductase, enabling them to utilize this compound as an electron acceptor under anaerobic conditions, thus giving them a competitive growth advantage.[5]
Performance Comparison: Experimental Data
The efficacy of these broths can be influenced by the specific pathogen being targeted, the sample matrix, and the subsequent isolation media. Below is a summary of quantitative data from various studies comparing the recovery rates of Salmonella using Selenite Cystine (SC) Broth and this compound (TT) Broth.
| Study Focus | Sample Type | Target Organism | Broth Performance Comparison | Reference |
| Poultry Carcasses | Poultry | Salmonella | This compound Broth (58.6% positive) was more effective than Selenite Cystine Broth (24.1% positive). | [6] |
| Human Stool | Salmonella | Nontyphi Salmonella | In a study of 1297 stool samples, Rappaport-Vassiliadis (RV) broth yielded the highest recovery (86.0%), followed by Buffered Peptone Water (78.6%) and then Selenite Broth (77.3%). | [7][8] |
| Highly Contaminated Foods | Frog legs, lettuce | Salmonella | This compound Broth incubated at 43°C yielded significantly more Salmonella-positive tests than Selenite Cystine Broth incubated at 35°C. | [9] |
| Foods with Low Microbial Load | Processed foods | Salmonella | For 18 of 21 processed foods, no significant differences were observed in the recovery of Salmonella spp. between Selenite Cystine and this compound broths. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the use of Selenite Cystine Broth and this compound Broth for the enrichment of Salmonella from clinical stool samples.
Selenite Cystine Broth Protocol
-
Inoculation: Aseptically transfer approximately 1 gram of the fecal specimen into a tube containing 10 mL of Selenite Cystine Broth.[4]
-
Incubation: Incubate the inoculated broth aerobically at 35°C for 12-24 hours.[4] It is important not to incubate for longer than 24 hours as the selective properties of selenite can diminish, allowing for the overgrowth of competing organisms.[2][11]
-
Subculture: After incubation, streak a loopful of the enriched broth onto selective and differential agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar, Hektoen Enteric (HE) Agar, or Salmonella-Shigella (SS) Agar.[4]
-
Further Analysis: Incubate the plates at 35°C for 18-24 hours and examine for characteristic colonies. Proceed with biochemical and serological identification of presumptive Salmonella colonies.
This compound Broth Protocol
-
Preparation: Prior to use, add an iodine-potassium iodide solution to the this compound Broth base.
-
Inoculation: Aseptically add 1 mL of a pre-enrichment culture (e.g., from Buffered Peptone Water) to 10 mL of this compound Broth.[1]
-
Incubation: Incubate the inoculated broth at 35°C or 43°C for 24 ± 2 hours.[1][9] The higher incubation temperature can increase the selectivity for Salmonella.
-
Subculture: Following enrichment, streak a loopful of the broth onto selective and differential agar plates.
-
Further Analysis: Incubate the plates and proceed with the identification of suspect colonies as described for the Selenite Cystine Broth protocol.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the isolation of Salmonella from clinical samples using Selenite Cystine Broth and this compound Broth.
Concluding Remarks
The choice between Selenite Cystine Broth and this compound Broth is not always straightforward and may depend on the specific research context. For highly contaminated samples, this compound Broth, particularly when incubated at a higher temperature, may offer superior selectivity.[9] However, for some sample types with low microbial loads, the performance of the two broths may be comparable.[10] It is also noteworthy that some studies have shown other enrichment broths, such as Rappaport-Vassiliadis, to be more effective than both Selenite Cystine and this compound broths in certain scenarios.[6][7][8]
Ultimately, the optimal approach may involve the parallel use of multiple enrichment broths to maximize the chances of recovering the target pathogen. It is recommended that laboratories validate their chosen methods based on their specific sample types and target organisms to ensure the highest quality and most reliable results.
References
- 1. gest.joyadv.it [gest.joyadv.it]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. dilaco.com [dilaco.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 6. scielo.br [scielo.br]
- 7. Efficiency of Plating Media and Enrichment Broths for Isolating Salmonella Species from Human Stool Samples: A Comparison Study [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Relative effectiveness of selenite cystine broth, this compound broth, and Rappaport-Vassiliadis medium for the recovery of Salmonella from raw flesh and other highly contaminated foods: precollaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
Performance Evaluation of Commercial Tetrathionate Broth Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Performance Comparison
The following tables summarize the quantitative data from a study comparing the performance of the standard U.S. Food and Drug Administration's Bacteriological Analytical Manual (FDA BAM) tetrathionate (TT) broth with two modified formulations, TTA and TTB. TTA is a modification of the TT broth base with the standard 2.0% iodine-potassium iodide (I2-KI) solution but without brilliant green. TTB is a further modification containing only 1.0% of the I2-KI solution and no brilliant green.[1]
Table 1: Recovery of Salmonella Strains from Different this compound Broth Formulations [1]
| Salmonella Strain Set | Inoculum Level (CFU/mL) | FDA BAM TT (%) | TTA (%) | TTB (%) | Rappaport-Vassiliadis (RV) (%) |
| Subspecies Set (55 strains) | 10³ | 15 | 89 | 93 | 56 |
| 10⁵ | 75 | - | - | 95 | |
| Outbreak Cluster Set (26 strains) | 10³ | 4 | 85 | 88 | 58 |
| 10⁵ | 73 | - | - | 100 | |
| Food Set (20 strains) | 10³ | 40 | 90 | 95 | 65 |
| 10⁵ | 80 | - | - | 100 | |
| Overall (101 strains) | 10³ | 17 | 88 | 92 | 58 |
| 10⁵ | 75 | - | - | 97 |
Data adapted from "Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth".[1]
Table 2: Recovery of Salmonella from Inoculated Cilantro using Different this compound Broth Formulations after a 24-hour Non-selective Pre-enrichment [1]
| Non-selective Pre-enrichment Broth | Selective Enrichment Broth | Number of Positive Samples / Total Samples | Recovery Rate (%) |
| Lactose Broth | RV | 10 / 13 | 77 |
| TT | 9 / 13 | 69 | |
| TTA | 12 / 13 | 92 | |
| TTB | 12 / 13 | 92 |
Data adapted from "Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth".[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance evaluation of this compound broth formulations, based on standardized methods such as the FDA BAM and ISO 6579.
Preparation of this compound Broth Formulations
a) Standard FDA BAM this compound (TT) Broth: This formulation is prepared as per the FDA's Bacteriological Analytical Manual. It consists of a this compound broth base containing polypeptone, bile salts, calcium carbonate, and sodium thiosulfate. On the day of use, the base is supplemented with an iodine-potassium iodide (I2-KI) solution and a brilliant green solution.
b) Modified this compound Broth A (TTA): This formulation uses the same this compound broth base as the standard FDA BAM TT broth. It is supplemented with a 2.0% I2-KI solution, but brilliant green is omitted.[1]
c) Modified this compound Broth B (TTB): This formulation also uses the same this compound broth base. It is supplemented with a reduced concentration of 1.0% I2-KI solution, and brilliant green is also omitted.[1]
Salmonella Recovery from Pure Cultures
This experiment evaluates the ability of the different broth formulations to recover a diverse panel of Salmonella strains.
-
Inoculum Preparation: A collection of Salmonella isolates is cultured on a non-selective agar, such as Tryptic Soy Agar (TSA), at 35 ± 2°C for 24 ± 2 hours. Colonies are then used to prepare a suspension in a suitable diluent to achieve the target inoculum levels (e.g., 10³ and 10⁵ CFU/mL).
-
Enrichment: Aliquots of the prepared Salmonella suspensions are inoculated into tubes containing each of the this compound broth formulations (FDA BAM TT, TTA, and TTB) and a control enrichment broth such as Rappaport-Vassiliadis (RV) broth.
-
Incubation: The inoculated this compound broth tubes are incubated at 43 ± 0.2°C for 24 ± 2 hours. RV broth is incubated at 42 ± 0.2°C for 24 ± 2 hours.
-
Isolation and Confirmation: After incubation, a loopful from each enrichment broth is streaked onto a selective and differential agar, such as Xylose Lysine Tergitol 4 (XLT4) Agar. The plates are incubated at 35 ± 2°C for 24 ± 2 hours. Suspect Salmonella colonies (e.g., black colonies on XLT4) are then confirmed using biochemical and/or serological methods.
Salmonella Recovery from Food Matrices (e.g., Cilantro)
This experiment assesses the performance of the broth formulations in a more complex environment, simulating real-world food testing.
-
Sample Preparation and Inoculation: A food sample (e.g., 25g of cilantro) is placed in a sterile filter bag. A known concentration of a Salmonella strain is inoculated onto the sample and allowed to attach.
-
Non-selective Pre-enrichment: A non-selective pre-enrichment broth, such as Buffered Peptone Water (BPW) or Lactose Broth, is added to the sample bag (e.g., 225 mL). The sample is homogenized and incubated at 35 ± 2°C for 24 ± 2 hours. This step allows for the resuscitation of any injured Salmonella cells.
-
Selective Enrichment: Aliquots from the pre-enrichment culture are transferred to each of the this compound broth formulations and RV broth. For this compound broths, 1 mL of the pre-enrichment culture is typically added to 10 mL of broth. For RV broth, 0.1 mL is added to 10 mL of broth.
-
Incubation: The inoculated selective enrichment broths are incubated as described in the pure culture recovery protocol.
-
Isolation and Confirmation: The isolation and confirmation steps are the same as described in the pure culture recovery protocol.
Mandatory Visualization
Caption: Experimental workflow for Salmonella detection.
References
A Comparative Analysis of Incubation Temperatures for Tetrathionate Broth in Salmonella Enrichment
A definitive guide for researchers and laboratory professionals on optimizing Salmonella recovery through temperature-controlled selective enrichment.
Tetrathionate Broth serves as a cornerstone in the selective enrichment of Salmonella species from a variety of clinical, environmental, and food samples. A critical, yet often debated, parameter in this protocol is the incubation temperature. This guide provides a comparative study of commonly employed incubation temperatures for this compound broth, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.
The selectivity of this compound broth relies on the ability of Salmonella to reduce this compound, an activity absent in many competing enteric bacteria.[1][2] Temperature plays a pivotal role in modulating the metabolic rates of both Salmonella and background microflora, thereby influencing the recovery of the target organism. The two most frequently utilized temperature ranges for incubation are 35-37°C and 42-43°C.
Comparative Performance at Different Incubation Temperatures
The choice of incubation temperature for this compound broth represents a trade-off between sensitivity and specificity. Lower temperatures may permit the growth of a broader range of Salmonella serovars, including those that are less thermotolerant, while higher temperatures are more effective at inhibiting competing non-Salmonella microorganisms.
A study investigating the isolation of Salmonella Brandenburg, a serovar that grows poorly at 42°C, demonstrated that incubation at 35°C yielded a better detection rate compared to 42°C, particularly when the initial bacterial load was high.[3] Conversely, for many applications, incubation at elevated temperatures of 42°C or 43°C is recommended to enhance the selectivity of the broth by inhibiting background flora.[4][5] The Food and Drug Administration (FDA) Bacteriological Analytical Manual (BAM) suggests an incubation temperature of 43 ± 0.2°C for this compound broth.[4]
The following table summarizes the key considerations for each temperature range based on available data:
| Incubation Temperature | Advantages | Disadvantages | Recommended Use Cases |
| 35-37°C | - Broader recovery of Salmonella serovars, including heat-sensitive strains.[3] - May be less stressful for injured Salmonella cells. | - Reduced selectivity, allowing for more growth of competing microorganisms.[6] - Potential for false-negative results due to overgrowth of background flora. | - Isolation of specific, less thermotolerant Salmonella serovars. - Analysis of samples with low levels of competing microflora. |
| 42-43°C | - Enhanced selectivity by inhibiting the growth of many non-Salmonella enteric bacteria.[4][5] - Recommended by several regulatory bodies for improved specificity.[4] | - May inhibit the growth of some Salmonella serovars, such as S. Dublin and some strains of S. Brandenburg.[3] - Potential for false-negative results if the target serovar is sensitive to higher temperatures. | - Routine screening of food, environmental, and clinical samples where common Salmonella serovars are expected. - Analysis of samples with high levels of background microorganisms. |
Experimental Protocol
The following is a generalized experimental workflow for a comparative evaluation of incubation temperatures for this compound broth.
Sample Preparation and Pre-enrichment
For food and environmental samples, a non-selective pre-enrichment step is crucial to resuscitate injured Salmonella cells.
-
Aseptically weigh 25g of the sample into a sterile stomacher bag.
-
Add 225ml of Buffered Peptone Water (BPW).
-
Homogenize the sample in a stomacher for 2 minutes.
-
Incubate the pre-enrichment culture at 37 ± 1°C for 18-24 hours.
Selective Enrichment in this compound Broth
-
Following pre-enrichment, transfer 1ml of the culture into 10ml of this compound Broth base.
-
Just before use, supplement the this compound Broth with the required iodine-potassium iodide solution and brilliant green dye.
-
Prepare two sets of inoculated this compound broth tubes for each sample.
-
Incubate one set at 37 ± 1°C for 24 ± 2 hours.
-
Incubate the second set at 42 ± 0.5°C for 24 ± 2 hours.
Isolation and Identification
-
After incubation, streak a loopful from each this compound broth culture onto selective agar plates, such as Xylose Lysine Deoxycholate (XLD) Agar and Brilliant Green Sulfa (BGS) Agar.
-
Incubate the agar plates at 37 ± 1°C for 24-48 hours.
-
Examine the plates for characteristic Salmonella colonies (e.g., black colonies on XLD).
-
Perform biochemical and serological confirmation of presumptive Salmonella colonies.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing 37°C and 42°C incubation of this compound broth.
Conclusion
The optimal incubation temperature for this compound broth is contingent upon the specific objectives of the analysis. For general screening purposes where common, robust Salmonella serovars are targeted, incubation at 42-43°C offers superior selectivity against competing microorganisms. However, when the aim is to recover a broader range of serovars, including those that may be thermolabile, or when analyzing samples with an anticipated low level of background flora, incubation at 35-37°C is a more prudent choice. It is recommended that laboratories validate their chosen incubation temperature based on the sample types they routinely test and the target Salmonella serovars of interest. For comprehensive screening, employing both a lower and a higher incubation temperature in parallel can maximize the probability of Salmonella detection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Efficacy of Tetrathionate Broth for Salmonella Serotype Recovery
For decades, tetrathionate (TT) broth has been a staple in the selective enrichment of Salmonella species from a variety of samples, including clinical, food, and environmental specimens. Its efficacy, however, is not uniform across all Salmonella serotypes and can be influenced by the sample matrix and incubation conditions. This guide provides a comprehensive comparison of this compound broth with alternative enrichment media, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal enrichment strategy for their specific needs.
Principles of this compound Broth Selectivity
This compound broth's selective action hinges on the ability of Salmonella to reduce this compound, an advantage not shared by many other enteric bacteria. Key components of the medium contribute to its selectivity:
-
This compound: Formed by the addition of an iodine-iodide solution to the thiosulfate in the broth base, it inhibits the growth of many coliforms and other Gram-negative bacteria. Salmonella species, possessing the enzyme this compound reductase, can utilize this compound as an electron acceptor under anaerobic conditions, allowing them to proliferate.[1][2]
-
Bile Salts and Brilliant Green: These components act as inhibitory agents, primarily against Gram-positive bacteria and some non-Salmonella Gram-negative organisms.[3]
-
Calcium Carbonate: This acts as a buffer to neutralize the sulfuric acid produced during this compound reduction, maintaining a favorable pH for Salmonella growth.[1]
Comparative Efficacy of Enrichment Broths
The choice of enrichment broth can significantly impact the recovery of Salmonella. While this compound broth is widely used, studies have shown that other broths, particularly Rappaport-Vassiliadis (RV) broth, may offer superior recovery for certain serotypes and sample types.
Quantitative Data Summary
The following tables summarize the recovery rates of different Salmonella serotypes in this compound broth compared to other common enrichment broths from various studies.
Table 1: Recovery of Salmonella from Poultry Carcasses
| Enrichment Broth | Number of Positive Samples (out of 100) | Recovery Rate (%) |
| This compound Brilliant Green (TBG) Broth | 17 | 58.6% |
| Rappaport-Vassiliadis (RV) Broth | 20 | 69.0% |
| Selenite Cystine (SC) Broth | 7 | 24.1% |
Data from a study evaluating 100 poultry carcasses. The difference between TBG and RV was not statistically significant, but both were more effective than SC broth.[4]
Table 2: Recovery of Salmonella from Artificially Contaminated Low Microbial Load Foods
| Food Matrix | Salmonella Serovar | TT Broth (35°C) | TT Broth (43°C) | RV Medium (42°C) | SC Broth (35°C) |
| Gelatin | S. Typhimurium | 20/20 | 20/20 | 15/20 | 20/20 |
| Guar Gum (Brand A) | S. Montevideo | 20/20 | 19/20 | 12/20 | 20/20 |
| Guar Gum (Brand B) | S. Montevideo | 20/20 | 20/20 | 14/20 | 20/20 |
| Instant Nonfat Dry Milk | S. Montevideo | 20/20 | 18/20 | 13/20 | 19/20 |
Number of Salmonella-positive replicates out of 20. TT broth at 35°C generally showed the highest or equivalent recovery rates in this study.[5][6]
Table 3: Recovery Rates of a Panel of Salmonella Isolates in Different Broth Formulations
| Salmonella Isolate Set | Inoculum Level (CFU/mL) | BAM TT Broth | Modified TT Broth A (TTA) | Modified TT Broth B (TTB) | BAM RV Broth |
| Subspecies set (55 strains) | 105 | 75% | - | - | 95% |
| Outbreak cluster set (26 strains) | 105 | 73% | - | - | 100% |
| Food set (20 strains) | 105 | 80% | - | - | 100% |
| All SAFE isolates (101 strains) | 103 | 17% | 88% | 92% | 58% |
BAM TT is the standard formulation. TTA and TTB are modified versions with no brilliant green and reduced this compound levels. The modified TT broths showed significantly improved recovery at lower inoculum levels.[7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are outlines of standard protocols for Salmonella enrichment.
ISO 6579-1:2017 Protocol for Salmonella Detection
This international standard specifies a horizontal method for the detection of Salmonella.
-
Pre-enrichment:
-
Aseptically add 25 g or 25 mL of the test sample to 225 mL of Buffered Peptone Water (BPW).
-
Incubate at 34-38°C for 18 ± 2 hours.
-
-
Selective Enrichment:
-
Muller-Kauffmann this compound-novobiocin (MKTTn) broth: Transfer 1 mL of the pre-enrichment culture to 10 mL of MKTTn broth. Incubate at 37 ± 1°C for 24 ± 3 hours.[9][10][11]
-
Rappaport-Vassiliadis Soya (RVS) broth: Transfer 0.1 mL of the pre-enrichment culture to 10 mL of RVS broth. Incubate at 41.5 ± 1°C for 24 ± 3 hours.[9][11]
-
-
Plating on Selective Agar:
-
From each selective enrichment broth, streak a loopful of culture onto Xylose Lysine Deoxycholate (XLD) agar and a second complementary selective agar (e.g., Brilliant Green Agar).
-
Incubate the plates at 37 ± 1°C for 24 ± 3 hours.
-
-
Confirmation:
-
Presumptive Salmonella colonies are then confirmed through biochemical and serological tests.
-
General Protocol for this compound Broth Enrichment
-
Medium Preparation:
-
Inoculation:
-
Inoculate the TT broth with the sample or a portion of the pre-enrichment culture (typically a 1:10 ratio).[12]
-
-
Incubation:
-
Incubate at 35°C, 37°C, or 43°C for 18-24 hours. The optimal temperature can vary depending on the sample type and target serotype.[4]
-
-
Subculture:
-
After incubation, subculture a loopful of the broth onto selective agar plates for isolation and identification.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of Salmonella detection using this compound broth and the signaling pathway of its selective action.
Caption: ISO 6579-1:2017 workflow for Salmonella detection.
Caption: Mechanism of this compound broth selectivity.
Discussion and Recommendations
The choice between this compound broth and other enrichment media is not always straightforward and should be guided by the specific context of the analysis.
-
For general screening of food and environmental samples, the ISO 6579-1:2017 standard, which recommends the parallel use of MKTTn and RVS broths, is a robust approach. This dual enrichment strategy increases the likelihood of recovering a wider range of Salmonella serotypes.
-
This compound broth, particularly formulations without brilliant green and with reduced this compound concentrations, can be highly effective, especially for recovering stressed or low numbers of Salmonella. [7][8]
-
For certain serotypes, this compound broth may be less effective or even inhibitory. For example, some studies indicate that S. Pullorum and S. Gallinarum may be inhibited by this compound broth.[13] In such cases, alternative enrichment broths like selenite cystine broth may be more appropriate.
-
Incubation temperature is a critical parameter. While higher temperatures (e.g., 43°C) can enhance the selectivity of this compound broth, they may also be inhibitory to some Salmonella serovars. Therefore, the optimal incubation temperature should be carefully considered based on the target serotypes and sample matrix.[4]
-
The presence of competing microflora can influence the performance of this compound broth. While it is effective at inhibiting many coliforms, some bacteria, such as Proteus species, can also reduce this compound and grow in the medium.[1] The addition of novobiocin to the broth, as in the MKTTn formulation, can help to suppress the growth of such competitors.[10]
References
- 1. dalynn.com [dalynn.com]
- 2. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. scielo.br [scielo.br]
- 5. Relative effectiveness of selenite cystine broth, this compound broth, and Rappaport-Vassiliadis medium for the recovery of Salmonella spp. from foods with a low microbial load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of this compound Broth [frontiersin.org]
- 9. scribd.com [scribd.com]
- 10. neogen.com [neogen.com]
- 11. triphuc.com [triphuc.com]
- 12. Recovery of Salmonella by Using Selenite Brilliant Green Sulfa Enrichment Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
Battle of the Broths: A Comparative Guide to Salmonella Enrichment for Poultry Sample Analysis
A critical step in ensuring poultry safety is the accurate and efficient detection of Salmonella. The choice of enrichment broth significantly impacts the recovery rate of this pathogen. This guide provides a comparative analysis of commonly used enrichment broths, supported by experimental data, to aid researchers in selecting the optimal medium for their specific needs.
Executive Summary
The recovery of Salmonella from poultry samples is a multi-step process, with the selective enrichment phase being paramount for the proliferation of target organisms while inhibiting background microflora. Among the most widely used enrichment broths are Rappaport-Vassiliadis (RV) broth, Tetrathionate (TT) broth, and Selenite Cystine (SC) broth. Experimental evidence consistently demonstrates that RV and TT broths outperform SC broth in the recovery of Salmonella from poultry. Furthermore, the use of a pre-enrichment step with Buffered Peptone Water (BPW) is a standard and crucial practice to resuscitate injured Salmonella cells before their introduction into selective enrichment.
Performance Comparison of Enrichment Broths
The efficacy of different enrichment broths in recovering Salmonella from poultry carcasses has been the subject of numerous studies. The following table summarizes the quantitative data from key experiments, highlighting the recovery rates of various broths.
| Enrichment Broth | Number of Samples | Number of Positive Samples | Recovery Rate (%) | Citation |
| Rappaport-Vassiliadis (RV) Broth | 100 | 20 | 69.0% | [1][2] |
| This compound (TT) Broth | 100 | 17 | 58.6% | [1][2] |
| Selenite Cystine (SC) Broth | 100 | 7 | 24.1% | [1][2] |
| Müller-Kauffmann this compound-Brilliant Green (MKTBG) | 100 | - | 94.0% (Sensitivity) | [3] |
| Rappaport Vassiliadis (RV) | 100 | - | 97.6% (Sensitivity) | [3] |
| Selenite Cystine (SC) | 100 | - | 42.2% (Sensitivity) | [3] |
| KIMAN Broth | 100 | - | 97.6% (Sensitivity) | [3] |
As the data indicates, RV and TT broths consistently yield higher recovery rates for Salmonella from poultry samples compared to SC broth.[1][2] One study found RV broth to be the most effective, detecting Salmonella in 69% of positive samples, followed closely by TT broth at 58.6%.[1][2] SC broth was significantly less effective, with a recovery rate of only 24.1%.[1][2] Another study reported sensitivities of 97.6% for RV and a new broth, KIMAN, while MKTBG showed 94.0% sensitivity and SC broth lagged behind at 42.2%.[3]
Experimental Workflow
The isolation of Salmonella from poultry samples typically follows a standardized workflow designed to maximize the recovery of the target pathogen. This process involves pre-enrichment, selective enrichment, selective plating, and confirmation.
Detailed Experimental Protocols
Pre-enrichment
The initial step in the recovery of Salmonella involves a non-selective pre-enrichment to resuscitate potentially injured bacteria.[4][5]
-
Sample Preparation: Aseptically collect 25 grams of the poultry sample (e.g., chicken carcass rinse, ground poultry).
-
Homogenization: Add the sample to 225 ml of Buffered Peptone Water (BPW).[2] Homogenize the mixture, for example, by using a stomacher for one minute.[2]
-
Incubation: Incubate the homogenized sample at 35-37°C for 18-24 hours.[5][6] This allows for the recovery and initial growth of Salmonella.
Selective Enrichment
Following pre-enrichment, an aliquot of the culture is transferred to selective enrichment broths to encourage the growth of Salmonella while inhibiting competing microorganisms.[1][7]
-
Rappaport-Vassiliadis (RV) Broth:
-
Transfer 0.1 ml of the pre-enrichment culture to 10 ml of RV broth.
-
Incubate at 42°C for 24 hours.[8]
-
-
This compound (TT) Broth:
Plating and Confirmation
-
Selective Plating: After incubation, streak a loopful of each selective enrichment broth onto at least two different selective agar plates, such as Xylose Lysine Deoxycholate (XLD) agar and Brilliant Green Sulfa (BGS) agar.[8][10]
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.
-
Confirmation: Examine the plates for characteristic Salmonella colonies. Presumptive colonies are then confirmed using biochemical and serological tests.
Conclusion
The selection of an appropriate enrichment broth is a critical determinant for the successful isolation of Salmonella from poultry samples. The data strongly supports the use of Rappaport-Vassiliadis (RV) broth and this compound (TT) broth over Selenite Cystine (SC) broth for superior recovery rates. For optimal results, a standardized protocol involving pre-enrichment in Buffered Peptone Water followed by selective enrichment in parallel with both RV and TT broths is recommended. This dual enrichment strategy increases the probability of detecting a wider range of Salmonella serovars that may be present in the sample. Researchers and quality control professionals should consider these findings to enhance the sensitivity and reliability of their Salmonella detection methods in poultry.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Evaluation of a new enrichment broth for the isolation of Salmonella spp. from poultry products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. Selective pre-enrichment method to lessen time needed to recover Salmonella from commercial poultry processing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Broth Base [neogen.com]
- 8. foodprotection.org [foodprotection.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
statistical analysis of tetrathionate broth performance against other methods
For decades, the effective isolation of Salmonella from various sources has been a cornerstone of public health and food safety. A critical step in this process is the selective enrichment of the target pathogen, which allows for its proliferation while suppressing the growth of competing microorganisms. Tetrathionate (TT) broth has long been a widely used medium for this purpose. This guide provides a statistical analysis of TT broth's performance in comparison to other commonly used enrichment broths, supported by experimental data from multiple studies.
Performance Comparison of Enrichment Broths
The efficacy of different enrichment broths for Salmonella detection can vary depending on the sample matrix, the specific Salmonella serovar, and the overall microbial load. The following table summarizes the quantitative data from several comparative studies, highlighting the recovery rates of Salmonella using this compound broth and its alternatives.
| Sample Type | Total Samples | This compound (TT) Broth Positive | Rappaport-Vassiliadis (RV) Broth Positive | Selenite Cystine (SC) Broth Positive | Reference |
| Poultry Carcasses | 100 | 17 (58.6%) | 20 (69%) | 7 (24.1%) | [1] |
| Meat Products | 553 | 28% | 36% | Not Tested | [2][3] |
| Highly Contaminated Foods & Poultry Feed (Collaborative Study) | 1125 | 368 (TT at 43°C), 310 (TT at 35°C) | 409 (at 42°C) | 334 (at 35°C) | |
| Sewage Sludge | Not Specified | Lower isolation rates than RV | Superior isolation rates to MKT | Not Tested | [4][5] |
| Animal Waste Biogas Plants | 481 | Significantly poorer than RV and SC (without pre-enrichment) | Significantly better than other tested broths | Better than TT without pre-enrichment | [6] |
| Chicken Carcasses | 180 | 67 (using MKTTn with SM-ID 2 agar) | 111 (using RVS with SM-ID 2 agar) | Not Tested | [7] |
Key Observations:
-
Rappaport-Vassiliadis (RV) broth frequently demonstrates superior or comparable performance to this compound broth in recovering Salmonella from a variety of samples, including poultry, meat products, and environmental samples.[1][2][3][8][4][5]
-
The incubation temperature of This compound broth significantly influences its effectiveness, with 43°C often yielding better results for highly contaminated samples compared to 35°C.[8]
-
Selenite Cystine (SC) broth shows variable performance, in some cases being less effective than both TT and RV broths.[1]
-
For certain sample types, such as animal waste, TT broth without pre-enrichment was found to be significantly less effective than other methods.[6]
-
The choice of selective agar for plating after enrichment also plays a crucial role in the overall sensitivity of the detection method.[7]
Experimental Protocols
The methodologies employed in comparative studies of enrichment broths are critical for interpreting the results. Below are generalized protocols based on standard methods like ISO 6579 and practices described in the cited research.[9][10][11][12]
1. Pre-enrichment:
-
A non-selective pre-enrichment step is typically performed to resuscitate and increase the initial number of Salmonella, especially if they are stressed or present in low numbers.
-
Protocol: A 25-gram sample is homogenized in 225 mL of Buffered Peptone Water (BPW).
-
Incubation: The mixture is incubated at 37°C for 18-24 hours.[3][10]
2. Selective Enrichment:
-
Following pre-enrichment, an aliquot of the culture is transferred to selective enrichment broths to encourage the growth of Salmonella while inhibiting competitors.
-
This compound (TT) Broth Protocol:
-
Inoculate 1 mL of the pre-enrichment culture into 10 mL of TT broth.
-
Incubation is typically at 37°C or 43°C for 24 hours.[1][8] The higher temperature increases selectivity.
-
The selective action of TT broth is based on the ability of Salmonella to reduce this compound, while many other enteric bacteria are inhibited.[9][13]
-
-
Rappaport-Vassiliadis (RV) Broth Protocol:
-
Selenite Cystine (SC) Broth Protocol:
3. Selective Plating:
-
After selective enrichment, a loopful of each broth culture is streaked onto at least two different selective agar plates.
-
Commonly used agars include Xylose Lysine Deoxycholate (XLD) agar, Brilliant Green Agar (BGA), and Salmonella-Shigella (SS) Agar.[1][10]
-
Plates are incubated at 37°C for 24-48 hours.
4. Confirmation:
-
Suspect Salmonella colonies from the selective agars are then subjected to biochemical and serological confirmation tests.[11]
Visualizing the Workflow
The following diagram illustrates the typical workflow for Salmonella detection, highlighting the points at which different enrichment broths are utilized.
Caption: Workflow for Salmonella detection comparing different selective enrichment broths.
References
- 1. scielo.br [scielo.br]
- 2. Comparison of Rappaport-Vassiliadis Enrichment Medium and this compound Brilliant Green Broth for Isolation of Salmonellae from Meat Products. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of Rappaport-Vassiliadis Enrichment Medium and this compound Brilliant Green Broth for Isolation of Salmonellae from Meat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Muller-Kauffmann this compound broth with Rappaport-Vassiliadis (RV) medium for the isolation of salmonellas from sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Relative effectiveness of selenite cystine broth, this compound broth, and rappaport-vassiliadis medium for recovery of Salmonella spp. from raw flesh, highly contaminated foods, and poultry feed: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]
- 10. A comparative study of cultural methods for the detection of Salmonella in feed and feed ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Comparison of bacterial enriched-broth culture, enzyme linked immunosorbent assay, and broth culture-polymerase chain reaction techniques for identifying asymptomatic infections with Salmonella in swine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Real-Time PCR with Tetrathionate Enrichment for Pathogen Detection
For researchers, scientists, and drug development professionals, the rapid and accurate detection of pathogens is paramount. This guide provides an objective comparison of real-time PCR (qPCR) combined with tetrathionate broth enrichment against alternative methods, supported by experimental data. We delve into the performance, protocols, and underlying principles to assist in making informed decisions for your laboratory's specific needs.
Executive Summary
Combining this compound broth enrichment with real-time PCR offers a significant time advantage over traditional culture-based methods for the detection of pathogens like Salmonella.[1][2] This molecular method can reduce detection time from 4-5 days to approximately 24 hours.[3] While offering enhanced speed and high sensitivity, it is crucial to consider factors such as potential PCR inhibition by enrichment media and the specific performance characteristics of different enrichment broths. This guide will explore these aspects in detail, comparing the this compound enrichment qPCR method with the gold standard ISO 6579 culture method and other enrichment alternatives like Rappaport-Vassiliadis (RV) broth and Buffered Peptone Water (BPW).
Performance Comparison
The following tables summarize quantitative data from various studies, comparing the performance of qPCR with this compound enrichment to other methods based on key validation parameters.
Table 1: Comparison of Detection Methods for Salmonella
| Method | Turnaround Time | Sensitivity (LOD) | Reference |
| Real-Time PCR with this compound Broth Enrichment | 18-25 hours | 6 CFU/mL in spiked samples | [1] |
| Conventional Culture Method (ISO 6579) | 4-5 days | ~1-10 CFU/25g | [3] |
| Real-Time PCR with Buffered Peptone Water (BPW) only | ~24 hours | 10^3 CFU/mL (5 CFU/reaction) | [3] |
Table 2: Comparison of Different Enrichment Broths for Salmonella Detection
| Enrichment Broth | Method | Positive Samples Detected | Superiority | Reference |
| This compound Broth (TBG) | Culture | 28% | - | [4] |
| Rappaport-Vassiliadis (RV) Broth | Culture | 36% | More sensitive and specific | [4] |
| This compound Broth (TT) | Culture | 58.6% | - | [5] |
| Rappaport-Vassiliadis (RV) Broth | Culture | 69% | More effective than TT and SC | [5] |
| Selenite Cystine (SC) Broth | Culture | 24.1% | - | [5] |
Table 3: Specificity of Real-Time PCR Assays for Salmonella Detection
| Assay | Inclusivity (Salmonella Strains) | Exclusivity (Non-Salmonella Strains) | Reference |
| invA-based qPCR | 49/49 (100%) | Not specified | [6] |
| ttrRSBCA-based qPCR | 110/110 (100%) | 87/87 (100%) | [3] |
| Multiplex qPCR (invA, STM4200, SEN1392) | 225/225 (100%) | 34/34 (100%) for Salmonella spp. | [7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for pathogen detection using different methodologies.
Caption: Workflow for Real-Time PCR with this compound Enrichment.
Caption: Workflow for the Conventional ISO 6579 Culture Method.
Caption: Alternative Enrichment Workflow for Real-Time PCR.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Real-Time PCR with this compound Broth Enrichment
This protocol is adapted from studies on Salmonella detection in poultry and other food matrices.
a. Pre-enrichment:
-
Aseptically add 25g of the sample to 225 mL of Buffered Peptone Water (BPW).[8]
-
Homogenize the sample by stomaching for 1-2 minutes.
-
Incubate at 37°C for 16-20 hours.[8]
b. Selective Enrichment:
-
Transfer 1 mL of the pre-enrichment culture to 10 mL of this compound (TT) Broth.[9]
-
Incubate at 37°C or 43°C for 24 hours, depending on the expected level of background microflora.[5]
c. DNA Extraction:
-
Transfer 1 mL of the incubated TT broth to a microcentrifuge tube.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the bacterial cells.
-
Discard the supernatant and resuspend the pellet in 200 µL of lysis buffer.
-
Proceed with a commercial DNA extraction kit or a boiling method. For the boiling method, heat the suspension at 100°C for 10 minutes, then centrifuge to pellet debris. The supernatant contains the DNA.[10]
d. Real-Time PCR:
-
Prepare the qPCR reaction mix containing a master mix with DNA polymerase, dNTPs, specific primers and probe (e.g., targeting the invA or ttr gene for Salmonella), and the extracted DNA template.[1][3]
-
Perform the qPCR amplification using a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Monitor fluorescence in real-time. A positive result is indicated by an amplification curve that crosses a predetermined threshold.
Conventional Culture Method (ISO 6579:2017)
This is the internationally recognized reference method for Salmonella detection.[11][12][13]
a. Pre-enrichment:
-
Follow the same pre-enrichment procedure as described above using BPW.[8]
b. Selective Enrichment:
-
Inoculate two different selective enrichment broths in parallel:
c. Plating on Selective Agar:
-
From each selective enrichment broth, streak a loopful of culture onto two different selective solid media:
-
Xylose Lysine Deoxycholate (XLD) agar (mandatory).[14]
-
A second selective agar of choice (e.g., Brilliant Green Agar, Hektoen Enteric Agar).
-
-
Incubate the plates at 37°C for 24 hours.
d. Confirmation:
-
Examine the plates for characteristic Salmonella colonies (e.g., pink colonies with black centers on XLD).
-
Pick at least one suspect colony from each plate and streak onto a non-selective agar (e.g., Nutrient Agar) to obtain a pure culture.
-
Perform biochemical (e.g., Triple Sugar Iron agar, Urea agar) and serological (agglutination with Salmonella antisera) tests to confirm the identity of the isolates.[12]
Alternative Methods and Considerations
a. Rappaport-Vassiliadis (RV) Broth Enrichment for qPCR: The protocol is similar to the this compound enrichment qPCR method, with the substitution of TT broth with RV broth during the selective enrichment step. Some studies suggest that RV broth can be more sensitive and specific than TT broth for isolating Salmonella.[4][5]
b. Buffered Peptone Water (BPW) Pre-enrichment only for qPCR: For a faster but potentially less sensitive approach, DNA extraction and qPCR can be performed directly after the pre-enrichment step in BPW.[3] This eliminates the 24-hour selective enrichment step. However, this method may be more susceptible to inhibition from high levels of non-target bacteria and matrix components.
c. PCR Inhibition: Enrichment broths, particularly selective ones like RV and TT, can contain components that inhibit the PCR reaction.[10] It is crucial to use a robust DNA extraction method that effectively removes these inhibitors. Some studies have shown that additional washing steps or the use of specific commercial DNA extraction kits can mitigate this inhibition.[10]
d. Inclusivity and Exclusivity Testing: To validate a qPCR assay, it is essential to perform inclusivity and exclusivity testing.[6]
-
Inclusivity: Testing a wide range of target pathogen strains to ensure the assay can detect them all.
-
Exclusivity: Testing a panel of closely related and other non-target organisms to ensure the assay does not produce false-positive results.
Conclusion
The combination of this compound broth enrichment and real-time PCR presents a rapid and sensitive alternative to traditional culture methods for pathogen detection. The significant reduction in time-to-result is a major advantage for food safety and clinical diagnostics. However, laboratories should carefully validate their chosen protocol, paying close attention to the choice of enrichment broth and the effectiveness of the DNA extraction method to overcome potential PCR inhibition. While this compound broth is a widely used and effective selective enrichment medium, comparative data suggests that Rappaport-Vassiliadis broth may offer superior sensitivity and specificity in some cases. The selection of the optimal method will depend on the specific application, the food matrix being tested, and the desired balance between speed, sensitivity, and cost. Adherence to international validation standards, such as ISO 16140, is crucial for ensuring the reliability and comparability of results.
References
- 1. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 2. Implementation of real-time PCR to this compound broth enrichment step of Salmonella detection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic Real-Time PCR for Detection of Salmonella in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Rappaport-Vassiliadis Enrichment Medium and this compound Brilliant Green Broth for Isolation of Salmonellae from Meat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Inclusivity, exclusivity and limit of detection of commercially available real-time PCR assays for the detection of Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid detection and differentiation of Salmonella species, Salmonella Typhimurium and Salmonella Enteritidis by multiplex quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Selective Enrichment Protocol for Salmonella Isolation from Surface Water [protocols.io]
- 10. Evaluation of PCR inhibitory effect of enrichment broths and comparison of DNA extraction methods for detection of Salmonella Enteritidis using real-time PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salmonella Detection Procedure (EN ISO 6579-1) [merckmillipore.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Detection of Salmonella | Drupal [eurlsalmonella.eu]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
comparative genomics of tetrathionate reductase genes in different bacteria
For Researchers, Scientists, and Drug Development Professionals
Tetrathionate reductase is a key enzyme system that enables certain bacteria to thrive in anaerobic environments, particularly within the host gut. This capability is strongly linked to the pathogenicity of several members of the Enterobacteriaceae family, such as Salmonella and Citrobacter. The genes encoding this enzyme are typically clustered in a genetic locus known as the this compound reductase (ttr) operon. This guide provides a comparative genomic analysis of these crucial genes across different bacteria, offering insights into their structure, evolution, and function, supported by experimental data and detailed methodologies.
The this compound Reductase (ttr) Operon: A Structural Overview
The capacity for this compound respiration is conferred by the ttr operon, which generally consists of a set of core genes responsible for the enzymatic reduction of this compound and the regulation of this process. The canonical organization of this operon, particularly well-characterized in Salmonella enterica, comprises five key genes: ttrR, ttrS, ttrB, ttrC, and ttrA.
-
Structural Genes: ttrA, ttrB, and ttrC encode the subunits of the this compound reductase enzyme.[1]
-
TtrA: The catalytic subunit, containing a molybdopterin guanine dinucleotide cofactor, which is responsible for the reduction of this compound to thiosulfate.[2]
-
TtrB: An iron-sulfur protein that facilitates electron transfer.
-
TtrC: A membrane-spanning protein that anchors the TtrA and TtrB subunits to the periplasmic face of the cytoplasmic membrane and is involved in quinol oxidation.[1]
-
-
Regulatory Genes: ttrS and ttrR form a two-component regulatory system that controls the expression of the structural genes in response to the presence of this compound.[1]
The typical arrangement of these genes is often in the order ttrRSBCA. However, variations in the gene content and organization can be observed across different bacterial species, providing clues about the evolutionary history and functional diversification of this system.
Distribution and Diversity of ttr Genes Across Bacterial Genera
While this compound respiration is a hallmark of Salmonella, the ttr operon is also found in other members of the Enterobacteriaceae family, including Citrobacter and Proteus.[3] Its presence in other bacteria, such as some pathogenic strains of Escherichia coli and Shigella, is less common and is often the result of horizontal gene transfer (HGT).[3]
The table below summarizes the presence of the core ttr genes in various bacterial genera. The data for E. coli is derived from a large-scale genomic survey, highlighting the rarity of the complete operon in this species.
| Gene | Salmonella enterica | Citrobacter freundii | Proteus mirabilis | Escherichia coli (Prevalence in 20,833 genomes)[4] |
| ttrR | Present | Present | Present | Present in a subset |
| ttrS | Present | Present | Present | Present in a subset |
| ttrB | Present | Present | Present | Present in a subset |
| ttrC | Present | Present | Present | Present in a subset |
| ttrA | Present | Present | Present | Present in a subset |
| Complete Operon | Yes | Yes | Yes | ~0.7% |
Experimental Protocols for the Comparative Analysis of ttr Genes
The comparative genomic analysis of this compound reductase genes involves a combination of computational and molecular techniques. Below are detailed methodologies for key experiments.
Whole-Genome Sequencing and Assembly
Whole-genome sequencing (WGS) is the foundational step for a comprehensive comparative genomic analysis.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from pure bacterial cultures using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA using a library preparation kit (e.g., Nextera XT DNA Library Prep Kit, Illumina). This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq) to generate paired-end reads.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim low-quality bases and remove adapter sequences if necessary.
-
Genome Assembly: Assemble the quality-filtered reads into a draft genome using a de novo assembler such as SPAdes or Velvet.
-
Gene Annotation: Annotate the assembled genome to identify protein-coding genes and other genetic features. This can be performed using automated annotation pipelines like Prokka or the RAST server.
PCR-Based Detection of ttr Genes
Polymerase Chain Reaction (PCR) is a rapid and sensitive method to screen for the presence of specific ttr genes.
Protocol:
-
Primer Design: Design primers specific to conserved regions of the target ttr genes (ttrA, ttrB, ttrC, ttrR, ttrS). Primer pairs should be designed to amplify a product of a specific size.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the designed forward and reverse primers.
-
Add the template genomic DNA to the master mix.
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (temperature is primer-dependent).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Gel Electrophoresis: Visualize the PCR products by agarose gel electrophoresis to confirm the presence of amplicons of the expected size.
Phylogenetic Analysis of Ttr Proteins
Phylogenetic analysis of the Ttr proteins can reveal the evolutionary relationships between the this compound reductase systems of different bacteria.
Protocol:
-
Sequence Retrieval: Obtain the amino acid sequences of the TtrA, TtrB, or TtrC proteins from the annotated genomes of the bacteria of interest.
-
Multiple Sequence Alignment: Align the retrieved protein sequences using a multiple sequence alignment tool such as ClustalW or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the multiple sequence alignment using methods such as:
-
Neighbor-Joining (NJ): A distance-based method that is computationally efficient.
-
Maximum Likelihood (ML): A statistical method that identifies the tree that best explains the observed data.
-
Bayesian Inference (BI): A probabilistic method that provides posterior probabilities for the clades in the tree. Software such as MEGA (Molecular Evolutionary Genetics Analysis) or PhyML can be used for tree construction.
-
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a tree viewer like FigTree. The branching pattern of the tree represents the inferred evolutionary relationships.
Visualizing Genetic Organization and Evolutionary Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate the genomic context and evolutionary pathways of the ttr genes.
Caption: Canonical ttr operon structure in Salmonella and Citrobacter.
Caption: Workflow for comparative genomics of ttr genes.
Caption: Horizontal gene transfer of the ttr operon.
Horizontal Gene Transfer and the Evolution of this compound Respiration
The scattered distribution of the ttr operon among different bacterial species, particularly its rare occurrence in E. coli, strongly suggests that horizontal gene transfer (HGT) has played a significant role in its dissemination.[3] The presence of mobile genetic elements, such as transposases and insertion sequences, in the vicinity of the ttr operon in some genomes provides further evidence for HGT.[3] This mechanism allows for the rapid acquisition of a trait that can provide a significant selective advantage in specific environments, such as the inflamed gut.
Phylogenetic analyses of the Ttr proteins can further elucidate the evolutionary history of the ttr operon. By comparing the Ttr protein sequences from different bacteria, it is possible to infer the likely donor organisms in HGT events. For instance, studies have suggested that Citrobacter species may be a source of the ttr operon found in some E. coli strains.[3]
Conclusion
The comparative genomics of this compound reductase genes reveals a fascinating story of bacterial adaptation and evolution. The ttr operon, a key virulence factor for several enteric pathogens, exhibits a conserved core structure but a varied distribution across bacterial species, largely shaped by horizontal gene transfer. Understanding the genetic basis of this compound respiration and its evolution is crucial for the development of novel strategies to combat bacterial infections and for the accurate identification of pathogenic strains. The experimental and computational approaches outlined in this guide provide a framework for researchers to further explore the intriguing biology of this important metabolic pathway.
References
- 1. Diagnostic Real-Time PCR for Detection of Salmonella in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phylogenetic Network Analysis Revealed the Occurrence of Horizontal Gene Transfer of 16S rRNA in the Genus Enterobacter [frontiersin.org]
- 3. The emergence of the this compound reductase operon in the Escherichia coli/Shigella pan‐genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Phylogenetic Analysis of Bacterial Reverse Transcriptases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tetrathionate: A Procedural Guide
The proper disposal of tetrathionate, a sulfur oxoanion, is critical for maintaining laboratory safety and environmental compliance. While stable in neutral or slightly acidic conditions, its tendency to decompose in alkaline solutions is a key characteristic that informs disposal protocols.[1][2] This guide provides essential safety and logistical information, offering a step-by-step procedure for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
I. Essential Safety & Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review the specific Safety Data Sheet (SDS) for the this compound compound in use.[3] Adherence to proper personal protective equipment (PPE) standards is mandatory.
Standard Operating Procedure for Handling:
-
Engineering Controls: Always handle this compound salts and solutions inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[4][5] For handling large quantities or solid powders, consider a full-face shield and respiratory protection.[5]
-
Spill Management: In case of a spill, avoid creating dust.[4] Mechanically recover the solid material or absorb liquid spills with an inert material (e.g., sand or vermiculite).[6] Place the contained waste into a suitable, labeled, and closed container for disposal.[4] Do not allow the product to enter drains.[4][5]
II. Chemical & Physical Properties
Understanding the properties of this compound is fundamental to its safe management. The anion is commonly found in salt forms, such as sodium this compound (Na₂S₄O₆) or potassium this compound (K₂S₄O₆).[7][8]
| Property | Data | Reference |
| Chemical Formula | S₄O₆²⁻ | [9][10] |
| CAS Number | 15536-54-6 | [7][10] |
| Appearance | White crystalline powder (for salts like Na₂S₄O₆·2H₂O) | [2] |
| Stability | Stable in neutral or slightly acidic aqueous solutions. | [2] |
| Decomposition | Decomposes in alkaline solutions (pH > 9). | [1][11] |
| Hazards | May cause skin, eye, and respiratory irritation. | [2] |
| Combustion Products | Emits toxic fumes (e.g., sulfur oxides) in a fire. | [4][6] |
III. Step-by-Step Disposal Protocol: Alkaline Hydrolysis
The primary method for treating this compound waste in the laboratory is through alkaline hydrolysis, which leverages its instability in basic conditions to break it down into simpler sulfur compounds like thiosulfate and sulfite.[1][11]
Experimental Protocol:
-
Segregation and Preparation:
-
Dilution:
-
Slowly dilute the aqueous this compound waste with cold water in a suitable container (e.g., a large beaker or flask). Aim for a concentration that is manageable and safe to handle.
-
-
Alkaline Decomposition:
-
While stirring the diluted solution, slowly add a 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dropwise.
-
Monitor the pH of the solution. Continue adding the base until the pH is stable above 9.[11] This will initiate the decomposition of this compound.[1]
-
Allow the solution to stir for at least one hour to ensure the reaction is complete. The primary decomposition products are thiosulfate and sulfite.[1]
-
-
Neutralization:
-
After confirming decomposition, neutralize the solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid).
-
Monitor the pH closely and adjust it to a neutral range (typically between 6.0 and 8.0).
-
-
Final Disposal:
-
Crucially, consult your local EHS guidelines for final disposal. [3]
-
Depending on institutional and municipal regulations, small quantities of the final neutralized solution may be permissible for drain disposal with copious amounts of running water.[14]
-
For larger volumes or if prohibited by local regulations, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by a licensed waste disposal service.[3][5]
-
Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tmmedia.in [tmmedia.in]
- 6. neogen.com [neogen.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [chemeurope.com]
- 9. CAS 15536-54-6: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound | O6S4-2 | CID 4657547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. odu.edu [odu.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epfl.ch [epfl.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrathionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling tetrathionate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form or in concentrated solutions, adherence to strict safety protocols is crucial to prevent irritation and other health effects. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for handling aqueous solutions. Always inspect gloves for integrity before use and wash hands after removal. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect against skin contact. |
| Protective Clothing | For larger quantities or situations with a higher risk of exposure, chemical-resistant clothing may be necessary. | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used when handling solid this compound to avoid inhalation of dust. |
Operational Plans: Safe Handling and Storage
Adhering to proper handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of your research materials.
Handling:
-
Ventilation: Always handle solid this compound and concentrated solutions in a well-ventilated area. A fume hood is recommended, especially when working with powders to minimize inhalation risks.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the substance.
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible Materials: Avoid storage with strong acids and oxidizing agents.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, a swift and informed response is critical.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Protect Yourself: Before attempting to clean up, don the appropriate PPE, including respiratory protection for powders.
-
Containment: For liquid spills, contain the spill using absorbent materials like sand or vermiculite. For solid spills, carefully sweep up the material to avoid creating dust.
-
Cleanup:
-
Solid Spills: Gently sweep the spilled this compound into a designated waste container. Dampen the powder with water to minimize dust generation if necessary.
-
Liquid Spills: Absorb the spilled solution with an inert material and place it in a suitable waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: A Step-by-Step Guide for Laboratory-Scale Waste
Proper disposal of this compound waste is essential to protect the environment and comply with regulations. The following procedure outlines a method for the chemical neutralization of this compound waste in a laboratory setting. This process involves alkaline hydrolysis to break down the this compound into less harmful sulfur compounds.
Experimental Protocol for Disposal:
-
Preparation:
-
Work in a fume hood and wear appropriate PPE (safety goggles, lab coat, and nitrile or neoprene gloves).
-
For every 1 gram of this compound waste, prepare a 1 M solution of sodium hydroxide (NaOH) in a suitably sized beaker. A significant excess of NaOH is recommended to ensure complete reaction.
-
-
Neutralization:
-
Slowly and with constant stirring, add the this compound waste (solid or aqueous solution) to the sodium hydroxide solution.
-
The reaction is exothermic; control the rate of addition to prevent excessive heat generation. An ice bath can be used to cool the beaker if necessary.
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure the complete decomposition of the this compound. The solution should be alkaline (pH > 11) throughout the process.
-
-
Final pH Adjustment:
-
After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid). Monitor the pH closely with a pH meter or pH paper.
-
-
Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for the disposal of chemical waste.
-
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
